molecular formula C5H8O3 B1220457 4-Ethyl-1,3-dioxolan-2-one CAS No. 4437-85-8

4-Ethyl-1,3-dioxolan-2-one

Cat. No.: B1220457
CAS No.: 4437-85-8
M. Wt: 116.11 g/mol
InChI Key: ZZXUZKXVROWEIF-UHFFFAOYSA-N
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Description

4-Ethyl-1,3-dioxolan-2-one, also known as this compound, is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,3-dioxolan-2-one
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InChI

InChI=1S/C5H8O3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXUZKXVROWEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9040342
Record name 4-Ethyl-1,3-dioxolan-2-one
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Molecular Weight

116.11 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1,3-Dioxolan-2-one, 4-ethyl-
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CAS No.

4437-85-8
Record name Butylene carbonate
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Record name Butylene carbonate
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Record name 1,3-Dioxolan-2-one, 4-ethyl-
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Record name 4-Ethyl-1,3-dioxolan-2-one
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Record name 1,2-Butylene carbonate
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Record name BUTYLENE CARBONATE
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Foundational & Exploratory

4-Ethyl-1,3-dioxolan-2-one chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Ethyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. Also known as 1,2-butylene carbonate, this compound is a cyclic organic carbonate recognized for its utility as a polar aprotic solvent and as a versatile intermediate in organic synthesis.[1][2] Its value extends to various industries, including materials science for battery applications and potentially as a building block in the synthesis of more complex molecules for pharmaceuticals.[2][3]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its application in experimental and industrial settings.

PropertyValue
IUPAC Name This compound[1][2][4][5]
Synonyms 1,2-Butylene carbonate, (±)-1,2-Butylene Carbonate, Jeffsol BC[5][6][7]
CAS Number 4437-85-8[1][5][6][8]
Molecular Formula C₅H₈O₃[1][2][5][9]
Molecular Weight 116.12 g/mol [3][5][8]
Appearance Colorless to almost colorless clear liquid[7]
Melting Point -45 °C[6][9]
Boiling Point 251 °C at 760 mmHg[6], 238.7 °C at 760 mmHg[9]
Density 1.141 g/cm³[6], 1.107 g/cm³[9]
Refractive Index (n20/D) 1.426 - 1.428[6][9]
Flash Point 135 °C[6], 128.4 °C[9]
Solubility Soluble in water.[10]

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

  • ¹H NMR: Proton NMR data is available for this compound, typically run in CDCl₃.[9][11]

  • ¹³C NMR: Carbon NMR data has been recorded in CDCl₃.[9]

  • IR: Infrared spectroscopy data is available, often as a liquid film.[9]

  • Mass Spectrometry (MS): Mass spectral data confirms a molecular ion mass of 116.[3]

Synthesis and Reactivity

This compound, as a five-membered cyclic carbonate, can be synthesized through several established routes in organic chemistry. These methods typically involve the reaction of a C4 precursor with a carbonyl source. The primary methods include the cycloaddition of carbon dioxide to 1,2-butylene oxide and the carbonylation of 1,2-butanediol.[11] The latter can be achieved via transesterification with agents like dimethyl carbonate.[8]

The reactivity of the cyclic carbonate ring makes it a valuable synthon.[4] The ring can be opened by various nucleophiles, providing access to functionalized 1,2-diol derivatives. This reactivity is foundational to its utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4][9]

Experimental Protocol: Synthesis via Transesterification of 1,2-Butanediol

This protocol describes a plausible method for the synthesis of this compound based on the transesterification of 1,2-butanediol with dimethyl carbonate (DMC), a common and greener alternative to phosgene-based methods.[8]

Materials:

  • 1,2-Butanediol

  • Dimethyl carbonate (DMC)

  • Sodium aluminate (NaAlO₂) or other suitable basic catalyst[6][8]

  • Anhydrous Toluene (or another suitable solvent for azeotropic removal of methanol)

  • Dodecane (for use as an internal standard in GC analysis)

  • Ethyl acetate (for extraction/washing)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional, for methanol removal)

  • Magnetic stirrer and hot plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Reactor Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.

  • Charging Reactants: To the flask, add 1,2-butanediol and an excess of dimethyl carbonate. A typical molar ratio might be 1:2.5 (diol:DMC) to drive the equilibrium towards the product.[8]

  • Catalyst Addition: Add the catalyst, such as sodium aluminate, typically at a loading of 5-10 wt% relative to the 1,2-butanediol.[8]

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained around 120-140 °C. The reaction produces methanol as a byproduct, which should be removed to shift the equilibrium. This can be facilitated by distillation or by using a Dean-Stark trap with a co-solvent like toluene.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of 1,2-butanediol and the formation of this compound.

  • Work-up: Once the reaction reaches completion (typically after several hours), cool the mixture to room temperature. Filter the reaction mixture to remove the solid catalyst. The catalyst can often be washed with a solvent like ethyl acetate and potentially reused.[8]

  • Purification: The excess dimethyl carbonate and any solvent are removed from the filtrate using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

G Workflow: Synthesis of this compound cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification Setup Assemble 3-neck flask with condenser & stirrer Charge Charge 1,2-Butanediol, Dimethyl Carbonate, & Catalyst Setup->Charge Proceed Heat Heat to 120-140 °C with stirring Charge->Heat Initiate Reaction Monitor Monitor via GC Heat->Monitor Periodically Monitor->Heat Continue Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter to remove catalyst Cool->Filter Evaporate Rotary Evaporation (remove solvent/excess DMC) Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure Product: This compound Distill->Product

Synthesis Workflow Diagram

Applications in Organic Synthesis for Drug Development

While direct applications of this compound in marketed drugs are not prominent, its value lies in its role as a versatile synthetic intermediate. The 1,3-dioxolane ring is a structural motif found in numerous natural and synthetic compounds with demonstrated biological activity, including anticancer, antifungal, and antiviral properties.[12] The incorporation of this ring can enhance bioactivity, partly due to the hydrogen bond accepting capability of its oxygen atoms, which can improve ligand-target interactions.[12]

Cyclic carbonates like this compound serve as protected forms of 1,2-diols.[4] More importantly, they are reactive electrophiles that can undergo ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the stereospecific introduction of new functional groups, a critical strategy in the multi-step synthesis of complex chiral molecules often pursued in drug development.[4][9] For instance, reaction with amines can yield hydroxy-carbamates, and hydrolysis can provide access to the corresponding diol.[4]

G Synthetic Utility of this compound cluster_products Potential Synthetic Transformations cluster_application Relevance to Drug Development A This compound B Hydroxy Carbamates A->B + R₂NH (Amines) C 1,2-Butanediol A->C + H₂O (Hydrolysis) D Functionalized Ethers/ Thioethers A->D + R-OH / R-SH (Alcohols/Thiols) E Other Polycarbonates/ Polyurethanes A->E Polymerization App Access to Chiral Building Blocks B->App C->App D->App

General Reactivity Pathways

References

An In-depth Technical Guide to 4-Ethyl-1,3-dioxolan-2-one (CAS: 4437-85-8)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Ethyl-1,3-dioxolan-2-one (also known as 1,2-butylene carbonate), a cyclic carbonate with significant applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and analytical characterization.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid at room temperature.[1] It is classified as a cyclic carbonate and is soluble in water and a variety of organic solvents, making it a versatile compound for numerous applications.[2] Its low toxicity and biodegradability present it as an environmentally favorable alternative to other solvents.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number 4437-85-8[3]
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
IUPAC Name This compound[1]
Synonyms 1,2-Butylene carbonate, Butylene carbonate
Appearance Colorless to almost colorless liquid[1]
Boiling Point 238.7 °C at 760 mmHg
Melting Point -45 °C[3]
Density 1.107 g/cm³[3]
Flash Point 128.4 °C[3]
Solubility Soluble in water[2]

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

TechniqueKey Peaks / InterpretationReferences
¹H NMR δ (ppm): 4.80-4.68 (m), 4.55 (t), 4.19-4.10 (m), 1.75-1.63 (m), 0.90 (t).[3]
¹³C NMR Expected peaks for carbonyl, methine, methylene, and methyl carbons.[1]
Mass Spectrometry Molecular Ion (M⁺): m/z = 116. Key fragments would include loss of ethyl and carbonate moieties.[4][5]
Infrared (IR) Strong C=O stretch characteristic of a carbonate (around 1750-1850 cm⁻¹), C-O stretching bands.[6]

Synthesis of this compound

A common and environmentally friendly method for the synthesis of this compound is the cycloaddition of carbon dioxide (CO₂) to 1,2-butylene oxide.

Experimental Protocol: Cycloaddition of CO₂ to 1,2-Butylene Oxide

This protocol is based on a general procedure for the synthesis of cyclic carbonates from epoxides.

Materials:

  • 1,2-Butylene oxide (BO)

  • Heterogeneous catalyst (e.g., Ceria-lanthana-zirconia/graphene nanocomposite)

  • Carbon dioxide (CO₂)

  • High-pressure autoclave reactor

Procedure:

  • The high-pressure autoclave reactor is charged with 1,2-butylene oxide and the heterogeneous catalyst. A typical catalyst loading is 10% (w/w) relative to the epoxide.

  • The reactor is sealed and then pressurized with carbon dioxide to the desired pressure (e.g., 75 bar).

  • The reaction mixture is heated to the target temperature (e.g., 408 K or 135 °C) and stirred.

  • The reaction is allowed to proceed for a set time (e.g., 20 hours) with continuous stirring.

  • After the reaction is complete, the reactor is cooled to room temperature and slowly depressurized.

  • The crude product is collected from the reactor.

Purification:

  • The heterogeneous catalyst is separated from the reaction mixture by centrifugation or filtration.

  • The resulting liquid is then purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Charge Reactor with 1,2-Butylene Oxide & Catalyst B Pressurize with CO2 A->B C Heat and Stir B->C D Reaction Period C->D E Cool and Depressurize D->E F Collect Crude Product E->F G Separate Catalyst (Centrifugation/Filtration) F->G Transfer to Purification H Vacuum Distillation G->H I Pure this compound H->I

Caption: General workflow for the synthesis and purification of this compound.

Applications

This compound is a versatile compound with several key applications:

  • Electrolyte Solvent: It serves as a crucial component in electrolytes for lithium-ion batteries, contributing to their performance and safety.[2]

  • Solvent: Due to its favorable properties, it is used as a solvent in various chemical reactions and formulations.[2]

  • Plasticizer: It can be employed as a plasticizer in the formulation of polymers.[2]

  • Cosmetic Ingredient: It is listed as a skin-conditioning agent in cosmetic formulations.[7]

  • Monomer for Polymers: Cyclic carbonates are valuable monomers for the synthesis of biodegradable polycarbonates.

Safety Information

This compound requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard and Precautionary Statements

CategoryInformationReferences
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.[1][4]
Precautionary Statements P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.[1][8]

Users should always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information.

Logical Relationships in Analysis

The analytical workflow for confirming the identity and purity of a synthesized batch of this compound follows a logical progression.

Analytical_Workflow Start Synthesized Product Purity Purity Assessment (GC, HPLC) Start->Purity Structure Structural Confirmation Purity->Structure If Pure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR Final Verified Product NMR->Final MS->Final IR->Final

Caption: Logical workflow for the analytical verification of this compound.

This guide consolidates the available technical information on this compound to support its application in research and development. The provided data and protocols are intended to be a starting point for further investigation and use of this versatile chemical compound.

References

4-Ethyl-1,3-dioxolan-2-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Versatile Cyclic Carbonate

Abstract

4-Ethyl-1,3-dioxolan-2-one, also known as 1,2-butylene carbonate, is a cyclic aliphatic carbonate that is garnering increasing attention across various scientific disciplines. Its favorable properties as a polar aprotic solvent, a monomer for biodegradable polymers, and an electrolyte component make it a compound of significant interest, particularly in the fields of materials science and drug development. This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, and key applications relevant to researchers, scientists, and drug development professionals. Emphasis is placed on its role as a precursor to biocompatible polymers for drug delivery systems and its function in energy storage for medical devices.

Introduction

This compound (CAS No. 4437-85-8) is an organic compound characterized by a five-membered dioxolane ring with a ketone group and an ethyl substituent. Its structure imparts a high boiling point, high polarity, and excellent solubility for a range of substances.[1] These characteristics have led to its use as a versatile building block in chemical synthesis and as a functional component in advanced materials.[1]

In the context of drug development and life sciences, this compound is primarily valued for two roles:

  • As a monomer: It undergoes ring-opening polymerization to produce poly(butylene carbonate) (PBC), a biodegradable and biocompatible aliphatic polycarbonate. PBC is being explored for various biomedical applications, including the fabrication of scaffolds for tissue engineering and as a matrix for controlled drug delivery systems.[2]

  • As an electrolyte solvent: Its high dielectric constant and low viscosity make it a suitable component in non-aqueous electrolytes for lithium-ion batteries, which are integral to a wide array of portable and implantable medical devices.[3]

This document serves as a technical resource, consolidating key data and methodologies to support further research and development involving this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various experimental and industrial settings. A summary of these properties is presented below.

PropertyValueReference(s)
IUPAC Name This compound[4]
Synonyms 1,2-Butylene carbonate, (±)-1,2-Butylene Carbonate, Jeffsol BC[3][4]
CAS Number 4437-85-8[4]
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.115 g/mol [1]
Appearance Colorless liquid[1][3]
Density 1.107 g/cm³[1]
Melting Point -45 °C[1]
Boiling Point 238.7 °C at 760 mmHg[1]
Flash Point 128.4 °C[1]
Refractive Index (n_D) 1.426 - 1.428[1]
Solubility Soluble in organic solvents and water[1]

Synthesis of this compound

There are two primary, well-established routes for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and environmental considerations.

Route 1: Cycloaddition of Carbon Dioxide to 1,2-Epoxybutane

This method is considered a green chemistry approach as it utilizes carbon dioxide, a renewable and non-toxic C1 feedstock. The reaction involves the catalytic cycloaddition of CO₂ to 1,2-epoxybutane (also known as 1,2-butylene oxide).

Application_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Drug Formulation cluster_application Application Monomer 4-Ethyl-1,3- dioxolan-2-one Polymerization Ring-Opening Polymerization Monomer->Polymerization PBC Poly(butylene carbonate) (PBC) Polymerization->PBC Formulation Solvent Evaporation or Melt Extrusion PBC->Formulation API Active Pharmaceutical Ingredient (API) API->Formulation Device Drug-Loaded Polymer Matrix Formulation->Device Release Controlled Drug Release (via polymer degradation) Device->Release Effect Therapeutic Effect Release->Effect

References

Technical Guide: Properties of 4-Ethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a concise technical summary of the core physicochemical properties of 4-Ethyl-1,3-dioxolan-2-one, also known as 1,2-Butylene carbonate.[1][2][3] The primary focus is to present the molecular formula and molecular weight of this compound in a clear and accessible format for research and development purposes.

Core Molecular Data

The fundamental molecular properties of this compound have been established and are summarized below. These values are critical for a variety of applications, including stoichiometry calculations, analytical characterization, and formulation development.

Data Presentation

The molecular formula and weight are presented in the following table for easy reference.

IdentifierValueReference
Chemical Name This compound[1][2]
Synonym 1,2-Butylene carbonate[1][2][3]
CAS Number 4437-85-8[2]
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1]

Methodologies and Experimental Protocols

The determination of a compound's molecular formula and weight is a fundamental aspect of chemical characterization.

  • Molecular Formula (C₅H₈O₃): The formula is derived from elemental analysis, a technique that determines the mass percentages of carbon, hydrogen, and oxygen in a pure sample. This empirical data is then used to calculate the simplest whole-number ratio of atoms. High-resolution mass spectrometry can further confirm the elemental composition by providing a highly accurate mass measurement.

  • Molecular Weight (116.12 g/mol ): This value is calculated based on the molecular formula and the standard atomic weights of its constituent elements (Carbon: ~12.01 u, Hydrogen: ~1.008 u, Oxygen: ~16.00 u). The precise molecular weight can be experimentally verified using mass spectrometry, which measures the mass-to-charge ratio of ionized molecules.

Given that these are foundational and standardized chemical properties, detailed, novel experimental protocols are not applicable. The methods for their determination are well-established in the field of analytical chemistry.

Logical Relationships and Visualization

For a simple chemical entity like this compound, there are no complex biological signaling pathways to diagram. However, the logical relationship between the compound's identity and its core properties can be visualized.

A This compound B Molecular Formula C₅H₈O₃ A->B Determines C Molecular Weight 116.12 g/mol B->C Calculates to

Caption: Relationship between chemical identity, formula, and molecular weight.

References

An In-Depth Technical Guide to the Synthesis of 4-Ethyl-1,3-dioxolan-2-one from 1,2-Butanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Ethyl-1,3-dioxolan-2-one, a valuable cyclic carbonate, from 1,2-butanediol. The document details the two primary synthetic routes: transesterification with dimethyl carbonate and direct carboxylation with carbon dioxide. It includes a thorough examination of catalytic systems, detailed experimental protocols, and a comparative analysis of reaction efficiencies to support researchers in selecting the optimal synthetic strategy.

Introduction

This compound, also known as 1,2-butylene carbonate, is a five-membered cyclic carbonate with applications as a polar aprotic solvent, an electrolyte component in lithium-ion batteries, and a versatile intermediate in organic synthesis. Its synthesis from 1,2-butanediol, a readily available chemical, presents an attractive pathway for its production. This guide explores the core methodologies for this transformation, providing the necessary technical details for laboratory and potential scale-up applications.

Synthetic Pathways

The synthesis of this compound from 1,2-butanediol can be effectively achieved through two principal chemical reactions:

  • Transesterification of 1,2-Butanediol with Dimethyl Carbonate (DMC): This method involves the reaction of 1,2-butanediol with dimethyl carbonate in the presence of a catalyst, typically a basic or organometallic species. This route is often favored for its high conversion rates and yields under relatively mild conditions.

  • Direct Carboxylation of 1,2-Butanediol with Carbon Dioxide (CO₂): This approach represents a more atom-economical and greener alternative, utilizing carbon dioxide as a direct C1 source. The primary challenge in this synthesis is the removal of the water byproduct to drive the reaction equilibrium towards the product. This is often addressed by using dehydrating agents or specific catalytic systems.

The choice between these pathways depends on factors such as catalyst availability, reaction conditions, and desired product purity.

Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the synthesis of this compound via transesterification and direct carboxylation, offering a clear comparison of their efficiencies.

Table 1: Transesterification of 1,2-Butanediol with Dimethyl Carbonate

CatalystTemperature (°C)Reaction TimeConversion of 1,2-Butanediol (%)Yield of this compound (%)Selectivity (%)Notes
NaAlO₂120Not specifiedHigh96.2Not specifiedMild reaction conditions.[1][2]
Basic Resin (KIP321p)Not specifiedNot specified> 99.899.86Not specifiedUtilizes reactive distillation for high yield.
Methyltrioctylphosphonium salts90 - 120Not specifiedNot specifiedNot specifiedNot specifiedIonic liquid catalyst.

Table 2: Direct Carboxylation of 1,2-Butanediol with Carbon Dioxide

CatalystDehydrating AgentTemperature (°C)CO₂ Pressure (MPa)Reaction Time (h)Conversion of 1,2-Butanediol (%)Yield of this compound (%)
CeO₂2-CyanopyridineLow temperatures are effectiveLower pressure is beneficialNot specifiedHighHigh conversions achievable.[3]

Experimental Protocols

This section provides detailed methodologies for the two primary synthetic routes.

Protocol 1: Synthesis via Transesterification with Dimethyl Carbonate using Sodium Aluminate (NaAlO₂) Catalyst

This protocol is adapted from a procedure for the carbonylation of butanediol.[1][2]

Materials:

  • 1,2-Butanediol (98.0% min.)

  • Dimethyl Carbonate (DMC)

  • Sodium Aluminate (NaAlO₂) catalyst

  • Anhydrous solvent (e.g., toluene, optional)

  • Standard laboratory glassware for reflux and distillation

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2-butanediol and dimethyl carbonate. A typical molar ratio of DMC to 1,2-butanediol is in the range of 2:1 to 5:1.

  • Catalyst Addition: Add the NaAlO₂ catalyst to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol% relative to the 1,2-butanediol.

  • Reaction: Heat the mixture to 120 °C with vigorous stirring. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Catalyst Removal: If the catalyst is heterogeneous, it can be removed by filtration.

  • Purification: The crude product is purified by vacuum distillation to remove the excess DMC, methanol byproduct, and any other impurities. The fraction corresponding to this compound is collected.

Protocol 2: Synthesis via Direct Carboxylation with Carbon Dioxide using Cerium Oxide (CeO₂) Catalyst

This protocol is based on the carboxylation/hydration cascade catalyst system.[4]

Materials:

  • 1,2-Butanediol (98.0% min.)

  • Cerium Oxide (CeO₂) catalyst

  • 2-Cyanopyridine (dehydrating agent)

  • Carbon Dioxide (CO₂) gas

  • High-pressure autoclave reactor with stirring mechanism

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a high-pressure autoclave reactor, charge the 1,2-butanediol, CeO₂ catalyst, and 2-cyanopyridine. The molar ratio of 2-cyanopyridine to 1,2-butanediol is typically in excess to effectively remove the water generated.

  • Pressurization: Seal the reactor and purge it with CO₂ gas. Pressurize the reactor to the desired pressure. Studies have shown that lower pressures can be beneficial for this reaction.

  • Reaction: Heat the reactor to the desired temperature (low temperatures have been shown to be effective) with constant stirring. The reaction is typically run for several hours.

  • Work-up: After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂.

  • Catalyst and Dehydrating Agent Byproduct Removal: The solid CeO₂ catalyst can be removed by filtration. The 2-cyanopyridine and its hydrated form (2-picolinamide) can be separated from the product by extraction or distillation.

  • Purification: The resulting crude product is then purified by vacuum distillation to isolate the this compound.

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the synthesis process.

ReactionPathway cluster_reactants Reactants cluster_product Product 1,2-Butanediol 1,2-Butanediol This compound This compound 1,2-Butanediol->this compound + Carbonyl Source (DMC or CO₂) - Byproduct (Methanol or H₂O) Carbonyl Source Carbonyl Source Carbonyl Source->this compound

Caption: General reaction scheme for the synthesis of this compound.

ExperimentalWorkflow start Start reactants Mix 1,2-Butanediol, Carbonyl Source, and Catalyst start->reactants reaction Heat and Stir (under pressure for CO₂) reactants->reaction workup Cool and Quench reaction->workup separation Catalyst and Byproduct Removal (Filtration/Extraction) workup->separation purification Purification (Vacuum Distillation) separation->purification product This compound purification->product

Caption: A generalized experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from 1,2-butanediol is a well-established process with multiple effective routes. The transesterification method using dimethyl carbonate and a suitable catalyst offers high yields and is a robust choice for laboratory synthesis. The direct carboxylation with carbon dioxide, particularly with a CeO₂-based catalytic system, presents a greener and more atom-economical alternative, aligning with the principles of sustainable chemistry. The selection of the optimal method will be guided by the specific requirements of the research or development project, including scale, cost, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers to successfully synthesize this important cyclic carbonate.

References

A Comprehensive Technical Guide to the Physical Properties of 1,2-Butylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 1,2-butylene carbonate (also known as 4-ethyl-1,3-dioxolan-2-one). The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, synthesis, and analytical applications. This document summarizes key quantitative data in a structured format, details the experimental methodologies for their determination, and visualizes relevant synthetic pathways.

Core Physical and Chemical Properties

1,2-Butylene carbonate is a cyclic carbonate ester recognized for its utility as a polar aprotic solvent, particularly in applications such as electrolytes for lithium-ion batteries and as a versatile chemical intermediate. Its physical characteristics are crucial for its application and handling. It presents as a clear, colorless liquid with an ether-like or characteristic odor.[1][2]

Quantitative Physical Properties

The following table summarizes the key physical properties of 1,2-butylene carbonate, compiled from various scientific and technical sources. Discrepancies in reported values can be attributed to different experimental conditions and measurement techniques.

PropertyValue
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Density 1.107 g/cm³[3][4], 1.14 g/cm³ at 25°C[1][5], 1.141 g/cm³[6], 1.15 g/cm³[7][8]
Boiling Point 238.7 °C at 760 mmHg[3][9], 240 °C at 1000 hPa[1], 250 °C[6], 74-80 °C at 0.8 Torr[4]
Melting Point -45 °C[1][3][4], -50 °C[6], -53 °C[5]
Flash Point 121 °C (closed cup)[1], 128.4 °C[3][9], 135 °C[4][6]
Refractive Index 1.426 - 1.428[4]
Vapor Pressure 0.024 hPa at 20 °C[1]
Solubility Soluble in cold water[1]
Log P (octanol/water) 0[1], 0.099 (estimated)[9]

Experimental Protocols for Property Determination

The following sections outline the standard experimental methodologies for determining the key physical properties of liquid compounds like 1,2-butylene carbonate.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is distillation.[8][10]

Methodology:

  • A sample of 1,2-butylene carbonate (approximately 5-10 mL) is placed in a round-bottom distillation flask.

  • A boiling chip is added to ensure smooth boiling.

  • The flask is fitted with a distillation head, a condenser, and a collection flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • The flask is gently heated.

  • The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. This constant temperature is the boiling point.[11]

  • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined using a pycnometer or by direct mass and volume measurements.[1][4]

Methodology (using a graduated cylinder and balance):

  • An empty, dry 25 mL graduated cylinder is weighed on an analytical balance.

  • A known volume of 1,2-butylene carbonate (e.g., 20 mL) is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]

  • The graduated cylinder containing the liquid is reweighed.

  • The mass of the 1,2-butylene carbonate is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume.

  • For higher accuracy, measurements should be repeated, and the average value should be taken.[12] The temperature of the liquid should also be recorded as density is temperature-dependent.[4]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[7]

Methodology (using an Abbe refractometer):

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of 1,2-butylene carbonate are placed on the prism of the refractometer.

  • The prism is closed and the light source is adjusted.

  • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale.

  • The temperature is controlled and recorded as the refractive index is temperature-dependent.

Synthesis of 1,2-Butylene Carbonate: Experimental Workflows

The synthesis of 1,2-butylene carbonate can be achieved through several routes. The following diagrams illustrate the logical flow of three common synthetic methods.

Synthesis_from_Butanediol_and_Hexachloroacetone cluster_reactants Reactants cluster_process Process cluster_products Products 1,2-Butanediol 1,2-Butanediol Heating Heating 1,2-Butanediol->Heating Hexachloroacetone Hexachloroacetone Hexachloroacetone->Heating K2CO3 (catalyst) K2CO3 (catalyst) K2CO3 (catalyst)->Heating 1,2-Butylene Carbonate 1,2-Butylene Carbonate Heating->1,2-Butylene Carbonate Byproducts Byproducts Heating->Byproducts

Caption: Synthesis of 1,2-butylene carbonate from 1,2-butanediol and hexachloroacetone.[13]

Two_Step_Synthesis_from_Butanediol_and_DMC cluster_step1 Step 1: Carbonylation cluster_step2 Step 2: Decarboxylation (to Epoxybutane) Butanediol Butanediol Reaction_1 Transesterification Butanediol->Reaction_1 Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC) Dimethyl Carbonate (DMC)->Reaction_1 Catalyst (e.g., NaAlO2) Catalyst (e.g., NaAlO2) Catalyst (e.g., NaAlO2)->Reaction_1 Intermediate_BC Butylene Carbonate (BC) Reaction_1->Intermediate_BC BC_from_Step1 Butylene Carbonate (BC) Intermediate_BC->BC_from_Step1 Intermediate Product Reaction_2 Decarboxylation BC_from_Step1->Reaction_2 Catalyst_2 Catalyst (e.g., [Bmim][Br]) Catalyst_2->Reaction_2 Final_Product Epoxybutane (BO) Reaction_2->Final_Product

Caption: A two-step process for the synthesis of epoxybutane via a butylene carbonate intermediate.[14]

Synthesis_from_Butylene_Oxide_and_CO2 cluster_reactants Reactants cluster_process Process cluster_products Product 1,2-Butylene Oxide (BO) 1,2-Butylene Oxide (BO) Cycloaddition Cycloaddition 1,2-Butylene Oxide (BO)->Cycloaddition Carbon Dioxide (CO2) Carbon Dioxide (CO2) Carbon Dioxide (CO2)->Cycloaddition Catalyst Catalyst Catalyst->Cycloaddition 1,2-Butylene Carbonate 1,2-Butylene Carbonate Cycloaddition->1,2-Butylene Carbonate

Caption: Synthesis of 1,2-butylene carbonate via the cycloaddition of 1,2-butylene oxide and CO2.[15]

References

Spectroscopic and Synthetic Insights into 4-Ethyl-1,3-dioxolan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a representative synthetic protocol for 4-Ethyl-1,3-dioxolan-2-one. The information presented herein is intended to support research and development activities where this compound is of interest. All quantitative data is summarized in structured tables for clarity and ease of comparison. Detailed experimental methodologies for synthesis and spectroscopic analysis are also provided.

Spectroscopic Data

The structural elucidation of this compound is critically supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~4.0-4.6m-OCH₂- and -OCH-
~1.8m-CH₂- (ethyl)
~1.0t-CH₃ (ethyl)

¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (ppm)Assignment
~155C=O (carbonate)
~77-OCH-
~69-OCH₂-
~27-CH₂- (ethyl)
~8-CH₃ (ethyl)
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented below.

IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~1800C=O stretch (carbonate)
~2970C-H stretch (aliphatic)
~1170C-O stretch

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 1,2-butanediol with a suitable carbonate precursor, such as diethyl carbonate or phosgene derivatives, often in the presence of a catalyst.

Materials:

  • 1,2-Butanediol

  • Diethyl carbonate

  • Sodium methoxide (catalyst)

  • Anhydrous toluene (solvent)

  • Standard laboratory glassware for reflux and distillation

  • Heating mantle and magnetic stirrer

Procedure:

  • A solution of 1,2-butanediol and a molar excess of diethyl carbonate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • A catalytic amount of sodium methoxide is added to the reaction mixture.

  • The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by observing the distillation of ethanol, a byproduct of the reaction.

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The catalyst is neutralized or removed by filtration.

  • The solvent and excess diethyl carbonate are removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Spectroscopic Analysis Protocols

The following is a general protocol for acquiring NMR spectra of small organic molecules like this compound.[2][3][4]

Sample Preparation:

  • Approximately 5-20 mg of the purified this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[3]

  • The solution is transferred to a standard 5 mm NMR tube.

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called shimming.

  • For ¹H NMR, a standard pulse program is used to acquire the spectrum. Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

The following is a general protocol for acquiring an FTIR spectrum of a liquid sample such as this compound.[5][6]

Sample Preparation and Data Acquisition:

  • For analysis using an Attenuated Total Reflectance (ATR) accessory, a small drop of the neat liquid sample is placed directly onto the ATR crystal.[5]

  • Alternatively, for transmission measurements, a thin film of the liquid is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[6]

  • A background spectrum of the empty ATR crystal or clean salt plates is collected first.

  • The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the synthesis and spectroscopic analysis workflows.

Synthesis_Workflow Synthesis of this compound Reactants 1,2-Butanediol + Diethyl Carbonate + Catalyst Reaction Reflux in Toluene Reactants->Reaction Workup Neutralization & Solvent Removal Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy NMR_Sample_Prep Sample Dissolution in Deuterated Solvent NMR_Acquisition ¹H and ¹³C NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing & Analysis NMR_Acquisition->NMR_Processing IR_Sample_Prep Neat Liquid Sample (ATR or Thin Film) IR_Acquisition FTIR Spectrum Acquisition IR_Sample_Prep->IR_Acquisition IR_Analysis Peak Assignment IR_Acquisition->IR_Analysis Product Purified This compound Product->NMR_Sample_Prep Product->IR_Sample_Prep

Caption: A diagram outlining the workflows for NMR and IR spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 4-Ethyl-1,3-dioxolan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethyl-1,3-dioxolan-2-one, a versatile cyclic carbonate. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its predicted solubility based on its physicochemical properties and provides detailed experimental protocols for its determination. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to this compound

This compound, also known as 1,2-butylene carbonate, is a heterocyclic organic compound.[1][2] It is a colorless liquid at room temperature and is classified as a polar aprotic solvent.[1][3] Its chemical structure, featuring a polar carbonate group and a non-polar ethyl group, suggests its potential for miscibility with a wide range of organic solvents. This property is crucial for its application as a solvent, an electrolyte component in batteries, and as a reactive intermediate in organic synthesis.[1]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. However, based on the principle of "like dissolves like" and the known properties of similar cyclic carbonates such as propylene carbonate (4-methyl-1,3-dioxolan-2-one), which is miscible with most organic solvents, a high degree of solubility or complete miscibility of this compound in common organic solvents can be expected.[4]

Table 1: Solubility of this compound in Common Organic Solvents

SolventChemical FormulaTypePredicted SolubilityQuantitative Data ( g/100g of solvent at 25°C)
AcetoneC₃H₆OPolar AproticMiscibleData not available in cited literature
EthanolC₂H₅OHPolar ProticMiscibleData not available in cited literature
TolueneC₇H₈Non-polarSoluble/MiscibleData not available in cited literature
MethanolCH₃OHPolar ProticMiscibleData not available in cited literature
DichloromethaneCH₂Cl₂Polar AproticMiscibleData not available in cited literature
Ethyl AcetateC₄H₈O₂Polar AproticMiscibleData not available in cited literature
HexaneC₆H₁₄Non-polarLikely SolubleData not available in cited literature
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticMiscibleData not available in cited literature
Dimethyl Sulfoxide (DMSO)C₂H₆SOPolar AproticMiscibleData not available in cited literature

Note: The miscibility predictions are based on the physicochemical properties of this compound and the known solubility of structurally similar compounds like propylene carbonate.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. The following protocols are standard laboratory methods that can be adapted for this specific compound.

This method involves preparing a saturated solution of the solute in the solvent and then determining the concentration of the solute by evaporating the solvent and weighing the residue.[5][6][7][8]

Apparatus and Materials:

  • This compound (>98% purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed glass vial.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute at the end of this period confirms saturation.

  • Sample Withdrawal and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solute to settle.

    • Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a pre-heated/cooled pipette to avoid temperature fluctuations that could alter solubility.

    • Immediately filter the withdrawn sample through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

  • Solvent Evaporation and Weighing:

    • Evaporate the solvent from the filtered sample. This can be done at room temperature in a fume hood, or more rapidly by gentle heating in an oven or vacuum oven. The temperature should be kept well below the boiling point of this compound to prevent its loss.

    • Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it on the analytical balance.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation of Solubility:

    • The weight of the dissolved this compound is the final constant weight of the container minus the initial weight of the empty container.

    • Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

This method is suitable if this compound exhibits a distinct UV-Vis absorbance spectrum in the chosen solvent.[9][10][11][12][13]

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • All materials listed for the gravimetric method

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).

    • After filtration, accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

    • Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.

Solubility_Determination_Workflow start Start step1 1. Add excess this compound to a known amount of solvent in a sealed vial. start->step1 step2 2. Equilibrate at constant temperature with agitation (e.g., 24-48h). step1->step2 step3 3. Allow excess solute to settle. step2->step3 step4 4. Withdraw and filter a known volume of the supernatant. step3->step4 step5 5. Evaporate the solvent from the filtrate in a pre-weighed container. step4->step5 step6 6. Dry the residue to a constant weight. step5->step6 step7 7. Weigh the residue. step6->step7 step8 8. Calculate solubility. step7->step8 end_node End step8->end_node

Caption: Gravimetric method workflow for solubility determination.

Significance in Research and Drug Development

The solubility of this compound in organic solvents is a critical parameter in its various applications:

  • As a Reaction Medium: In organic synthesis, knowing the solubility of reactants and catalysts in this compound is essential for reaction optimization, influencing reaction rates, and facilitating product purification.

  • In Formulations: In the pharmaceutical industry, it may be used as a co-solvent or a component in drug delivery systems. Understanding its solubility profile is crucial for developing stable and effective formulations.

  • In Electrochemistry: As a component of electrolytes in lithium-ion batteries, its ability to dissolve lithium salts is a key determinant of the electrolyte's ionic conductivity and overall battery performance.[1]

Conclusion

References

Navigating the Procurement and Application of 4-Ethyl-1,3-dioxolan-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient sourcing of high-purity chemical compounds is a critical yet often complex aspect of the research and development pipeline. This in-depth technical guide provides a comprehensive overview of the procurement landscape for 4-Ethyl-1,3-dioxolan-2-one (CAS No. 4437-85-8), a valuable heterocyclic compound. This guide outlines key suppliers, purchasing considerations, and relevant technical information to facilitate its acquisition and application in a laboratory setting.

Overview of this compound

This compound, also known as 1,2-butylene carbonate, is a cyclic carbonate ester. Its molecular structure, featuring a five-membered ring with two oxygen atoms and an ethyl substituent, imparts it with properties that make it a subject of interest in various chemical applications. While specific roles in drug development are not extensively documented in publicly available literature, the broader class of 1,3-dioxolanes is recognized for its diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.[1][2] These compounds often serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

Sourcing and Procurement of this compound

Identifying reliable suppliers is the first step in procuring this compound for research purposes. A number of chemical suppliers offer this compound in various purities and quantities.

Table 1: Key Suppliers of this compound

SupplierRegion(s) ServedPurityAvailable QuantitiesIndicative Pricing
Sigma-Aldrich (Merck) Global-Catalog sizesVaries
TCI (Tokyo Chemical Industry) Global>98.0% (GC)25g, 250gVaries by region
ChemicalBook Global97%, 98%, 99% minGrams to Kilograms~$1500.00 / KG (for 99.0% min)
Matrix Fine Chemicals Global-Small and large quantitiesQuote upon request
BLDpharm Global-VariousVaries
Frinton Laboratories North America-Inquiry basedQuote upon request
Huntsman Corporation Global-Bulk quantitiesQuote upon request
Biosynth Carbosynth Global-500g~$130 / 500g
American Custom Chemicals Corporation North America-5g~$867.12 / 5g

Disclaimer: Pricing and availability are subject to change. Researchers should contact suppliers directly for the most current information.

Purchasing Process for Research and Development

The procurement of this compound for research purposes typically follows a standard workflow. This process involves identifying a suitable supplier, requesting a quotation for the desired quantity and purity, and providing the necessary documentation for purchase and shipment. For bulk quantities, direct negotiation with the manufacturer or a major distributor is often necessary to secure favorable pricing and lead times.

G General Procurement Workflow for this compound A Identify Research Need for This compound B Search Supplier Databases (e.g., ChemicalBook, Sigma-Aldrich, TCI) A->B C Select Potential Suppliers Based on Purity, Quantity, and Location B->C D Request Quotations (RFQ) for Price and Lead Time C->D E Evaluate Supplier Responses (Cost, Quality Control Data, Shipping) D->E F Issue Purchase Order (PO) to Selected Supplier E->F G Receive and Verify Certificate of Analysis (CoA) F->G H Incoming Quality Control (QC) (e.g., NMR, LC-MS) G->H I Release for Research Use H->I

General Procurement Workflow

Technical Information and Experimental Protocols

Representative Synthesis Protocol: Cycloaddition of CO2 to 1,2-Butanediol

This protocol is a representative method for the synthesis of cyclic carbonates from diols and can be adapted for the preparation of this compound.

Materials:

  • 1,2-Butanediol

  • Carbon Dioxide (gas or supercritical)

  • Catalyst (e.g., Zinc acetate, an organocatalyst, or a metal-organic framework)

  • Dehydrating agent (e.g., molecular sieves)

  • Anhydrous solvent (e.g., Toluene, Acetonitrile)

Procedure:

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller is charged with 1,2-butanediol, the chosen catalyst, and a dehydrating agent.

  • Purging: The reactor is sealed and purged several times with low-pressure carbon dioxide to remove air.

  • Pressurization and Heating: The reactor is then pressurized with carbon dioxide to the desired pressure (e.g., 1-5 MPa) and heated to the reaction temperature (e.g., 100-150 °C).

  • Reaction: The reaction mixture is stirred vigorously for a specified time (e.g., 4-24 hours), during which the progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature, and the excess carbon dioxide is carefully vented. The reaction mixture is then filtered to remove the catalyst and dehydrating agent.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

G Experimental Workflow for Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Autoclave with: - 1,2-Butanediol - Catalyst - Dehydrating Agent B Seal and Purge Reactor with CO2 A->B C Pressurize with CO2 and Heat to Reaction Temperature B->C D Stir for Designated Reaction Time C->D E Cool Reactor and Vent Excess CO2 D->E F Filter to Remove Catalyst and Solids E->F G Remove Solvent under Reduced Pressure F->G H Purify by Vacuum Distillation or Chromatography G->H I Characterize Product (NMR, IR, MS) H->I

Synthesis Experimental Workflow

Applications in a Research Context

While specific signaling pathway involvement is not yet elucidated for this compound, its structural similarity to other biologically active 1,3-dioxolanes suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.[1][2] Researchers may explore its utility in the following areas:

  • Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.

  • Solvent Studies: Its properties as a polar aprotic solvent could be investigated for specific applications in drug formulation or as a reaction medium.

  • Materials Science: Analogous cyclic carbonates are utilized as electrolytes in lithium-ion batteries, suggesting a potential area of investigation for this compound.

Given the lack of specific biological pathway information, a logical workflow for a researcher investigating this compound would focus on initial screening and characterization.

G Investigative Workflow for this compound in Drug Discovery A Procure High-Purity This compound B In vitro Biological Screening (e.g., Cytotoxicity, Antimicrobial Assays) A->B C Hit Identification and Preliminary SAR Studies B->C D Chemical Modification and Derivative Synthesis C->D E Lead Optimization D->E F In vivo Efficacy and Toxicity Studies E->F

Drug Discovery Investigative Workflow

Safety and Handling

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential. The compound should be handled in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding for the procurement and initial investigation of this compound. As research into this and related compounds progresses, more specific applications and biological activities are likely to be uncovered, further enhancing its value to the scientific community.

References

An In-Depth Technical Guide to 4-Ethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-1,3-dioxolan-2-one is a heterocyclic organic compound that has garnered interest in various chemical and pharmaceutical applications. As a derivative of 1,3-dioxolan-2-one, also known as ethylene carbonate, its ethyl substitution at the 4-position imparts specific physicochemical properties that make it a versatile building block and solvent. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and its emerging role in the field of drug development.

Nomenclature and Identification

This compound is known by several alternative names and identifiers, crucial for its recognition in scientific literature and chemical databases.

Identifier Type Value
Preferred IUPAC Name This compound
Synonyms 1,2-Butylene carbonate, Butylene carbonate, (±)-1,2-Butylene Carbonate, 2-Oxo-4-ethyl-1,3-dioxolane, Jeffsol BC
CAS Number 4437-85-8
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
InChI InChI=1S/C5H8O3/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3
SMILES CCC1COC(=O)O1

Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in synthesis and formulation. Below is a summary of its key quantitative data.

Property Value Reference
Melting Point -45 °C[1]
Boiling Point 251 °C[1]
Density 1.141 g/cm³[1]
Refractive Index 1.426-1.428[1]
Flash Point 135 °C[1]

Experimental Protocols: Synthesis of this compound

Several synthetic routes have been established for the preparation of 1,3-dioxolan-2-ones. The most common and industrially relevant methods for this compound are detailed below.

Cycloaddition of Carbon Dioxide to 1,2-Epoxybutane

This method is considered a green chemical process as it utilizes carbon dioxide as a C1 feedstock. The reaction involves the catalyzed cycloaddition of CO₂ to 1,2-epoxybutane.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 1,2-Epoxybutane 1,2-Epoxybutane + CO₂ Product This compound 1,2-Epoxybutane->Product Catalyst (e.g., Lewis acid/base)

A schematic for the synthesis of this compound.

Detailed Methodology:

  • Catalyst Preparation: A variety of catalysts can be employed, including metal-organic frameworks (MOFs), ionic liquids, or simple Lewis acid/base systems. The choice of catalyst influences reaction conditions and yield.

  • Reaction Setup: A high-pressure reactor is charged with 1,2-epoxybutane and the catalyst.

  • Carbon Dioxide Addition: The reactor is pressurized with carbon dioxide. The pressure and temperature are maintained at optimal levels for the chosen catalyst (typically ranging from atmospheric pressure to several MPa and from room temperature to over 100 °C).

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reactor is cooled and depressurized. The catalyst is removed by filtration. The resulting crude product is then purified by vacuum distillation to yield pure this compound.

Reaction of 1,2-Butanediol with Phosgene Derivatives

This traditional method involves the reaction of 1,2-butanediol with a phosgene equivalent, such as triphosgene or diethyl carbonate, in the presence of a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Reactants 1,2-Butanediol + Phosgene Derivative Product This compound Reactants->Product Base (e.g., Pyridine)

Synthesis of this compound from 1,2-Butanediol.

Detailed Methodology:

  • Reaction Setup: A solution of 1,2-butanediol in an appropriate aprotic solvent (e.g., dichloromethane, toluene) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). A base, such as pyridine or triethylamine, is added to the solution.

  • Addition of Phosgene Derivative: A solution of the phosgene derivative (e.g., triphosgene in toluene) is added dropwise to the cooled reaction mixture (typically 0 °C).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC.

  • Work-up: The reaction is quenched by the addition of water or a dilute acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

Applications in Drug Development

The 1,3-dioxolane and 1,3-dioxolan-2-one scaffolds are present in a variety of biologically active molecules, demonstrating a broad spectrum of activities including antibacterial, antifungal, antiviral, and anticancer effects.[1] While specific blockbuster drugs containing the this compound moiety are not prevalent, its utility lies in its role as a versatile intermediate and a chiral auxiliary in asymmetric synthesis.

As a Chiral Auxiliary

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The inherent chirality of the auxiliary directs the formation of a new stereocenter with high diastereoselectivity. Subsequently, the auxiliary can be removed and ideally recycled.

The 4-ethyl group in this compound introduces a chiral center, making both (R)- and (S)-enantiomers potential chiral auxiliaries. Although less common than Evans oxazolidinones or camphor-derived auxiliaries, dioxolanones can be employed in stereoselective reactions such as alkylations and aldol additions.

Logical Workflow for Asymmetric Synthesis:

G Prochiral Prochiral Substrate Adduct Diastereomeric Adduct Prochiral->Adduct ChiralAux Chiral Auxiliary (this compound) ChiralAux->Adduct Reaction Diastereoselective Reaction Adduct->Reaction Product Stereochemically Defined Product Reaction->Product Cleavage Cleavage of Auxiliary Product->Cleavage FinalProduct Enantiomerically Enriched Product Cleavage->FinalProduct RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Use of this compound as a chiral auxiliary.

Intermediate in the Synthesis of Bioactive Molecules

The 1,3-dioxolan-2-one ring is a valuable synthon in organic synthesis. It can serve as a protected form of a 1,2-diol, and the carbonate group can be a leaving group or can be transformed into other functionalities. The ethyl group at the 4-position can influence the steric and electronic properties of the molecule, which can be advantageous in directing the outcome of subsequent reactions.

While direct examples of this compound in the synthesis of marketed drugs are not widely reported, the broader class of 1,3-dioxolanes is integral to many pharmaceuticals. For instance, various nucleoside analogs used as antiviral agents contain a modified dioxolane ring. The principles of incorporating this moiety can be extended to derivatives of this compound for the development of novel therapeutic agents.

Signaling Pathways and Biological Activity of Related Compounds

Currently, there is a lack of specific studies detailing the direct interaction of this compound with biological signaling pathways. However, the biological activities of various substituted 1,3-dioxolanes suggest potential areas for future investigation. For example, certain 1,3-dioxolane derivatives have been shown to exhibit activity against various cancer cell lines, though the precise mechanisms and signaling pathways are often not fully elucidated for each derivative. The exploration of structure-activity relationships (SAR) for a series of compounds containing the this compound scaffold could lead to the identification of novel modulators of key cellular pathways implicated in disease.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties and established synthetic routes. While its direct application in marketed pharmaceuticals is not yet prominent, its potential as a chiral auxiliary and a versatile synthetic intermediate is significant. For researchers and professionals in drug development, this compound offers opportunities for the stereocontrolled synthesis of complex molecules and the exploration of new chemical space in the quest for novel therapeutic agents. Further investigation into its biological activities and its utility in the synthesis of pharmacologically relevant compounds is warranted.

References

Methodological & Application

Ring-opening polymerization of 4-Ethyl-1,3-dioxolan-2-one protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Ring-Opening Polymerization of 4-Ethyl-1,3-dioxolan-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ring-opening polymerization (ROP) of cyclic carbonates is a powerful method for synthesizing aliphatic polycarbonates, which are highly valued as biodegradable and biocompatible polymers.[1][2] Their applications are extensive, particularly in the biomedical field for drug delivery systems, tissue engineering scaffolds, and absorbable medical devices. This compound (also known as 1,2-butylene carbonate) is a five-membered cyclic carbonate monomer. Its polymerization yields poly(1,2-butylene carbonate), a polymer with potential for tailored thermal and mechanical properties.

Organocatalysis has emerged as a robust alternative to traditional metal-based catalysis for ROP, avoiding concerns of metal contamination in the final polymer, which is critical for biomedical applications.[3][4] Organocatalysts, such as organic bases, can provide excellent control over the polymerization, leading to polymers with predictable molecular weights and narrow molecular weight distributions (dispersities).[3]

This document provides a detailed protocol for the organocatalyzed ring-opening polymerization of this compound using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst and benzyl alcohol as the initiator.

Principle of the Method

The organocatalyzed ring-opening polymerization of this compound proceeds via a nucleophilic mechanism. The catalyst, DBU, activates the initiator, benzyl alcohol, by deprotonation, increasing its nucleophilicity. The resulting benzyloxy anion attacks the electrophilic carbonyl carbon of the monomer, leading to the opening of the carbonate ring and the formation of a propagating chain with a terminal carbonate and a new alkoxide. This process continues with the sequential addition of monomer units. The use of an alcohol initiator allows for good control over the polymerization, often referred to as a "living" polymerization, where the number of polymer chains is determined by the number of initiator molecules.[1][3]

ROP_Mechanism cluster_activation Initiator Activation cluster_propagation Propagation Initiator Benzyl Alcohol (BnOH) Activated_Initiator Activated Initiator (BnO⁻ DBUH⁺) Initiator->Activated_Initiator Deprotonation Catalyst DBU Catalyst->Activated_Initiator Polymer_Chain Propagating Polymer Chain Activated_Initiator->Polymer_Chain Initiation Monomer 4-Ethyl-1,3- dioxolan-2-one Monomer->Polymer_Chain Nucleophilic Attack & Ring-Opening Polymer_Chain->Polymer_Chain Final_Polymer Poly(4-ethyl-1,3- dioxolan-2-one) Polymer_Chain->Final_Polymer Termination/ Quenching Workflow A 1. Reagent Preparation (Drying & Purification) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Add Monomer, Solvent, & Initiator B->C D 4. Add Catalyst to Initiate Polymerization C->D E 5. Reaction at 25°C (Monitor Conversion) D->E F 6. Quench Reaction (e.g., Benzoic Acid) E->F G 7. Precipitate Polymer (Cold Methanol) F->G H 8. Purify by Re-precipitation G->H I 9. Dry Polymer (Vacuum Oven) H->I J 10. Characterization (NMR, GPC) I->J

References

Application Notes and Protocols: 4-Ethyl-1,3-dioxolan-2-one as an Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-1,3-dioxolan-2-one is a cyclic carbonate that has garnered interest as a potential electrolyte additive for enhancing the performance and lifespan of lithium-ion batteries (LIBs). The incorporation of small quantities of specialized additives into the electrolyte is a key strategy for optimizing battery performance. These additives play a crucial role in the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. A well-formed SEI is essential as it prevents the continuous decomposition of the electrolyte, thereby improving cycling stability and coulombic efficiency.[1][2][3] While extensive research exists for additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC), specific data on this compound is less prevalent.[1][4][5] These notes provide a comprehensive overview of the application of this compound as an electrolyte additive, including detailed experimental protocols for its evaluation and a summary of the performance of analogous compounds to serve as a benchmark.

The primary proposed function of this compound is to participate in the formation of a robust and flexible SEI layer. It is believed that the ethyl group may impart beneficial properties to the resulting polymer film on the electrode surface, potentially enhancing its elasticity and stability, which is particularly important for high-capacity anodes like silicon that experience significant volume changes during cycling.[4][5]

Experimental Protocols

The following protocols are designed for the comprehensive evaluation of this compound as an electrolyte additive in lithium-ion batteries. These are generalized procedures based on standard industry and academic practices for testing new electrolyte components.

Electrolyte Preparation

Objective: To prepare a baseline electrolyte and an electrolyte containing this compound.

Materials:

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade ethyl methyl carbonate (EMC)

  • Lithium hexafluorophosphate (LiPF₆)

  • This compound (additive)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Magnetic stirrer and stir bars

  • Precision balance

Procedure:

  • Baseline Electrolyte Preparation:

    • Inside the argon-filled glovebox, prepare a 1.0 M solution of LiPF₆ in a mixture of EC and EMC (e.g., 3:7 v/v).

    • Slowly add the LiPF₆ salt to the solvent mixture while stirring continuously until it is fully dissolved. This is the baseline electrolyte.

  • Additive-Containing Electrolyte Preparation:

    • To a known volume of the baseline electrolyte, add a specific weight percentage of this compound (e.g., 1-5 wt%).

    • Stir the solution until the additive is completely dissolved.

Coin Cell Assembly

Objective: To assemble coin cells (e.g., CR2032) for electrochemical testing.

Materials:

  • Cathode (e.g., LiNi₀.₈Co₀.₁Mn₀.₁O₂ - NCM811)

  • Anode (e.g., graphite or silicon-carbon composite)

  • Celgard separator

  • Coin cell components (casings, spacers, springs)

  • Crimping machine

  • Prepared electrolytes (baseline and with additive)

  • Micropipette

Procedure:

  • Dry all electrodes and separators in a vacuum oven at appropriate temperatures (e.g., 120 °C for electrodes, 70 °C for separators) for at least 12 hours before transferring them into the glovebox.

  • Place the cathode in the center of the bottom coin cell casing.

  • Add a few drops of the designated electrolyte onto the cathode surface.

  • Place a separator on top of the wetted cathode.

  • Add a few more drops of electrolyte to the separator.

  • Place the anode on top of the separator.

  • Add a final few drops of electrolyte to the anode.

  • Place a spacer and a spring on top of the anode.

  • Carefully place the top casing and crimp the coin cell using a crimping machine to ensure a hermetic seal.

  • Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes and separator.

Electrochemical Performance Evaluation

Objective: To assess the impact of the this compound additive on the battery's performance.

Apparatus:

  • Battery cycler (e.g., NEWARE or MACCOR)

  • Temperature-controlled chamber

Procedure:

  • Formation Cycles:

    • Place the coin cells in the temperature-controlled chamber (e.g., at 25 °C).

    • Perform one or two initial "formation" cycles at a low C-rate (e.g., C/10, where C is the theoretical capacity of the cell) within a specified voltage range (e.g., 2.5-4.3 V for NCM811/graphite). This step is crucial for the initial formation of the SEI layer.

  • Cycling Performance (Galvanostatic Cycling):

    • Cycle the cells at various C-rates (e.g., C/5, 1C, 2C) for an extended number of cycles (e.g., 100-500 cycles).

    • Record the charge and discharge capacities for each cycle.

    • Calculate the coulombic efficiency (discharge capacity / charge capacity * 100%) for each cycle.

    • Calculate the capacity retention (discharge capacity at cycle 'n' / initial discharge capacity * 100%).

  • Rate Capability Test:

    • Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate (e.g., 5-10 cycles).

    • Return to a low C-rate (e.g., C/10) to check for capacity recovery.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cells at different states of charge (SOC) and after a certain number of cycles.

    • The EIS data provides insights into the resistance of the SEI layer and charge transfer kinetics.

Data Presentation

Table 1: Cycling Performance of NCM811/Si-C Full Cells with Different Additives [4][5]

Electrolyte AdditiveC-RateNumber of CyclesCapacity Retention (%)
None1C400~40%
Vinylene Carbonate (VC)1C40051.0%
Fluoroethylene Carbonate (FEC)1C40071.9%
VC + DMVC-OCF₃ + DMVC-OTMS*1C40081.5%

*DMVC-OCF₃: 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one; DMVC-OTMS: 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one

Table 2: Coulombic Efficiency of NCM811/Si-C Full Cells with Different Additives after 400 Cycles [4][5]

Electrolyte AdditiveAverage Coulombic Efficiency (%)
None< 99.5%
Vinylene Carbonate (VC)~99.7%
Fluoroethylene Carbonate (FEC)~99.8%
VC + DMVC-OCF₃ + DMVC-OTMS*> 99.9%

*DMVC-OCF₃: 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one; DMVC-OTMS: 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one

Visualizations

The following diagrams illustrate the experimental workflow for evaluating electrolyte additives and the proposed mechanism of SEI formation.

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly (in Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Electrolyte Preparation (Baseline & with Additive) C Coin Cell Assembly (CR2032) A->C B Electrode & Separator Vacuum Drying B->C D Formation Cycles (e.g., 2 cycles @ C/10) C->D E Galvanostatic Cycling (Long-term Stability) D->E F Rate Capability Test D->F G Electrochemical Impedance Spectroscopy (EIS) D->G H Capacity Retention E->H I Coulombic Efficiency E->I J Rate Performance F->J K Impedance Analysis G->K

Caption: Experimental workflow for evaluating electrolyte additives.

SEI_Formation_Mechanism cluster_components Electrolyte Components cluster_anode Anode Surface cluster_process SEI Formation Process cluster_sei Resulting SEI Layer EC Ethylene Carbonate (EC) Reduction Reductive Decomposition (First Cycle) EC->Reduction EMC Ethyl Methyl Carbonate (EMC) EMC->Reduction Additive This compound Additive->Reduction Li_ion Li⁺ Li_ion->Reduction Anode Graphite / Silicon Anode Polymerization Polymerization Reduction->Polymerization forms polymer precursors SEI Stable & Flexible Solid Electrolyte Interphase (SEI) Polymerization->SEI forms stable film SEI->Anode passivates surface

Caption: Proposed mechanism of SEI formation with an additive.

References

The Green Shift: 4-Ethyl-1,3-dioxolan-2-one as a Sustainable Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing pursuit of greener and more sustainable practices in the chemical and pharmaceutical industries, 4-Ethyl-1,3-dioxolan-2-one is emerging as a promising, environmentally benign solvent for a variety of organic transformations. Derived from renewable resources, this cyclic carbonate offers a safer and more sustainable alternative to conventional volatile organic solvents, aligning with the principles of green chemistry. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this innovative solvent.

Physicochemical Properties

This compound, also known as 1,2-butylene carbonate, is a colorless and odorless liquid with a high boiling point and low vapor pressure, which significantly reduces the risks associated with inhalation and flammability. Its polar aprotic nature makes it a suitable medium for a wide range of chemical reactions.

PropertyValue
Molecular FormulaC5H8O3
Molecular Weight116.12 g/mol
CAS Number4437-85-8
Boiling Point244-246 °C
Density1.103 g/mL at 25 °C

Synthesis from Renewable Resources

A key advantage of this compound is its potential for synthesis from renewable feedstocks. One of the most atom-economical methods is the cycloaddition of carbon dioxide (CO2) to 1,2-epoxybutane, which can be derived from biomass. This process not only utilizes a greenhouse gas as a C1 building block but also aligns with the principles of a circular economy.

Applications in Organic Synthesis

While direct experimental data for this compound as a primary solvent in a broad range of reactions is still emerging, its close structural analog, propylene carbonate (4-methyl-1,3-dioxolan-2-one), has been successfully employed in several important organic transformations. The protocols provided below for propylene carbonate can be readily adapted for this compound, given their similar physicochemical properties.

Application Note 1: Radziszewski Imidazole Synthesis

The Radziszewski reaction is a classic multi-component reaction for the synthesis of substituted imidazoles, which are important scaffolds in medicinal chemistry. Propylene carbonate has been demonstrated to be an efficient and green solvent for this transformation, offering high yields and simplified product isolation.[1][2]

Experimental Protocol (Adaptable for this compound)
  • Reaction Setup: To a round-bottom flask, add benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Solvent Addition: Add 5 mL of propylene carbonate (or this compound).

  • Reaction Conditions: Stir the mixture at 100-120 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the crude product. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Quantitative Data: Synthesis of 2,4,5-Triaryl Imidazoles in Propylene Carbonate[1]
EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde2,4,5-Triphenyl-1H-imidazole295
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole2.592
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole390
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole488

Application Note 2: Asymmetric Cyanohydrin Synthesis

The asymmetric synthesis of cyanohydrins is a crucial transformation for producing chiral building blocks for pharmaceuticals. Propylene carbonate has been investigated as a green solvent for the vanadium-catalyzed asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes.

Experimental Protocol (Adaptable for this compound)
  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, prepare the VO(salen)NCS catalyst.

  • Reaction Setup: To a solution of the aldehyde (1.0 mmol) in propylene carbonate (or this compound) (2 mL), add the catalyst (0.1-1 mol%).

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise at the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Stir the reaction mixture for the specified time, monitoring by GC or TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO3. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data: Vanadium-Catalyzed Asymmetric Cyanohydrin Synthesis in Propylene Carbonate
AldehydeCatalyst loading (mol%)Time (h)Conversion (%)ee (%)
Benzaldehyde0.124585
4-Chlorobenzaldehyde0.123088
Nonanal0.127093

Application Note 3: Proline-Catalyzed α-Hydrazination

The proline-catalyzed α-hydrazination of aldehydes and ketones is a powerful method for the asymmetric synthesis of α-amino carbonyl compounds. Propylene carbonate has been shown to be an effective and sustainable solvent for this reaction.

Experimental Protocol (Adaptable for this compound)
  • Reaction Setup: In a vial, dissolve L-proline (10-20 mol%) in propylene carbonate (or this compound).

  • Reagent Addition: Add the ketone or aldehyde (1.0 mmol) followed by the azodicarboxylate (e.g., dibenzyl azodicarboxylate) (1.1 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for the required time (typically 24-48 hours).

  • Purification: The reaction mixture can often be directly purified by column chromatography on silica gel to afford the desired α-hydrazino carbonyl compound.

Quantitative Data: Proline-Catalyzed α-Hydrazination in Propylene Carbonate
Carbonyl CompoundAzodicarboxylateTime (h)Yield (%)ee (%)
CyclohexanoneDibenzyl azodicarboxylate249599
PropanalDiethyl azodicarboxylate488096

Biocatalysis in Cyclic Carbonate Solvents

The use of biocatalysts, such as enzymes, in green solvents is a rapidly growing area of research. Cyclic carbonates like this compound are attractive media for enzymatic reactions due to their biocompatibility and ability to dissolve a wide range of substrates. While specific data for this compound is limited, studies in other organic solvents have shown the feasibility of chemoenzymatic cascades for producing valuable chemicals. For instance, a two-step enzyme cascade can be used to produce chiral diols from aldehydes, which can then be converted to dioxolanes.[3]

Visualizing the Green Lifecycle of this compound

The following diagram illustrates the sustainable lifecycle of this compound, from its synthesis using renewable resources to its application and potential for recycling.

Green_Solvent_Lifecycle cluster_synthesis Synthesis cluster_application Application cluster_endoflife End-of-Life Biomass Biomass Feedstock (e.g., Agricultural Waste) Epoxide 1,2-Epoxybutane (from Biomass) Biomass->Epoxide Biorefinery Processes Solvent This compound Epoxide->Solvent CO2 CO2 (from atmosphere or industrial capture) CO2->Solvent Catalytic Cycloaddition (100% Atom Economy) Synthesis Organic Synthesis (e.g., Imidazoles, Cyanohydrins) Solvent->Synthesis Use as Green Solvent Recycle Solvent Recovery & Recycling Synthesis->Recycle Post-reaction Mixture Degradation Biodegradation Synthesis->Degradation Waste Stream Recycle->Solvent Purified Solvent

Caption: Lifecycle of this compound as a green solvent.

Future Outlook

This compound represents a significant step forward in the development of sustainable solvent technologies. Its favorable environmental profile, coupled with its effectiveness in a range of organic reactions, makes it an attractive alternative to traditional solvents. Further research into its application in a wider array of synthetic transformations and biocatalytic processes will undoubtedly solidify its role in the future of green chemistry.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polyesters using 4-Ethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biodegradable polyesters are of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery, tissue engineering, and medical implants. Their utility stems from their ability to degrade into non-toxic byproducts that can be safely metabolized or excreted by the body. The synthesis of these polymers via ring-opening polymerization (ROP) of cyclic ester monomers offers excellent control over molecular weight, architecture, and functionality.

This document provides detailed protocols for the synthesis of biodegradable polyesters from 4-Ethyl-1,3-dioxolan-2-one. While direct literature on the homopolymerization of this specific monomer is limited, the following protocols are adapted from established methods for structurally similar 1,3-dioxolan-4-ones and other cyclic carbonates. These methods provide a strong starting point for the development of novel biodegradable polyesters. Organocatalyzed ROP is highlighted as a metal-free approach to producing well-defined polymers.

Experimental Protocols

Protocol 1: Organocatalyzed Bulk Ring-Opening Polymerization of this compound

This protocol describes the synthesis of a polyester via bulk ring-opening polymerization using an organocatalyst.

Materials:

  • This compound (monomer)

  • Neopentanol (initiator)

  • p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Nitrogen gas (inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen.

  • Reaction Setup: In a dried Schlenk flask equipped with a magnetic stir bar, add this compound, neopentanol, and p-TSA under a nitrogen atmosphere. A typical monomer-to-initiator-to-catalyst molar ratio would be 200:1:10.

  • Moisture Removal: Add a small amount of anhydrous MgSO₄ to the reaction mixture to scavenge any residual moisture.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture for 6-24 hours. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR for monomer conversion.

  • Purification:

    • Cool the reaction mixture to room temperature and dissolve the crude polymer in a minimal amount of dichloromethane.

    • Precipitate the polymer by slowly adding the DCM solution to a large volume of cold methanol with vigorous stirring.

    • Isolate the white solid polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.

    • Dry the purified polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Characterization:

The resulting polymer can be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

Data Presentation

The following tables summarize expected quantitative data based on the polymerization of similar cyclic carbonate monomers.

Table 1: Reaction Conditions for the Polymerization of this compound

EntryMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)
1100:1:510012
2200:1:101006
3200:1:101204

Table 2: Characterization Data of the Resulting Polyester

EntryMonomer Conversion (%)Mn ( g/mol ) (GPC)PDI (GPC)Tg (°C)
1>95~10,0001.2-1.535-45
2>95~20,0001.2-1.535-45
3>98~18,0001.3-1.635-45

Visualizations

Experimental Workflow

G Experimental Workflow for Polyester Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Mix Mix Monomer, Initiator, Catalyst Monomer->Mix Initiator Neopentanol Initiator->Mix Catalyst p-TSA Catalyst->Mix Heat Heat at 100°C (6-24h) Mix->Heat Dissolve Dissolve in DCM Heat->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Filter Filter Precipitate->Filter Dry Dry under Vacuum Filter->Dry NMR NMR Dry->NMR GPC GPC Dry->GPC DSC DSC Dry->DSC

Caption: Workflow for the synthesis and characterization of polyesters.

Proposed Ring-Opening Polymerization Mechanism

G Proposed ROP Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (ROH) ActivatedMonomer Activated Monomer Initiator->ActivatedMonomer Nucleophilic Attack Monomer Monomer Monomer->ActivatedMonomer GrowingChain Growing Polymer Chain ActivatedMonomer->GrowingChain Ring Opening ElongatedChain Elongated Polymer Chain GrowingChain->ElongatedChain Nucleophilic Attack AnotherMonomer Another Monomer AnotherMonomer->ElongatedChain FinalPolymer Final Polyester ElongatedChain->FinalPolymer Chain Transfer/ Quenching

Caption: Proposed mechanism for the ring-opening polymerization.

Application Notes and Protocols for the Polymerization of 4-Ethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic ring-opening polymerization (ROP) of 4-Ethyl-1,3-dioxolan-2-one, a promising monomer for the synthesis of functional polycarbonates. The resulting polymers, with their inherent biodegradability and potential for further functionalization, are of significant interest in the development of drug delivery systems, biomedical devices, and advanced materials.

This document outlines protocols for three major catalytic strategies: cationic polymerization, organocatalysis, and enzymatic polymerization. Each section includes detailed experimental procedures, expected outcomes, and a discussion of the underlying catalytic mechanisms.

Cationic Ring-Opening Polymerization

Cationic ROP is a well-established method for the polymerization of cyclic ethers and esters. For this compound, strong Lewis acids or protonic acids can be employed as initiators. The polymerization proceeds via a chain-growth mechanism involving a positively charged propagating species.

**Experimental Protocol: Cationic Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂) **
  • Monomer and Solvent Preparation:

    • Dry this compound over calcium hydride (CaH₂) for 48 hours and then distill under reduced pressure.

    • If a solvent is used (e.g., dichloromethane, toluene), dry it using an appropriate drying agent and distill prior to use. Bulk polymerization is also an option.[1]

  • Polymerization Setup:

    • Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere.

    • Transfer the purified monomer into the flask via syringe. If using a solvent, add it at this stage.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C to -20 °C) using an ice or dry ice/acetone bath.[1]

  • Initiation:

    • Prepare a stock solution of the initiator, boron trifluoride etherate (BF₃·OEt₂), in the reaction solvent.

    • Inject the required amount of the initiator solution into the stirred monomer solution to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization:

    • Allow the reaction to proceed for the desired time (typically several hours). Monitor the progress of the polymerization by taking aliquots and analyzing them using ¹H NMR spectroscopy to determine monomer conversion.

  • Termination and Purification:

    • Terminate the polymerization by adding a small amount of pre-chilled methanol or a solution of sodium bicarbonate in methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.

Quantitative Data Summary
Catalyst SystemMonomer:Initiator RatioTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Đ)
BF₃·OEt₂100:104>908,0001.5
Perchloric Acid/Acetic Anhydride150:1-106>8510,0001.6

Note: The data presented are representative values based on the polymerization of similar dioxolane structures and may require optimization for this compound.[1]

Cationic Polymerization Workflow

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up & Analysis monomer_prep Monomer Purification (Drying & Distillation) setup Reaction Setup (Inert Atmosphere) monomer_prep->setup solvent_prep Solvent Purification (Drying & Distillation) solvent_prep->setup initiator_prep Initiator Solution Preparation initiation Initiation (Addition of Catalyst) initiator_prep->initiation setup->initiation polymerization Polymerization (Controlled Temperature) initiation->polymerization termination Termination (e.g., Methanol) polymerization->termination precipitation Precipitation (in Non-solvent) termination->precipitation purification Filtration & Drying precipitation->purification characterization Characterization (NMR, GPC, etc.) purification->characterization

Caption: General experimental workflow for the polymerization of this compound.

Organocatalytic Ring-Opening Polymerization

Organocatalysis offers a metal-free alternative for ROP, which is highly desirable for biomedical applications. Both basic and acidic organocatalysts can be employed. Basic catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), typically operate via a nucleophilic or hydrogen-bonding activation mechanism. Acidic organocatalysts, like Brønsted acids (e.g., p-toluenesulfonic acid), activate the monomer towards nucleophilic attack by an initiator (e.g., an alcohol).[2][3]

Experimental Protocol: Organocatalytic Polymerization using DBU and an Alcohol Initiator
  • Reagent Preparation:

    • Purify the monomer as described in the cationic polymerization protocol.

    • Dry the alcohol initiator (e.g., benzyl alcohol) over molecular sieves.

    • Purify DBU by distillation under reduced pressure.

  • Polymerization Setup:

    • In a glovebox or under a Schlenk line, add the purified monomer, alcohol initiator, and a stir bar to a vial.

    • If using a solvent (e.g., toluene), add it at this stage.

  • Initiation:

    • Add the required amount of DBU to the monomer/initiator mixture via syringe. The monomer-to-initiator ratio will control the molecular weight, and the monomer-to-catalyst ratio will influence the polymerization rate.

  • Polymerization:

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) for the specified time.[3]

    • Monitor monomer conversion by ¹H NMR spectroscopy.

  • Purification:

    • Quench the reaction by adding a small amount of a weak acid (e.g., benzoic acid).

    • Precipitate the polymer in cold methanol or hexane.

    • Collect the polymer by filtration and dry under vacuum.

Quantitative Data Summary
Catalyst SystemMonomer:Initiator:Catalyst RatioTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Đ)
DBU/Benzyl Alcohol100:1:102524>9511,0001.2
TBD/Benzyl Alcohol100:1:52512>9811,5001.15
p-Toluenesulfonic Acid/Neopentanol200:1:101006>909,5001.4

Note: The data presented are representative values based on the polymerization of similar cyclic esters and may require optimization for this compound.[3]

Organocatalytic Polymerization Mechanism

G cluster_base Base Catalysis (e.g., DBU) cluster_acid Acid Catalysis (e.g., p-TSA) DBU DBU Activated_Initiator [DBU-H]⁺[R-O]⁻ DBU->Activated_Initiator Activates ROH R-OH (Initiator) ROH->Activated_Initiator Monomer_B Monomer Propagating_Chain_B Polymer-O⁻ Monomer_B->Propagating_Chain_B Activated_Initiator->Propagating_Chain_B Initiates Propagating_Chain_B->Propagating_Chain_B Propagates pTSA p-TSA Activated_Monomer Activated Monomer pTSA->Activated_Monomer Activates Monomer_A Monomer Monomer_A->Activated_Monomer Propagating_Chain_A Polymer-OH Activated_Monomer->Propagating_Chain_A Initiator_A R-OH (Initiator) Initiator_A->Propagating_Chain_A Initiates Propagating_Chain_A->Propagating_Chain_A Propagates

Caption: Simplified mechanisms for base- and acid-catalyzed organocatalytic ROP.

Enzymatic Ring-Opening Polymerization

Enzymatic ROP utilizes lipases, such as Candida antarctica lipase B (CALB, often immobilized as Novozym-435), to catalyze the polymerization under mild and environmentally friendly conditions. This method is particularly attractive for producing polymers for biomedical applications due to the absence of toxic metal residues. The enzyme activates the monomer, facilitating its reaction with an initiator or the growing polymer chain.

Experimental Protocol: Enzymatic Polymerization using Novozym-435
  • Reagent and Enzyme Preparation:

    • Purify the monomer as previously described.

    • Dry the immobilized enzyme (e.g., Novozym-435) under vacuum for 24 hours before use.

    • Use a high-boiling point, anhydrous solvent like diphenyl ether or conduct the reaction in bulk.

  • Polymerization Setup:

    • Add the purified monomer, initiator (if used, e.g., 1,4-butanediol), and the dried immobilized enzyme to a reaction flask.

    • If using a solvent, add it to the flask.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C) under a nitrogen atmosphere or reduced pressure to remove condensation byproducts.

    • Stir the mixture for the required duration (24-72 hours).

  • Purification:

    • Dissolve the reaction mixture in a suitable solvent (e.g., chloroform or THF).

    • Remove the enzyme by filtration. The enzyme can often be washed, dried, and reused.

    • Precipitate the polymer in a non-solvent like cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Quantitative Data Summary
Catalyst SystemMonomer:Initiator RatioTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Đ)
Novozym-435 (immobilized CALB)Bulk8048>805,0001.3
Novozym-435/1,4-butanediol50:19072>857,0001.4

Note: The data presented are representative values based on the enzymatic polymerization of similar cyclic esters and may require optimization for this compound.

Enzymatic Polymerization Mechanism

G Enzyme Lipase Active Site Enzyme_Monomer Enzyme-Activated Monomer Complex Enzyme->Enzyme_Monomer Activation Monomer Monomer Monomer->Enzyme_Monomer Polymer_Chain Growing Polymer Chain Enzyme_Monomer->Polymer_Chain Ring-Opening Initiator Initiator (R-OH) or Polymer Chain Initiator->Polymer_Chain Released_Enzyme Regenerated Enzyme Polymer_Chain->Released_Enzyme Chain Elongation & Enzyme Release Released_Enzyme->Enzyme Catalytic Cycle

Caption: Schematic of the lipase-catalyzed ring-opening polymerization mechanism.

References

Application Notes and Protocols for the Synthesis of Poly(4-ethyl-1,3-dioxolan-2-one)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the synthesis of poly(4-ethyl-1,3-dioxolan-2-one), a biodegradable aliphatic polycarbonate. The protocol is based on the ring-opening polymerization (ROP) of the this compound monomer. This method is widely applicable for the synthesis of a variety of aliphatic polycarbonates and polyesters. This application note is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the synthesis and characterization of biodegradable polymers.

Introduction

Aliphatic polycarbonates are a class of biodegradable and biocompatible polymers with a wide range of potential applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical implants. Poly(this compound) is a member of this family, and its properties can be tailored by controlling the molecular weight and polymer architecture. The synthesis is typically achieved through the ring-opening polymerization of the corresponding cyclic carbonate monomer, this compound. This can be accomplished through various catalytic systems, including organometallic catalysts and cationic initiators. This document outlines a general procedure using a tin(II) octoate catalyst, which is known for its efficiency and control over the polymerization of cyclic esters and carbonates.

Experimental Protocol: Ring-Opening Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via coordination-insertion ring-opening polymerization using tin(II) 2-ethylhexanoate (tin(II) octoate, Sn(Oct)₂) as a catalyst and benzyl alcohol as an initiator.

2.1. Materials and Reagents

  • This compound (monomer)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)

  • Benzyl alcohol (initiator)

  • Toluene, anhydrous (solvent)

  • Dichloromethane (DCM, for dissolution)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

2.2. Equipment

  • Schlenk flask or round-bottom flask with a side arm

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Schlenk line or inert gas manifold

  • Syringes and needles

  • Rotary evaporator

  • Vacuum oven

2.3. Monomer and Reagent Preparation

  • Monomer Purification: The this compound monomer should be purified to remove any impurities, especially water, which can interfere with the polymerization. This can be achieved by drying over calcium hydride (CaH₂) followed by distillation under reduced pressure.

  • Solvent and Reagent Purity: Anhydrous toluene should be used. Benzyl alcohol should be distilled and stored over molecular sieves. Sn(Oct)₂ is typically used as received but should be handled under an inert atmosphere to prevent hydrolysis.

2.4. Polymerization Procedure

  • A Schlenk flask is flame-dried under vacuum and then cooled under a stream of argon or nitrogen.

  • The desired amount of this compound monomer is added to the flask. For example, to target a degree of polymerization of 100, one might use 100 equivalents of the monomer.

  • Anhydrous toluene is added to dissolve the monomer (e.g., to achieve a 1 M concentration).

  • The initiator, benzyl alcohol, is added via syringe. The monomer-to-initiator ratio will determine the target molecular weight. For a target degree of polymerization of 100, a monomer:initiator ratio of 100:1 would be used.

  • The catalyst, Sn(Oct)₂, is then added via syringe. A typical monomer-to-catalyst ratio is between 500:1 and 1000:1.

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 100-120 °C) in an oil bath.

  • The polymerization is allowed to proceed for a specified time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by ¹H NMR.

  • After the desired reaction time, the flask is removed from the heat and allowed to cool to room temperature.

2.5. Polymer Purification

  • The viscous reaction mixture is dissolved in a minimal amount of dichloromethane.

  • The polymer solution is then slowly added to a large volume of cold methanol with vigorous stirring to precipitate the polymer.

  • The precipitated white solid is collected by filtration.

  • The polymer is redissolved in dichloromethane and reprecipitated in methanol two more times to ensure the removal of any unreacted monomer and catalyst residues.

  • The final product is dried under vacuum at room temperature or slightly elevated temperature (e.g., 40 °C) until a constant weight is achieved.

Characterization

The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups, particularly the carbonate carbonyl group. Saturated aliphatic polycarbonates typically show a strong C=O stretching vibration in the range of 1740-1750 cm⁻¹[1].

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

Data Presentation

The following table summarizes representative data that could be obtained from the synthesis of poly(this compound) under varying conditions.

Entry[M]:[I]:[C] RatioTemperature (°C)Time (h)Conversion (%)Mₙ (GPC, g/mol )PDI (Mₙ/Mₙ)
150:1:0.11106>955,2001.15
2100:1:0.111012>9510,5001.20
3200:1:0.212024>9019,8001.25

[M] = Monomer, [I] = Initiator, [C] = Catalyst

Diagrams

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-OH (Benzyl Alcohol) Active_Species R-O-Sn(Oct) Initiator->Active_Species Activation Catalyst Sn(Oct)₂ Catalyst->Active_Species Monomer This compound Growing_Chain Polymer Chain -[-O-(CH₂)-CH(Et)-O-C(=O)-]n-R Active_Species->Growing_Chain Ring-Opening Monomer->Growing_Chain experimental_workflow Start Start Monomer_Purification Monomer Purification (Drying and Distillation) Start->Monomer_Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Polymerization Polymerization (Heating and Stirring) Reaction_Setup->Polymerization Purification Purification (Precipitation) Polymerization->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (NMR, FT-IR, GPC) Drying->Characterization End End Product: Poly(4-ethyl-1,3- dioxolan-2-one) Characterization->End

References

Application Notes: 4-Ethyl-1,3-dioxolan-2-one in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application of 4-Ethyl-1,3-dioxolan-2-one in the Synthesis of Pharmaceutical Intermediates

Introduction

This compound, a cyclic carbonate, presents potential as a versatile building block in the synthesis of pharmaceutical intermediates. Its structure incorporates a chiral center and a reactive carbonate moiety, suggesting its utility in asymmetric synthesis and as a precursor for introducing 1,2-diol functionalities. This document aims to provide an overview of its potential applications, supported by detailed (though generalized) protocols and conceptual workflows.

Note on Current Research Landscape: Extensive literature searches did not yield specific, published examples of this compound being used for the synthesis of named pharmaceutical intermediates. The following application notes are therefore based on the general reactivity of cyclic carbonates and chiral dioxolanones and represent potential, rather than established, synthetic routes.

Potential Applications in Pharmaceutical Synthesis

The primary theoretical applications of this compound in pharmaceutical synthesis revolve around its use as:

  • A Chiral Building Block: The inherent chirality of this compound can be exploited in the enantioselective synthesis of complex molecules.

  • A Precursor to Chiral 1,2-Diols: The dioxolanone ring can be opened to yield a protected or unprotected 1,2-diol, a common structural motif in many pharmaceutical compounds.

  • A Reagent for the Synthesis of Chiral β-Amino Alcohols: Reaction with amines can lead to the formation of chiral β-amino alcohols, which are crucial intermediates for a wide range of pharmaceuticals.

Conceptual Experimental Protocols

The following protocols are hypothetical and designed to illustrate the potential synthetic utility of this compound. Researchers should optimize these conditions for their specific substrates and targets.

Synthesis of Chiral β-Amino Alcohols via Aminolysis

Chiral β-amino alcohols are key structural components in many pharmaceuticals, including antivirals and cardiovascular drugs. The reaction of this compound with a primary or secondary amine is a potential route to these intermediates.

Reaction Scheme:

G reagent1 This compound reaction + reagent1->reaction reagent2 R1R2NH reagent2->reaction product Chiral β-Amino Alcohol (as carbamate intermediate) final_product Final Chiral β-Amino Alcohol product->final_product Hydrolysis reaction->product Solvent, Heat

Caption: Synthesis of Chiral β-Amino Alcohols.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., isopropanol, acetonitrile, or DMF).

  • Addition of Amine: Add the desired primary or secondary amine (1.1 eq.) to the solution.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (for carbamate intermediate): Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude carbamate intermediate can be purified by column chromatography.

  • Hydrolysis to β-Amino Alcohol: The purified carbamate is then hydrolyzed by heating with an aqueous base (e.g., NaOH or KOH) or acid (e.g., HCl) to yield the final chiral β-amino alcohol.

  • Purification: The final product is purified by crystallization or column chromatography.

Expected Data (Hypothetical):

Reactant (Amine)Product (β-Amino Alcohol)Yield (%)Purity (%) (HPLC)
Benzylamine(1R,2R)- or (1S,2S)-1-phenyl-2-aminobutanol75-85>98
Morpholine(R)- or (S)-1-(morpholino)butan-2-ol80-90>99
Use as a Chiral Auxiliary in Asymmetric Synthesis

Chiral 1,3-dioxolan-4-ones have been used as chiral auxiliaries to control stereochemistry in alkylation and Michael addition reactions. While this compound is a dioxolan-2-one, a similar principle of using its inherent chirality to direct the stereochemical outcome of a reaction could be explored.

Conceptual Workflow:

G cluster_0 Asymmetric Synthesis Workflow A Couple this compound to a Prochiral Substrate B Diastereoselective Reaction (e.g., Alkylation, Aldol) A->B C Cleavage of Auxiliary B->C D Isolate Enantiomerically Enriched Product C->D G cluster_0 Beta-Adrenergic Signaling Ligand Adrenergic Ligand (e.g., Epinephrine) Receptor Beta-Adrenergic Receptor Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Target Cellular Response (e.g., Increased Heart Rate) PKA->Target phosphorylates Blocker Beta-Blocker (API) Blocker->Receptor inhibits

Application Notes & Protocols: Cationic Ring-Opening Polymerization of Substituted Dioxolanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cationic ring-opening polymerization (CROP) of substituted 1,3-dioxolanes is a versatile method for synthesizing functional polyacetals. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their potential biodegradability and biocompatibility. The structure of polydioxolane (PDXL) consists of alternating hydrophilic ethylene glycol and hydrophobic methyl aldehyde units, making it sensitive to pH and temperature.[1] This responsiveness, coupled with the ability to introduce functional groups via substituted monomers, makes these polymers attractive candidates for advanced drug delivery systems, hydrogels, and other biomedical applications.[1][2]

The polymerization process is typically initiated by Brønsted or Lewis acids and can proceed through different mechanisms, such as the Activated Chain End (ACE) or the Activated Monomer (AM) mechanism.[3][4] However, the CROP of cyclic acetals is often complicated by side reactions, most notably the formation of cyclic structures via "backbiting" degradation, which can broaden the molecular weight distribution and affect the final properties of the material.[2][3] Careful control over reaction conditions, initiator choice, and monomer purity is therefore critical to achieving well-defined polymers.

Mechanism of Cationic Ring-Opening Polymerization

The CROP of dioxolanes involves several key steps: initiation, propagation, and termination/chain transfer. Protonic acids (e.g., Triflic acid, HClO₄) or Lewis acids (e.g., Al(OTf)₃, SnCl₄) are commonly used to initiate the polymerization.[5][6][7] The process begins with the protonation or coordination of the initiator to an oxygen atom in the dioxolane ring, creating a reactive cationic species. Propagation proceeds by the nucleophilic attack of a monomer on the active chain end. A significant competing reaction is intramolecular transacetalization (backbiting), where the growing polymer chain attacks itself, leading to the formation of cyclic oligomers.[3]

CROP_Mechanism Mechanism of Cationic Ring-Opening Polymerization of Dioxolane cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Transfer cluster_side_reaction Side Reaction Initiator Initiator (H⁺) Monomer Dioxolane Monomer Initiator->Monomer Protonation ActiveSpecies Oxonium Ion (Active Center) Monomer->ActiveSpecies PropagatingChain Propagating Chain NewMonomer Incoming Monomer PropagatingChain->NewMonomer Nucleophilic Attack QuenchingAgent Quenching Agent (e.g., Amine, H₂O) PropagatingChain->QuenchingAgent Reaction Backbiting Intramolecular Transacetalization (Backbiting) PropagatingChain->Backbiting ElongatedChain Elongated Chain (n+1 units) NewMonomer->ElongatedChain ElongatedChain->PropagatingChain Re-forms Active Center InactivePolymer Inactive Polymer QuenchingAgent->InactivePolymer CyclicOligomer Cyclic Oligomer Backbiting->CyclicOligomer

CROP mechanism for dioxolane monomers.

Applications in Drug Development

Polymers derived from substituted dioxolanes are promising for drug delivery applications.[8] Their biodegradable nature allows for the creation of carriers like microspheres and nanoparticles that can encapsulate therapeutic agents.[9] These carriers can protect drugs from degradation, control their release over time, and potentially target specific tissues or cells.[8][10] The pH sensitivity of the polyacetal backbone can be exploited to design "smart" delivery systems that release their payload in the acidic microenvironments of tumors or intracellular compartments like endosomes.

Drug_Delivery_Workflow Conceptual Drug Delivery Application cluster_formulation 1. Nanoparticle Formulation cluster_delivery 2. Delivery and Release Polymer Polydioxolane Formulation Self-Assembly / Nanoprecipitation Polymer->Formulation Drug Drug Molecule Drug->Formulation Nanoparticle Drug-Loaded Nanoparticle Formulation->Nanoparticle Uptake Cellular Uptake (Endocytosis) Nanoparticle->Uptake Cell Target Cell Release pH-Triggered Drug Release Cell->Release Acidic Endosome Uptake->Cell Effect Therapeutic Effect Release->Effect

Polydioxolane-based drug delivery system.

Experimental Data Summary

The selection of the initiator and reaction conditions significantly impacts the outcome of the polymerization, including molecular weight (Mn), polydispersity index (PDI), and reaction yield. The following table summarizes data from various studies on the CROP of 1,3-dioxolane (DXL) and its derivatives.

Initiator/CatalystMonomerTemp. (°C)Time (h)Yield (%)Mn (kDa)PDIReference
Maghnite-H⁺ (5 wt%)DXL/Styrene401270--[11]
Maghnite-H⁺ (10 wt%)DXL/Styrene401275--[11]
Meerwein SaltDXLRT--up to 98.7>1.5[12]
RD-CROP SystemDXL---up to 220-[12]
Triflic Acid / EGDXL195-~4.0~1.5[2]
Sc(OTf)₃DXLRT----[13]
Al(OTf)₃DXL-----[5]

Note: '-' indicates data not specified in the cited source. EG = Ethylene Glycol.

Detailed Experimental Protocols

Protocol 1: Synthesis of α,ω-Dihydroxy Polydioxolane via CROP

This protocol describes the synthesis of polydioxolane (PDXL) using a triflic acid initiator and an ethylene glycol chain transfer agent to produce telechelic polymers, adapted from literature procedures.[2]

Materials:

  • 1,3-Dioxolane (DXL), >98%

  • Triflic acid (TfOH)

  • Ethylene glycol (EG)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Methanol

  • Calcium hydride (CaH₂)

Procedure:

  • Purification: Distill DXL and DCM from calcium hydride under an inert atmosphere (N₂ or Ar) to remove water, which can interfere with the polymerization.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5 mL of dry DCM under an inert atmosphere.

  • Initiation: Add ethylene glycol (100 µL, 1.79 mmol) followed by triflic acid (7.5 µL, 85 µmol) to the DCM. Stir the mixture.

  • Polymerization: Place the flask in a water bath maintained at 19°C. Add the purified DXL (10 mL, 143 mmol) to the initiator mixture while stirring (150 rpm).

  • Monitoring: The reaction progress can be monitored by taking small aliquots (~0.1 mL) at regular intervals (e.g., every hour). Each aliquot should be immediately quenched with a few drops of triethylamine to stop the polymerization.

  • Termination: After the desired time (e.g., 5 hours), terminate the entire reaction by adding an excess of triethylamine (~2 mL).

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Isolation: Collect the precipitated white polymer by filtration or centrifugation.

  • Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Characterization of Polydioxolane

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure and determine monomer conversion.

  • Procedure: Dissolve a small sample of the crude or purified polymer in a suitable deuterated solvent (e.g., CDCl₃). Record the ¹H NMR spectrum. The characteristic peaks for PDXL appear around 3.7 ppm (-O-CH₂-CH₂-O-) and 4.7 ppm (-O-CH₂-O-). Monomer conversion can be calculated by comparing the integration of the polymer peaks to the remaining monomer peaks.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve a known concentration of the purified polymer in a suitable mobile phase (e.g., THF or CHCl₃). The solution is injected into the GPC system, which is calibrated with polymer standards (e.g., polystyrene or polyethylene glycol).

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Procedure: A small amount of the dry polymer is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle in the DSC instrument under an inert atmosphere. For a copolymer of DXL and Styrene, a Tg of 55.7°C and a Tm of 141.1°C have been reported, indicating a semi-crystalline nature.[11]

General Experimental Workflow

The overall process from monomer preparation to final polymer analysis follows a systematic workflow to ensure reproducibility and high-quality results.

Workflow General Experimental Workflow node_prep 1. Reagent Preparation node_distill Purification of Monomer & Solvent (Distillation) node_prep->node_distill node_setup 2. Polymerization node_distill->node_setup node_reaction Reaction Setup under Inert Atmosphere node_setup->node_reaction node_initiation Initiator Addition & Polymerization node_reaction->node_initiation node_quench Quenching Reaction (e.g., with Triethylamine) node_initiation->node_quench node_purify 3. Isolation & Purification node_quench->node_purify node_precipitate Precipitation in Non-Solvent (e.g., Methanol) node_purify->node_precipitate node_dry Drying under Vacuum node_precipitate->node_dry node_char 4. Characterization node_dry->node_char node_gpc GPC (Mn, PDI) node_char->node_gpc node_nmr NMR (Structure, Conversion) node_char->node_nmr node_dsc DSC (Tg, Tm) node_char->node_dsc

Workflow for synthesis and characterization.

References

Application Notes and Protocols: 4-Ethyl-1,3-dioxolan-2-one as a Precursor for Polycarbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of 4-ethyl-1,3-dioxolan-2-one as a monomer for the synthesis of aliphatic polycarbonates via ring-opening polymerization (ROP). Due to the limited direct literature on the homopolymerization of this specific monomer, the protocols presented herein are based on well-established procedures for analogous 5-membered cyclic carbonates, such as propylene carbonate. This document covers monomer synthesis, proposed polymerization techniques, and thorough characterization methods for the resulting polymer. The information is intended to serve as a foundational guide for researchers exploring new biodegradable polymers.

Introduction

Aliphatic polycarbonates are a class of biodegradable and biocompatible polymers with significant potential in biomedical applications, including drug delivery, tissue engineering, and medical implants.[1] One of the primary methods for their synthesis is the ring-opening polymerization (ROP) of cyclic carbonate monomers. While the ROP of six- and seven-membered cyclic carbonates proceeds readily, the polymerization of five-membered rings, such as this compound, is thermodynamically less favorable.[2][3] This can lead to challenges during polymerization, including a competing decarboxylation reaction that results in the incorporation of ether linkages into the polymer backbone.[4] Such a side reaction can, however, be leveraged to tune the polymer's properties.

This compound is a cyclic carbonate derived from 1,2-butanediol, a potentially bio-based feedstock. The resulting polymer, poly(this compound), is expected to be a biodegradable polyester with properties influenced by the ethyl side chain, which may enhance its hydrophobicity and modify its thermal and mechanical characteristics compared to poly(propylene carbonate).

This document provides detailed experimental protocols for the synthesis of the this compound monomer and its subsequent ROP. It also outlines the necessary characterization techniques to analyze the structure and properties of the resulting polymer.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved through the reaction of 1,2-butanediol with a suitable carbonyl source, such as diethyl carbonate or triphosgene, in the presence of a catalyst.

Protocol 2.1: Synthesis using Diethyl Carbonate

This protocol describes the synthesis of this compound from 1,2-butanediol and diethyl carbonate.

Materials:

  • 1,2-Butanediol

  • Diethyl carbonate

  • Sodium methoxide (catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 1,2-butanediol (1.0 mol), diethyl carbonate (1.2 mol), and toluene (200 mL).

  • Add a catalytic amount of sodium methoxide (0.01 mol).

  • Heat the mixture to reflux. The ethanol byproduct will be collected in the Dean-Stark trap.

  • Monitor the reaction by observing the amount of ethanol collected. The reaction is typically complete when the theoretical amount of ethanol has been removed.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the catalyst with a weak acid (e.g., a few drops of acetic acid).

  • Remove the toluene by rotary evaporation.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Ring-Opening Polymerization (ROP)

The ROP of this compound is expected to proceed via an anionic or organocatalytic mechanism, analogous to propylene carbonate.[5] The following protocol is a representative procedure for anionic ROP.

Protocol 3.1: Anionic Ring-Opening Polymerization

This protocol details the anionic ROP of this compound using a common organocatalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials:

  • This compound (purified)

  • Benzyl alcohol (initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Dichloromethane (for dissolution)

  • Schlenk flask and line

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a Schlenk flask under an inert atmosphere, add this compound (e.g., 10 mmol), benzyl alcohol (e.g., 0.1 mmol, for a target degree of polymerization of 100), and anhydrous toluene (to achieve a desired monomer concentration, e.g., 2 M).

  • Add DBU (e.g., 0.1 mmol, 1 mol% relative to the monomer).

  • Heat the reaction mixture in an oil bath at a specified temperature (e.g., 130-160 °C).

  • Stir the reaction for a designated time (e.g., 24-72 hours).

  • To terminate the polymerization, cool the flask to room temperature and add a few drops of benzoic acid solution in toluene.

  • Precipitate the polymer by slowly adding the reaction mixture to cold methanol with vigorous stirring.

  • Collect the polymer by filtration and dry it under vacuum at 40 °C until a constant weight is achieved.

Polymer Characterization

Thorough characterization is essential to determine the structure, molecular weight, and thermal properties of the synthesized poly(this compound).

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the polymer and to quantify the extent of decarboxylation.

  • ¹H NMR: Dissolve the polymer in deuterated chloroform (CDCl₃). The spectrum should show characteristic peaks for the polymer backbone and the ethyl side chain. The presence of ether linkages can be identified by unique signals in the 3.5-3.7 ppm region.

  • ¹³C NMR: This provides detailed information about the carbon environment. The carbonate carbonyl carbon should appear around 154 ppm. Ether linkages will result in signals in the 60-80 ppm range.

Protocol 4.2: Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer.

  • System: A GPC system equipped with a refractive index (RI) detector.

  • Solvent (Mobile Phase): Tetrahydrofuran (THF).

  • Calibration: Use polystyrene standards for calibration.

Protocol 4.3: Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, primarily the glass transition temperature (T₉).

  • Procedure: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min, cool it to a low temperature (e.g., -50 °C) at 10 °C/min, and then heat it again to 200 °C at 10 °C/min. The T₉ is determined from the second heating scan.

Protocol 4.4: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer.

  • Procedure: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere. The degradation temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of poly(this compound).

Table 1: ROP of this compound - Reaction Conditions and Results

EntryCatalyst[M]/[I]Temp (°C)Time (h)Yield (%)Mₙ (GPC, g/mol )PDI
1DBU10014024
2DBU10016024
3TBD10014024
4Sn(Oct)₂10016024

[M] = Monomer concentration, [I] = Initiator concentration, PDI = Polydispersity Index

Table 2: Thermal Properties of Poly(this compound)

Sample (from Table 1)T₉ (°C)Td (°C) (5% weight loss)
Entry 1
Entry 2
Entry 3
Entry 4

T₉ = Glass transition temperature, Td = Decomposition temperature

Visualizations

The following diagrams illustrate the key processes described in these notes.

Monomer_Synthesis diol 1,2-Butanediol reaction diol->reaction carbonate Diethyl Carbonate carbonate->reaction catalyst NaOCH₃ (cat.) reaction_label Reflux in Toluene (Dean-Stark) catalyst->reaction_label product This compound byproduct Ethanol reaction->product reaction->byproduct

Figure 1. Synthesis of this compound.

ROP_Mechanism cluster_main Main Polymerization Pathway cluster_side Decarboxylation Side Reaction initiator Initiator (e.g., RO⁻) monomer This compound initiator->monomer Nucleophilic Attack ring_opened Ring-Opened Intermediate monomer->ring_opened Ring Opening polymer Polycarbonate Chain ring_opened->polymer Propagation intermediate Ring-Opened Intermediate ring_opened->intermediate co2 CO₂ intermediate->co2 Elimination ether_linkage Ether Linkage Formation intermediate->ether_linkage Rearrangement

Figure 2. Proposed ROP mechanism with potential decarboxylation.

Workflow cluster_synthesis Synthesis cluster_polymerization Polymerization cluster_characterization Characterization monomer_synthesis Monomer Synthesis purification Purification (Distillation) monomer_synthesis->purification rop Ring-Opening Polymerization purification->rop precipitation Precipitation & Drying rop->precipitation nmr NMR (¹H, ¹³C) precipitation->nmr gpc GPC precipitation->gpc dsc DSC precipitation->dsc tga TGA precipitation->tga

Figure 3. Experimental workflow for polycarbonate synthesis.

Potential Applications and Future Work

Polycarbonates derived from this compound are anticipated to be amorphous materials with good thermal stability. The presence of the ethyl side chain may increase the polymer's hydrophobicity, potentially slowing its degradation rate compared to poly(propylene carbonate), which could be advantageous for long-term implantable devices. The tunable ratio of carbonate to ether linkages, achieved by controlling the polymerization conditions, offers a pathway to a range of materials with varying flexibility, degradation profiles, and mechanical properties.

Future research should focus on a systematic investigation of various catalytic systems to control the polymerization and minimize or control decarboxylation. Copolymerization of this compound with other cyclic esters, such as lactide or caprolactone, could yield novel biodegradable copolymers with a broad spectrum of properties suitable for advanced drug delivery systems and regenerative medicine.

References

Application Notes and Protocols for 1,2-Butylene Carbonate in Electrolyte Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential applications of 1,2-butylene carbonate (1,2-BC) as a component in electrolyte formulations for energy storage systems. Due to the nascent stage of research into 1,2-BC for lithium-ion batteries (LIBs), this document combines established data on its physicochemical properties, findings from its use in electric double-layer capacitors (EDLCs), and insights from studies on its isomers to propose experimental protocols and potential performance characteristics.

Introduction to 1,2-Butylene Carbonate

1,2-Butylene carbonate (also known as 4-ethyl-1,3-dioxolan-2-one) is a cyclic organic carbonate. Its molecular structure, featuring an ethyl group on the dioxolane ring, suggests properties that could be beneficial for electrolyte applications, such as a wide liquid range and good solvent capabilities for lithium salts. It is considered a potential alternative or co-solvent to conventional carbonates like propylene carbonate (PC) and ethylene carbonate (EC) in next-generation battery systems.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,2-butylene carbonate is presented in the table below. These properties are fundamental to its function as an electrolyte solvent.

PropertyValueReference
Chemical Formula C₅H₈O₃N/A
Molecular Weight 116.12 g/mol N/A
Appearance Clear, colorless liquidN/A
Density 1.107 g/cm³N/A
Melting Point -45 °CN/A
Boiling Point 238.7 °C at 760 mmHgN/A
Flash Point 128.4 °CN/A

Application in Electric Double-Layer Capacitors (EDLCs)

Research has demonstrated the viability of 1,2-BC as a solvent in electrolytes for EDLCs. A notable study investigated its use with the salt butyl-1-methylpyrrolidinium tetrafluoroborate (Pyr₁₄BF₄). The findings from this research provide valuable insights into the electrochemical properties of 1,2-BC based electrolytes.

Performance Data in EDLCs
Electrolyte FormulationIonic ConductivityViscosityOperating VoltageCycling Stability
1.5 M Pyr₁₄BF₄ in 1,2-BCGoodGoodUp to 3.15 VGood at room temperature

Note: Specific numerical values for conductivity and viscosity were not provided in the search results, but were described as "good".

Potential Application in Lithium-Ion Batteries (LIBs)

While direct and extensive research on 1,2-butylene carbonate in LIBs is limited in the available literature, insights can be drawn from studies on its isomers, particularly cis- and trans-2,3-butylene carbonate. These studies highlight the critical role of the solvent's molecular geometry in the formation of a stable Solid Electrolyte Interphase (SEI) on graphite anodes.

Insights from Isomer Studies and Hypothetical Mechanisms

Studies on 2,3-butylene carbonate isomers have shown that the trans- isomer facilitates the formation of a stable SEI on graphite, similar to ethylene carbonate (EC), while the cis- isomer can lead to graphite exfoliation, a behavior akin to propylene carbonate (PC).[1] This is attributed to differences in their solvation energies and diffusion constants, which affect the dimerization of electrolyte reduction products that are crucial for a stable SEI.[1]

Based on these findings, it can be hypothesized that the electrochemical behavior of 1,2-BC will also be highly dependent on its interaction with the anode surface and its decomposition pathway during the initial charging cycles. The formation of a stable and ionically conductive SEI is paramount for good cycling performance. The ethyl group in 1,2-BC may influence the composition and morphology of the SEI, potentially impacting Li⁺ ion transport and the overall stability of the battery.

A hypothetical pathway for the reductive decomposition of 1,2-butylene carbonate on a graphite anode during SEI formation is proposed below. This is based on the known reduction pathways of other cyclic carbonates.

SEI_Formation_Hypothesis cluster_electrolyte Electrolyte Phase cluster_interface Anode-Electrolyte Interface cluster_sei SEI Layer 1,2-BC 1,2-Butylene Carbonate Radical Radical Anion Intermediate 1,2-BC->Radical Reduction Li_ion Li⁺ Li_ion->Radical Anode Graphite Anode e_minus e⁻ e_minus->Radical Decomposition Decomposition Products (e.g., Li₂CO₃, Alkoxides) Radical->Decomposition Further Reaction Electrolyte_Prep_Workflow Solvent_Prep Solvent Purification (1,2-BC, co-solvents) Mixing Mixing in Glovebox (Ar atmosphere) Solvent_Prep->Mixing Salt_Drying Lithium Salt Drying (e.g., LiPF₆) Salt_Drying->Mixing Characterization Physicochemical Characterization (Conductivity, Viscosity) Mixing->Characterization Cell_Assembly Coin Cell Assembly Mixing->Cell_Assembly Electrochem_Test Electrochemical Testing Cell_Assembly->Electrochem_Test

References

Troubleshooting & Optimization

Technical Support Center: Stereocontrol in 4-Ethyl-1,3-dioxolan-2-one Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereocontrolled polymerization of 4-Ethyl-1,3-dioxolan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high stereocontrol during the polymerization of this compound?

The principal challenge is preventing catalyst-induced epimerization of the chiral center at the C4 position of the dioxolanone monomer.[1] Many conventional polymerization catalysts can cause a loss of stereochemical integrity, leading to the formation of atactic (non-stereoregular) polymers. These atactic polymers typically lack the desirable crystalline properties found in their isotactic counterparts.

Q2: Why is achieving a high degree of isotacticity in poly(this compound) important?

High isotacticity, or stereoregularity, is crucial for the material properties of the resulting polymer. Isotactic polymers, with their ordered microstructure, exhibit enhanced crystallinity, greater mechanical strength, improved thermal stability, and more predictable degradation profiles. These characteristics are essential for applications in drug delivery, medical implants, and other advanced biomedical fields.

Q3: What are common side reactions that can occur during the polymerization of this compound and how can they be minimized?

A common side reaction is the Tishchenko reaction, which can be facilitated by the elimination of formaldehyde during the ring-opening polymerization. This can interfere with the primary polymerization pathway. To minimize this, employing a dynamic vacuum during polymerization can help to remove volatile byproducts like formaldehyde. Catalyst selection is also critical; for instance, sterically-unencumbered and electronically-neutral salen aluminum catalysts have been shown to reduce the impact of such side reactions in similar dioxolanone systems.

Q4: What types of catalysts are most effective for the stereocontrolled polymerization of this compound?

Recent advancements in organocatalysis have shown great promise. Binary organocatalytic systems, often comprising a thiourea or urea derivative and an organic base, have demonstrated high efficiency in minimizing epimerization by activating the monomer and initiator through hydrogen bonding.[1] Chiral N-heterocyclic carbenes (NHCs) and certain metal-based catalysts, such as homosalen-aluminum complexes, have also been successfully employed for the stereoselective polymerization of related dioxolanone monomers.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Isotacticity (Poor Stereocontrol) 1. Catalyst-induced epimerization: The catalyst may be too basic or the reaction temperature too high, leading to the loss of stereochemistry at the chiral center of the monomer. 2. Impurities in the monomer or solvent: Protic impurities like water or alcohols can interfere with the catalyst's stereocontrol. 3. Incorrect catalyst or co-catalyst: The chosen catalyst system may not be suitable for high stereocontrol.1. Optimize reaction conditions: Lower the reaction temperature and screen different catalysts, particularly those known for high stereoselectivity, such as binary organocatalyst systems. 2. Purify reagents: Ensure the monomer is rigorously purified (e.g., by distillation or recrystallization) and that all solvents are anhydrous. 3. Select an appropriate catalyst: For high isotacticity, consider using a binary organocatalyst system (e.g., thiourea/organic base) or a well-defined metal-based catalyst like a homosalen-aluminum complex.
Broad Molecular Weight Distribution (High Polydispersity Index - PDI) 1. Chain transfer reactions: Impurities or side reactions can lead to premature termination and re-initiation, broadening the PDI. 2. Multiple active sites: Some heterogeneous catalysts, like certain Ziegler-Natta systems, have multiple active sites with different reactivities. 3. Slow initiation: If the initiation rate is slower than the propagation rate, it can lead to a broader PDI.1. Purify all reagents and solvents: Minimize the presence of any species that could act as a chain transfer agent. 2. Use a single-site catalyst: Homogeneous catalysts, such as organocatalysts or metallocenes, typically have a single, well-defined active site, leading to narrower PDIs. 3. Ensure efficient initiation: Use an appropriate initiator and ensure it is fully soluble and active under the reaction conditions.
Low Polymer Yield 1. Inactive catalyst: The catalyst may have been deactivated by impurities or improper handling. 2. Low reaction temperature: The polymerization rate may be too slow at the chosen temperature. 3. Monomer-polymer equilibrium: The polymerization may have reached its equilibrium concentration of monomer.1. Handle catalysts under inert atmosphere: Ensure catalysts are stored and handled under dry, inert conditions (e.g., in a glovebox). 2. Increase reaction temperature: Cautiously increase the temperature, while monitoring for any decrease in stereoselectivity. 3. Increase monomer concentration: A higher initial monomer concentration can shift the equilibrium towards the polymer.
Inconsistent Results 1. Variability in monomer purity: Batch-to-batch variations in monomer quality can significantly impact the polymerization. 2. Atmospheric contamination: Exposure to air or moisture can affect the catalyst and the reaction. 3. Inconsistent reaction setup: Minor variations in temperature, stirring, or reagent addition can lead to different outcomes.1. Standardize monomer purification: Implement a consistent and rigorous purification protocol for the monomer. 2. Use rigorous inert atmosphere techniques: Employ Schlenk lines or a glovebox to exclude air and moisture. 3. Maintain consistent experimental parameters: Carefully control all reaction parameters, including temperature, stirring rate, and the rate of addition of reagents.

Data Presentation

Table 1: Performance of a Binary Organocatalyst System in the Polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one

Catalyst SystemMonomer/Catalyst/Initiator RatioTemperature (°C)Time (h)Conversion (%)M_n ( g/mol )PDIP_m (Isotacticity)
Thiourea/DBU200:10:12567314001.480.92

M_n: Number-average molecular weight. PDI: Polydispersity Index. P_m: Probability of forming a meso dyad, a measure of isotacticity. Data adapted from a study on a related dioxolanone monomer.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Stereocontrolled Ring-Opening Polymerization of this compound using a Binary Organocatalyst

This protocol is a general guideline based on successful procedures for related dioxolanone monomers.[3]

Materials:

  • This compound (rigorously purified)

  • Thiourea catalyst (e.g., 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea)

  • Organic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)

  • Initiator (e.g., benzyl alcohol)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and line

Procedure:

  • Preparation: Under an inert atmosphere, add the this compound monomer, thiourea catalyst, and initiator to a flame-dried Schlenk flask equipped with a magnetic stir bar. A typical molar ratio would be in the range of 100:5:1 to 200:10:1 (monomer:catalyst:initiator).

  • Solvent Addition: Add the desired amount of anhydrous solvent to achieve the target monomer concentration (e.g., 1-2 M).

  • Initiation: Add the organic base (co-catalyst) to the stirred solution.

  • Polymerization: Maintain the reaction at the desired temperature (e.g., room temperature to 60°C) and stir for the specified time (e.g., 2-24 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.

  • Quenching: Terminate the polymerization by adding a small amount of a quenching agent, such as benzoic acid.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Characterization of Poly(this compound)

  • ¹H NMR Spectroscopy: Used to determine monomer conversion and the microstructure of the polymer. The degree of isotacticity can be estimated by analyzing the methine proton region of the polymer backbone.

  • Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).

  • Differential Scanning Calorimetry (DSC): Used to determine the thermal properties of the polymer, such as the glass transition temperature (T_g) and the melting temperature (T_m), which are indicative of the polymer's crystallinity and stereoregularity.

Visualizations

experimental_workflow Experimental Workflow for Stereocontrolled Polymerization reagent_prep Reagent Preparation (Monomer Purification, Solvent Drying) reaction_setup Reaction Setup (Inert Atmosphere, Add Monomer, Catalyst, Initiator) reagent_prep->reaction_setup polymerization Polymerization (Temperature Control, Stirring) reaction_setup->polymerization quenching Quenching (Terminate Reaction) polymerization->quenching purification Purification (Precipitation in Non-Solvent) quenching->purification characterization Characterization (NMR, GPC, DSC) purification->characterization

Caption: A typical experimental workflow for the stereocontrolled polymerization of this compound.

troubleshooting_logic Troubleshooting Logic for Low Isotacticity start Low Isotacticity Observed check_temp Was Reaction Temperature Too High? start->check_temp check_impurities Were Monomer and Solvents Pure? start->check_impurities check_catalyst Is the Catalyst System Appropriate? start->check_catalyst optimize_temp Action: Lower Reaction Temperature check_temp->optimize_temp purify_reagents Action: Rigorously Purify Monomer and Solvents check_impurities->purify_reagents change_catalyst Action: Screen Alternative Catalysts (e.g., Binary Organocatalysts) check_catalyst->change_catalyst

Caption: A decision-making diagram for troubleshooting low isotacticity in the polymerization.

signaling_pathway Proposed Mechanism for Binary Organocatalyst catalyst Thiourea Catalyst activated_monomer Activated Monomer (Hydrogen Bonded) catalyst->activated_monomer H-bonding cocatalyst Organic Base (e.g., DBU) activated_initiator Activated Initiator cocatalyst->activated_initiator Deprotonation monomer This compound monomer->activated_monomer initiator Initiator (e.g., Alcohol) initiator->activated_initiator propagation Ring-Opening and Chain Propagation activated_monomer->propagation activated_initiator->propagation polymer Isotactic Polymer propagation->polymer

Caption: A simplified representation of the proposed activation pathway in binary organocatalysis.

References

Technical Support Center: Synthesis of 4-Ethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Ethyl-1,3-dioxolan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

The two primary methods for synthesizing this compound, also known as 1,2-butylene carbonate, involve the reaction of 1,2-butanediol with either carbon dioxide (CO₂) or a CO₂ equivalent, such as dimethyl carbonate (DMC).

  • Direct Carboxylation with CO₂: This method is considered a green chemistry approach as it utilizes a renewable and non-toxic C1 source. The reaction is typically catalyzed and often requires elevated pressure and temperature to overcome the thermodynamic stability of CO₂. A key challenge is the removal of water, a byproduct that can limit reaction yield and selectivity.

  • Transesterification with Dimethyl Carbonate (DMC): This route often proceeds under milder conditions compared to the direct carboxylation with CO₂. The reaction involves the transesterification of 1,2-butanediol with DMC, catalyzed by a base or an organocatalyst, to yield the cyclic carbonate and methanol as a byproduct.

Q2: What are the typical side reactions I should be aware of during the synthesis?

Several side reactions can occur, leading to impurities and reduced yields of the desired product. These include:

  • Incomplete Reaction and Formation of Intermediates: Particularly when using dimethyl carbonate, the reaction can be incomplete, resulting in the formation of linear mono-carbonate intermediates.

  • Oligomerization and Polymerization: Under certain conditions, especially in the presence of acidic catalysts or high temperatures, the starting material or the product can undergo oligomerization or polymerization, leading to the formation of higher molecular weight byproducts.

  • Formation of Diethylene Glycol and other Ether Byproducts: In some cases, side reactions between the diol molecules can lead to the formation of ethers like diethylene glycol.

  • Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. This will revert the product back to 1,2-butanediol.

Q3: How can I minimize the formation of these side products?

Minimizing side reactions is crucial for obtaining a high yield and purity of this compound. Key strategies include:

  • Catalyst Selection: The choice of catalyst plays a significant role in selectivity. For the transesterification with DMC, basic catalysts are commonly employed. For the reaction with CO₂, various catalysts, including metal oxides and organocatalysts, can be used. It is essential to screen catalysts to find one that favors the formation of the desired cyclic carbonate.

  • Reaction Conditions Optimization: Temperature, pressure, and reaction time should be carefully optimized. For instance, excessively high temperatures can promote polymerization and other side reactions.

  • Water Removal: In the direct carboxylation with CO₂, efficient removal of the water byproduct is critical to drive the reaction towards the product and prevent hydrolysis. This can be achieved through the use of desiccants or azeotropic distillation.

  • Stoichiometry Control: The molar ratio of the reactants can influence the product distribution. An excess of the carbonate source (e.g., DMC) can help to drive the reaction to completion and minimize the formation of mono-carbonate intermediates.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solutions
Low Yield of this compound Incomplete reaction.- Increase reaction time or temperature (monitor for side reactions).- Use a more active catalyst.- Ensure efficient mixing.- In the DMC route, use a higher molar ratio of DMC to 1,2-butanediol.
Catalyst deactivation.- Use a fresh batch of catalyst.- If using a heterogeneous catalyst, consider regeneration procedures.
Reversible reaction/Equilibrium limitations.- For the CO₂ route, ensure efficient removal of water.- For the DMC route, remove the methanol byproduct as it forms.
Presence of Significant Amounts of Byproducts (e.g., linear carbonates, oligomers) Sub-optimal reaction conditions.- Re-optimize temperature and pressure. Lower temperatures may reduce oligomerization.- Adjust the catalyst loading.
Inappropriate catalyst.- Screen different catalysts to improve selectivity towards the cyclic carbonate.
Presence of impurities in starting materials.- Ensure the purity of 1,2-butanediol and the carbonate source.
Product is Contaminated with Water Inefficient water removal during the reaction (CO₂ route).- Use a more effective desiccant or improve the azeotropic distillation setup.
Incomplete drying of reagents or glassware.- Thoroughly dry all reagents and glassware before starting the reaction.
Hydrolysis of the product during work-up or purification.- Use anhydrous solvents for extraction and purification.- Avoid acidic or basic conditions during work-up if possible.
Difficulty in Purifying the Product "Oiling out" during crystallization.- Re-dissolve the product in a minimal amount of a good solvent at an elevated temperature and allow it to cool slowly.- Try a different solvent or solvent mixture for crystallization.
Co-distillation with impurities during distillation.- Use fractional distillation with a column that provides sufficient theoretical plates for separation.- Perform the distillation under reduced pressure to lower the boiling point and minimize thermal degradation.

Data Presentation

Table 1: Catalyst Performance in the Synthesis of this compound from 1,2-Butanediol and Dimethyl Carbonate

CatalystTemperature (°C)Time (h)1,2-Butanediol Conversion (%)This compound Yield (%)Reference
K₂CO₃1204>9995Fictional Data
NaOH12049892Fictional Data
TBD1002>9998Fictional Data
DBU10039794Fictional Data

Note: This table is a representation of typical data and is for illustrative purposes. Actual results may vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Transesterification of 1,2-Butanediol with Dimethyl Carbonate

Materials:

  • 1,2-Butanediol (1.0 mol)

  • Dimethyl carbonate (DMC) (1.2 mol)

  • Potassium carbonate (K₂CO₃) (0.05 mol)

  • Toluene (for azeotropic removal of methanol, optional)

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (if using toluene), add 1,2-butanediol, dimethyl carbonate, and potassium carbonate.

  • If using toluene, fill the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux (typically around 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of methanol in the Dean-Stark trap or by analytical techniques such as GC-MS or TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with water to remove any remaining catalyst and unreacted diol.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Synthesis_Pathway 1,2-Butanediol 1,2-Butanediol Reaction Catalyst Heat 1,2-Butanediol->Reaction Carbonate_Source Carbonate Source (CO2 or DMC) Carbonate_Source->Reaction Product This compound Side_Products Side Products (Water, Methanol, Oligomers) Reaction->Product Main Reaction Reaction->Side_Products Side Reactions

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_catalyst Evaluate Catalyst (Activity, Selectivity, Loading) start->check_catalyst check_reagents Analyze Starting Materials (Purity, Water Content) start->check_reagents optimize Systematic Optimization check_conditions->optimize check_catalyst->optimize check_reagents->optimize purification Refine Purification Method (Distillation, Crystallization) optimize->purification success High Yield & Purity purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reaction_Pathways Reactants 1,2-Butanediol + Carbonate Source Desired_Product This compound Reactants->Desired_Product Desired Pathway Incomplete_Reaction Linear Mono-carbonate Reactants->Incomplete_Reaction Incomplete Conversion (DMC Route) Polymerization Oligomers/Polymers Desired_Product->Polymerization High Temp/ Acidic Conditions Hydrolysis 1,2-Butanediol Desired_Product->Hydrolysis Presence of Water

Caption: Potential side reaction pathways in the synthesis of this compound.

Optimizing reaction conditions for high molecular weight poly(4-ethyl-1,3-dioxolan-2-one)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and optimized protocols for the synthesis of high molecular weight poly(4-ethyl-1,3-dioxolan-2-one).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound.

Q1: Why am I consistently obtaining a low molecular weight polymer?

A1: Low molecular weight is the most common challenge and can be attributed to several factors:

  • Monomer Impurity: The presence of impurities, especially those containing hydroxyl (-OH) or water (H₂O) groups, is a primary cause. These impurities can act as chain transfer agents or undesired initiators, terminating polymer chains prematurely and thus limiting molar mass.[1] It is critical to purify the monomer, for instance, by stirring over a drying agent like calcium hydride (CaH₂) followed by distillation under an inert atmosphere.[2]

  • Reaction Temperature: Higher temperatures can accelerate side reactions and favor the formation of low molecular weight oligomers.[3] For cationic polymerizations of similar dioxolanes, lower temperatures (e.g., -30°C to 0°C) have been shown to produce higher molecular weight products, although the reaction rate decreases.[3]

  • Catalyst/Initiator Concentration: An incorrect monomer-to-initiator ratio is a frequent source of error. Too much initiator will create a larger number of polymer chains, each growing to a shorter length for a given amount of monomer. The catalyst amount can significantly affect the resulting molecular weight.[4]

  • System Contamination: The polymerization, particularly cationic ring-opening polymerization, is highly sensitive to atmospheric moisture. Ensure all glassware is rigorously dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Q2: My polymerization reaction is extremely slow or appears to stall before reaching high conversion. What are the possible causes?

A2: Slow or stalled reactions can be caused by:

  • Low Temperature: While beneficial for achieving high molecular weight, very low temperatures can significantly decrease the rate of polymerization, making it impractically slow.[3] A balance must be struck between reaction speed and the desired molecular weight.

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough at the reaction temperature, or its concentration may be too low. The choice of catalyst is a critical parameter influencing reaction rates.[5][6]

  • Monomer-Polymer Equilibrium: The polymerization of many cyclic monomers, including dioxolanes, is a reversible process that involves an equilibrium between the monomer and the polymer.[3] As the reaction progresses, the monomer concentration decreases, and the rate of depolymerization can become significant, leading to a plateau in conversion.

Q3: The polymer yield is significantly lower than expected based on monomer conversion. What is happening?

A3: Low isolated yield despite good conversion often points to the formation of soluble, low molecular weight species.

  • Oligomer Formation: Unoptimized reaction conditions, particularly high temperatures, can lead to the formation of a significant fraction of liquid oligomers which may be lost during the polymer precipitation and washing steps.[3]

  • Inefficient Precipitation: The solvent/non-solvent system used for precipitating the polymer may not be optimal, leaving a portion of the polymer dissolved. Experiment with different non-solvents to maximize recovery.

Q4: I'm observing a broad molecular weight distribution (high Polydispersity Index, PDI). How can I achieve a narrower distribution?

A4: A high PDI indicates poor control over the polymerization process. Key factors include:

  • Chain Transfer Reactions: Uncontrolled chain transfer to monomer, polymer, or solvent can lead to a broadening of the molecular weight distribution. For cyclic acetals, transacetalization is a known phenomenon that can impact PDI.[7]

  • Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, resulting in a mixture of chains of different lengths.

  • Temperature Gradients: In larger-scale reactions, poor stirring can create temperature gradients, leading to different polymerization rates within the reactor and thus a broader PDI.

Experimental Protocols & Data

General Protocol for Cationic Ring-Opening Polymerization (ROP)

This protocol provides a general methodology for synthesizing poly(this compound) via cationic ROP. Optimization of temperature, solvent, and initiator concentration is recommended.

Materials:

  • This compound (monomer)

  • Calcium Hydride (CaH₂) for drying

  • Initiator (e.g., Boron trifluoride etherate (BF₃•OEt₂), Scandium(III) triflate (Sc(OTf)₃))[3][8]

  • Anhydrous solvent (e.g., toluene, dichloromethane), if not performing a bulk polymerization[3]

  • Quenching agent (e.g., anhydrous methanol or triethylamine)

  • Precipitation non-solvent (e.g., cold methanol, hexane)

Procedure:

  • Monomer Purification: Dry the this compound monomer over CaH₂ for at least 24 hours, followed by distillation under reduced pressure in an inert atmosphere.[2] Store the purified monomer under inert gas and away from moisture.

  • Reactor Setup: Assemble a flame- or oven-dried glass reactor equipped with a magnetic stirrer and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.

  • Polymerization:

    • Transfer the desired amount of anhydrous solvent (if applicable) and purified monomer to the reactor via cannula or a gas-tight syringe.

    • Cool the reaction mixture to the target temperature (e.g., -20°C) using a suitable cooling bath.

    • Prepare a stock solution of the initiator in an anhydrous solvent. Add the calculated amount of initiator solution to the stirring monomer solution to start the polymerization.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a small amount of quenching agent (e.g., methanol).

  • Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a vigorously stirred, cold non-solvent.

  • Purification & Drying: Collect the precipitated polymer by filtration. Wash it several times with the non-solvent to remove any residual monomer and initiator. Dry the final polymer under high vacuum at a temperature below its glass transition temperature until a constant weight is achieved.

  • Characterization: Analyze the polymer's molecular weight (Mₙ, Mₙ) and Polydispersity Index (PDI) using Gel Permeation Chromatography (GPC).[2][9] Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

Data Summary Tables

Table 1: General Effect of Reaction Temperature on Polymer Properties

Reaction TemperatureExpected Molecular WeightExpected Reaction RateRisk of Side Reactions
Low (-48°C to -20°C)High (can exceed 100,000 g/mol )[3]Slow[3]Low
Moderate (-20°C to 0°C)IntermediateModerateModerate
High (> 0°C)Low (oligomers often form)[3]FastHigh

Table 2: Influence of Key Parameters on Polymerization Outcome

ParameterTo Achieve High Molecular WeightTo Achieve Narrow PDICommon Pitfall
Monomer Purity Use high-purity, anhydrous monomerUse high-purity, anhydrous monomerHydroxyl impurities act as chain-transfer agents, limiting Mₙ.[1]
Initiator Conc. Use a low initiator-to-monomer ratioEnsure fast and complete initiationToo much initiator leads to short chains and low Mₙ.
Solvent Bulk polymerization often preferredA non-coordinating solvent can helpSolvents may lower conversion and molecular weight.[3]
Atmosphere Strictly inert and anhydrousStrictly inert and anhydrousMoisture terminates chains and broadens PDI.

Visual Guides

Experimental Workflow

G Diagram 1: General Experimental Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Monomer Monomer Purification (Distillation over CaH₂) Setup Reactor Setup (Inert Atmosphere) Monomer->Setup Glassware Dry Glassware (Flame/Oven Dried) Glassware->Setup Polymerize Initiation & Propagation (Controlled Temperature) Setup->Polymerize Quench Reaction Quenching Polymerize->Quench Precipitate Polymer Precipitation (in Non-Solvent) Quench->Precipitate Dry Vacuum Drying Precipitate->Dry Characterize Characterization (GPC, NMR) Dry->Characterize

Caption: Diagram 1: General Experimental Workflow

Troubleshooting Flowchart for Low Molecular Weight

G Diagram 2: Troubleshooting Low Molecular Weight start Problem: Low Molecular Weight q1 Was the monomer purified & anhydrous? start->q1 s1 Solution: Purify monomer via distillation over a drying agent (e.g., CaH₂). q1->s1 No q2 Was the reaction run under strictly inert/anhydrous conditions? q1->q2 Yes end_node Re-run Experiment & Analyze Polymer s1->end_node s2 Solution: Use flame-dried glassware and maintain a positive pressure of N₂ or Ar. q2->s2 No q3 What was the reaction temperature? q2->q3 Yes s2->end_node s3 Solution: Lower the reaction temperature (e.g., try 0°C, -10°C, or -20°C) to reduce side reactions. q3->s3 Too high (e.g. > 0°C) q4 Was the initiator-to-monomer ratio optimized? q3->q4 Low enough (e.g. < 0°C) s3->end_node s4 Solution: Decrease the amount of initiator to target a higher molecular weight. q4->s4 No q4->end_node Yes s4->end_node

Caption: Diagram 2: Troubleshooting Low Molecular Weight

References

Technical Support Center: Synthesis of 4-Ethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-1,3-dioxolan-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound, also known as 1,2-butylene carbonate, involve the reaction of 1,2-butanediol with a carbonyl source. The most common and environmentally friendly approaches are:

  • Transesterification with Dimethyl Carbonate (DMC): This is a widely used method due to the low toxicity of DMC. The reaction is typically carried out in the presence of a catalyst.[1][2]

  • Direct Carboxylation with Carbon Dioxide (CO2): This method is attractive from a green chemistry perspective, as it utilizes a renewable and non-toxic C1 source. This reaction usually requires a catalyst and specific reaction conditions to proceed efficiently.

  • Reaction with Phosgene Derivatives: While effective, this method is less common in modern research due to the high toxicity and hazardous nature of phosgene and its derivatives.[3]

Q2: What are the key factors influencing the yield of the transesterification reaction between 1,2-butanediol and dimethyl carbonate?

A2: The yield of this compound from the transesterification of 1,2-butanediol with DMC is primarily influenced by:

  • Catalyst: The choice of catalyst is crucial. Basic catalysts are generally effective for this transesterification.

  • Temperature: The reaction rate is temperature-dependent.

  • Reactant Molar Ratio: The ratio of dimethyl carbonate to 1,2-butanediol can affect the equilibrium of the reaction.

  • Removal of Methanol: As methanol is a byproduct of the reaction, its continuous removal can drive the equilibrium towards the formation of the desired product.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: During the synthesis, especially via transesterification, potential side reactions can occur, leading to the formation of byproducts. These may include the formation of linear carbonates and oligomeric products. In the case of direct carboxylation with CO2, the formation of water as a byproduct can lead to reversible reactions, thus limiting the yield.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive or insufficient catalyst.- Ensure the catalyst is active and used in the correct amount. - For basic catalysts, ensure they have not been deactivated by acidic impurities.
Reaction temperature is too low.- Increase the reaction temperature to improve the reaction rate.[2]
Inefficient removal of methanol (in transesterification).- Use a distillation setup to continuously remove the methanol byproduct, shifting the equilibrium towards the product.
Presence of water in the reactants or solvent.- Use anhydrous reactants and solvents, as water can interfere with the reaction.
Incomplete Reaction Insufficient reaction time.- Increase the reaction time and monitor the progress using techniques like TLC or GC.
Equilibrium has been reached.- As mentioned above, remove the methanol byproduct to drive the reaction to completion.
Formation of Multiple Products (Low Selectivity) Incorrect reaction conditions.- Optimize the reaction temperature and pressure to favor the formation of the desired cyclic carbonate.
Catalyst is not selective.- Screen different catalysts to find one with higher selectivity for the desired product.
Difficulty in Product Purification Presence of unreacted starting materials.- Optimize the reaction to achieve full conversion. - Use fractional distillation to separate the product from the starting materials.
Formation of close-boiling impurities.- Employ column chromatography for purification if distillation is ineffective.

Experimental Protocols

Synthesis of this compound via Transesterification of 1,2-Butanediol with Dimethyl Carbonate

This protocol is based on general procedures for the transesterification of diols with dimethyl carbonate.

Materials:

  • 1,2-Butanediol

  • Dimethyl Carbonate (DMC)

  • Catalyst (e.g., basic resin catalyst KIP321)[4]

  • Anhydrous solvent (optional, e.g., toluene)

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer, a condenser, and a distillation head to facilitate the removal of the methanol byproduct.

  • Charge the flask with 1,2-butanediol, an excess of dimethyl carbonate (e.g., a molar ratio of 1:2 to 1:5 of diol to DMC), and the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 90-120°C) with vigorous stirring.[5]

  • Continuously remove the methanol produced during the reaction by distillation.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter to remove the catalyst.

  • Remove the excess dimethyl carbonate and solvent (if used) under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Kinetic Parameters for the Transesterification of 1,2-Butanediol with Dimethyl Carbonate

ParameterValueReference
Heat Absorption9.56 kJ mol⁻¹[2]
CatalystKIP321p (basic resin)[2]

Note: This data is for the 1,2-butanediol-DMC system and provides insight into the reaction thermodynamics.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 1_2_Butanediol 1_2_Butanediol Reaction_Vessel Reaction Vessel - Catalyst - Heat 1_2_Butanediol->Reaction_Vessel Carbonyl_Source Carbonyl Source (e.g., DMC, CO2) Carbonyl_Source->Reaction_Vessel Filtration Catalyst Removal (Filtration) Reaction_Vessel->Filtration Crude Product Distillation Purification (Vacuum Distillation) Filtration->Distillation Product This compound Distillation->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Catalyst Check Catalyst Activity & Amount Start->Check_Catalyst Yes End Successful Synthesis Start->End No Increase_Temp Increase Reaction Temperature Check_Catalyst->Increase_Temp Remove_Byproduct Improve Methanol Removal Increase_Temp->Remove_Byproduct Check_Purity Check Reactant Purity (Anhydrous) Remove_Byproduct->Check_Purity Increase_Time Increase Reaction Time Check_Purity->Increase_Time Optimize_Conditions Optimize Conditions (T, P) for Selectivity Increase_Time->Optimize_Conditions Purification_Method Re-evaluate Purification Method Optimize_Conditions->Purification_Method Purification_Method->End Yield Improved

References

4-Ethyl-1,3-dioxolan-2-one stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 4-Ethyl-1,3-dioxolan-2-one. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a cyclic carbonate that is generally stable under neutral and anhydrous conditions at room temperature. However, its stability can be compromised by the presence of acids, bases, and moisture, as well as by elevated temperatures and exposure to UV light. Like other cyclic acetals, it is susceptible to hydrolysis, which is a primary degradation pathway.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are hydrolysis, thermal decomposition, and photolysis.

  • Hydrolysis: This is the most common degradation route, especially in the presence of acidic or basic catalysts. The ester bond in the cyclic carbonate is cleaved, leading to the formation of 1,2-butanediol and carbon dioxide. This reaction is significantly slower at neutral pH.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. The decomposition of organic carbonates can lead to the formation of various smaller molecules, including carbon dioxide and corresponding oxides.

  • Photodegradation: Exposure to UV light can induce photolytic cleavage of the molecule. The specific degradation products will depend on the wavelength of light and the presence of photosensitizing agents.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. It is most stable at a neutral pH (around 7). In acidic or basic conditions, the rate of hydrolysis increases significantly. Basic conditions, in particular, can rapidly catalyze the ring-opening hydrolysis of the cyclic carbonate.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Yes, this compound is incompatible with strong acids, strong bases, and strong oxidizing agents. Contact with these substances can lead to rapid degradation. It is also sensitive to moisture, so storage in a dry environment is crucial.

Troubleshooting Guides

Issue 1: Unexpected degradation of this compound in an experimental setup.

Possible Cause Troubleshooting Step
Presence of acidic or basic impurities.Ensure all glassware is thoroughly cleaned and rinsed with a neutral solvent. Check the pH of all aqueous solutions used in the experiment.
Contamination with water.Use anhydrous solvents and reagents. Store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.
Elevated temperature.Conduct the experiment at a controlled, lower temperature if the reaction conditions permit.
Exposure to light.Protect the experimental setup from light by using amber glassware or covering it with aluminum foil.

Issue 2: Inconsistent results in stability studies.

Possible Cause Troubleshooting Step
Variability in storage conditions.Ensure all samples are stored under identical and controlled conditions of temperature, humidity, and light exposure.
Inconsistent sample preparation.Standardize the sample preparation protocol, including solvent purity, concentration, and handling time.
Analytical method variability.Validate the analytical method for linearity, precision, accuracy, and specificity. Use an internal standard to minimize injection volume errors.

Quantitative Data Summary

The following tables provide illustrative quantitative data on the stability of this compound under forced degradation conditions. This data is based on the general behavior of cyclic carbonates and should be confirmed by experimental studies.

Table 1: Effect of pH on the Hydrolysis of this compound at 25°C

pHHalf-life (t½) (hours)
248
5200
7>1000
972
125

Table 2: Effect of Temperature on the Degradation of this compound at pH 7

Temperature (°C)Degradation after 24 hours (%)
25< 1
402
608
8025

Table 3: Effect of UV Light Exposure on the Degradation of this compound at 25°C

Exposure Time (hours)Degradation (%)
00
25
615
1230
2455

Experimental Protocols

Protocol 1: Forced Hydrolysis Study

  • Preparation of Buffers: Prepare buffer solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 12 (0.01 M NaOH).

  • Sample Preparation: Dissolve a known amount of this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Store the solutions in sealed vials at a constant temperature (e.g., 25°C or 40°C). Protect the samples from light.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Analysis: Immediately neutralize the aliquots from acidic and basic solutions. Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method.

Protocol 2: Thermal Degradation Study

  • Sample Preparation: Place a known amount of solid this compound in sealed glass vials.

  • Incubation: Expose the vials to a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven.

  • Time Points: Remove vials at specified time intervals.

  • Analysis: Dissolve the contents of each vial in a suitable solvent and analyze for the parent compound and any degradation products using HPLC or GC-MS.

Protocol 3: Photostability Study

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile).

  • Exposure: Place the solution in a photostability chamber and expose it to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A dark control sample should be stored under the same conditions but protected from light.

  • Time Points: Withdraw samples at appropriate intervals.

  • Analysis: Analyze the samples and the dark control using a validated HPLC method to determine the extent of photodegradation.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products This compound This compound 1,2-Butanediol 1,2-Butanediol This compound->1,2-Butanediol Hydrolysis CO2 CO2 This compound->CO2 H2O H2O Acid_or_Base H+ or OH- Acid_or_Base->1,2-Butanediol

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis Prepare_Sample Prepare Sample (1 mg/mL) Stress_Conditions Apply Stress Conditions (pH, Temp, Light) Prepare_Sample->Stress_Conditions Sampling Withdraw Aliquots at Time Points Stress_Conditions->Sampling Control_Sample Prepare Control (No Stress) Control_Sample->Sampling Analytical_Method Analyze via HPLC/GC-MS Sampling->Analytical_Method Data_Evaluation Evaluate Degradation Profile Analytical_Method->Data_Evaluation

Caption: General experimental workflow for stability testing.

Troubleshooting_Logic Degradation_Observed Unexpected Degradation? Check_pH Check pH of Solutions Degradation_Observed->Check_pH Yes Stable Compound is Stable Degradation_Observed->Stable No Use_Anhydrous Use Anhydrous Solvents Check_pH->Use_Anhydrous Control_Temp Control Temperature Use_Anhydrous->Control_Temp Protect_Light Protect from Light Control_Temp->Protect_Light

Caption: Troubleshooting logic for unexpected degradation.

Troubleshooting low conversion in 4-Ethyl-1,3-dioxolan-2-one polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion in the ring-opening polymerization (ROP) of 4-Ethyl-1,3-dioxolan-2-one.

Troubleshooting Low Conversion

This section addresses common issues that can lead to low monomer conversion in a question-and-answer format.

Q1: My polymerization of this compound is resulting in very low yield. What are the most likely causes?

Low conversion is a common issue and can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Temperature: The polymerization of cyclic carbonates is an equilibrium-driven process. For the related monomer 4-ethyl-1,3-dioxolane, it has been observed that temperatures above -20°C lead to the formation of low-molecular-weight oligomers in poor yields, while lower temperatures are necessary for higher polymer formation.[1] For five-membered cyclic carbonates, polymerization often requires temperatures above 100°C, but this can also promote side reactions like decarboxylation.[2] It is crucial to find the optimal temperature balance for your specific catalyst system.

  • Impure Monomer or Solvents: Water and other protic impurities can act as initiators or chain transfer agents, leading to a higher number of polymer chains with lower molecular weight, or they can deactivate certain catalysts.[3][4] It is essential to use highly purified monomer and solvents.

  • Inactive or Inappropriate Catalyst/Initiator: The choice of catalyst is critical. Some catalysts may have low activity for this specific monomer, while others might be highly sensitive to impurities and easily deactivated.[3][5]

  • Presence of Oxygen: For certain catalytic systems, particularly those involving organometallic species, the presence of oxygen can lead to catalyst deactivation.

  • Side Reactions: At elevated temperatures, decarboxylation can occur, leading to the formation of ether linkages instead of the desired polycarbonate structure.[2][3] Another potential side reaction is "back-biting," where the active end of a growing polymer chain attacks a carbonate unit within the same chain, leading to the formation of cyclic oligomers.[3]

Q2: How do I choose the right catalyst and what concentration should I use?

The selection of an appropriate catalyst system is paramount for successful polymerization. While a wide range of catalysts can be used for cyclic carbonate ROP, their effectiveness varies.

  • Cationic Initiators: For the similar monomer 4-ethyl-1,3-dioxolane, boron trifluoride etherate (BF₃·OEt₂) and a perchloric acid/acetic anhydride system have been used.[1]

  • Organometallic Catalysts: Tin(II) octoate (Sn(Oct)₂), and various aluminum alkoxides are commonly used for the ROP of cyclic carbonates.[3]

  • Organocatalysts: Bifunctional catalysts combining a Lewis acid and a Lewis base (e.g., a thiourea-amine catalyst) can be effective and offer a metal-free alternative.

The optimal catalyst concentration depends on the desired molecular weight and polymerization rate. A typical monomer-to-initiator ratio can range from 100:1 to 1000:1. It is recommended to consult literature for similar systems or perform a screening of concentrations to find the optimal conditions for your specific setup.

Q3: What is the optimal temperature range for the polymerization?

As a five-membered ring, this compound polymerization can be challenging thermodynamically.[2] For the related 4-ethyl-1,3-dioxolane, polymerization to a viscous polymer was achieved at temperatures below -20°C, while higher temperatures gave poor yields of oligomers.[1] However, many cyclic carbonate polymerizations are conducted at elevated temperatures (e.g., 100-130°C) to overcome the thermodynamic barrier.[2]

Recommendation: Start with a lower temperature (e.g., room temperature or slightly below) if using a highly active catalyst. If no conversion is observed, gradually increase the temperature. Be aware that temperatures above 130°C significantly increase the risk of decarboxylation.[2]

Q4: How can I be sure my monomer and solvents are pure enough?

Purity is critical. The following steps are recommended:

  • Monomer Purification: The monomer should be dried over a suitable drying agent like calcium hydride (CaH₂) and then distilled under reduced pressure.[6] Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.

  • Solvent Purification: If using a solvent, it must be anhydrous. Toluene and THF, for example, can be dried using a solvent purification system or by distillation over sodium/benzophenone.[6] Aprotic solvents are generally preferred.[3]

Q5: I suspect side reactions are occurring. How can I identify and minimize them?

  • Decarboxylation: This is indicated by the presence of ether linkages in the polymer backbone, which can be detected by ¹H and ¹³C NMR spectroscopy. To minimize decarboxylation, use the lowest possible reaction temperature that still allows for reasonable conversion rates.[2]

  • Back-biting/Cyclic Oligomer Formation: This leads to a lower molecular weight polymer and the presence of small cyclic species, which can be detected by Gel Permeation Chromatography (GPC) as a low molecular weight shoulder or distinct peaks. This is more common in anionic polymerizations.[3] Using a less nucleophilic catalyst or lower temperatures can help.

Frequently Asked Questions (FAQs)

  • What is the expected structure of the polymer? The ideal product is poly(this compound), a polycarbonate. However, due to potential decarboxylation, the final polymer may be a copolymer containing both carbonate and ether linkages.[3]

  • How can I characterize the resulting polymer?

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, determine monomer conversion, and detect side products like ether linkages.[6]

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[6]

    • Differential Scanning Calorimetry (DSC): To determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).[6]

  • Is the polymerization reversible? Yes, the ring-opening polymerization of many cyclic monomers, including cyclic carbonates, is a reversible, equilibrium-controlled process.[1] This means that under certain conditions, the polymer can depolymerize back to the monomer. This is why achieving 100% conversion can be difficult.

  • Can I perform this polymerization in bulk or should I use a solvent? Both bulk and solution polymerization are possible. Bulk polymerization avoids the need for solvent purification and removal but can lead to high viscosity, making stirring difficult. Solution polymerization allows for better temperature control and viscosity management. Aprotic, non-polar solvents like toluene are generally preferred.[3]

Data on Related Polymerization Systems

The following table summarizes conditions used for the polymerization of related cyclic monomers to provide a starting point for optimization.

MonomerCatalyst / InitiatorSolventTemperature (°C)Observations
4-Ethyl-1,3-dioxolaneBoron trifluoride etherate or Perchloric acid/acetic anhydrideBulk-48 to 0Poor yield of oligomers above -20°C; viscous polymer at lower temperatures.[1]
1,3-Dioxolan-4-oneBenzyl alcohol / Various Salen Al catalystsToluene100Conversion and presence of side reactions are catalyst-dependent.[6]
Ethylene CarbonateVarious catalystsBulk> 170High temperatures needed, but leads to lower CO₂ content (more ether linkages).[5]
Trimethylene CarbonateK₂CO₃BulkHigh TempFirst reported method, yielded low molecular weight polymer.[2]

Experimental Protocols

Protocol 1: Monomer and Solvent Purification
  • Monomer (this compound) Purification:

    • Place the crude monomer in a round-bottom flask with a magnetic stir bar.

    • Add calcium hydride (CaH₂) to the flask (approximately 5-10 g per 100 mL of monomer).

    • Stir the mixture overnight at room temperature under an inert atmosphere (N₂ or Ar).

    • Set up a vacuum distillation apparatus.

    • Carefully distill the monomer under reduced pressure. Collect the fraction that boils at a constant temperature.

    • Store the purified monomer in a sealed flask under an inert atmosphere, preferably in a freezer.

  • Solvent (e.g., Toluene) Purification:

    • Use a commercial solvent purification system (e.g., passing through columns of activated alumina and copper catalyst).

    • Alternatively, reflux the solvent over sodium metal and benzophenone under an inert atmosphere until a persistent blue or purple color indicates it is anhydrous and oxygen-free.

    • Distill the solvent directly into the reaction flask or a storage flask under an inert atmosphere.

Protocol 2: General Ring-Opening Polymerization Procedure

This is a generalized procedure and may require optimization for your specific catalyst and goals.

  • Glassware Preparation: All glassware (reaction flask, stirrer, condenser, etc.) should be oven-dried at >120°C for at least 4 hours and then cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble the reaction apparatus while it is still hot and maintain a positive pressure of inert gas.

  • Charging the Reactor:

    • In a glovebox or under a strong flow of inert gas, add the desired amount of purified this compound monomer to the reaction flask.

    • If using a solvent, add the purified solvent via cannula or syringe.

    • Add the initiator (e.g., benzyl alcohol) via syringe.

    • Bring the solution to the desired reaction temperature.

  • Initiation:

    • Prepare a stock solution of the catalyst in purified, anhydrous solvent.

    • Inject the required amount of catalyst solution into the reaction flask to start the polymerization.

  • Polymerization:

    • Allow the reaction to proceed for the desired amount of time (this can range from a few hours to 48 hours).

    • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a small amount of an acidic solution (e.g., methanolic HCl) if using an anionic or organometallic catalyst.

    • Dissolve the viscous polymer solution in a suitable solvent like dichloromethane (DCM).

    • Precipitate the polymer by slowly adding the DCM solution to a large volume of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent.

    • Dry the final polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Visual Troubleshooting and Process Guides

TroubleshootingWorkflow start Low Monomer Conversion check_purity Check Monomer and Solvent Purity start->check_purity check_temp Evaluate Reaction Temperature start->check_temp check_catalyst Verify Catalyst Activity & Choice start->check_catalyst check_atmosphere Ensure Inert Atmosphere start->check_atmosphere purify Action: Purify Monomer (Distill over CaH₂) & Dry Solvents check_purity->purify Impurities Suspected adjust_temp Action: Optimize Temperature (Try lower temp first, then gradually increase) check_temp->adjust_temp Non-Optimal Temp new_catalyst Action: Use Fresh/New Catalyst or Screen Different Catalysts check_catalyst->new_catalyst Catalyst Issue degas Action: Improve Degassing (Freeze-Pump-Thaw) & Use Schlenk Line check_atmosphere->degas Oxygen/ Moisture Leak analyze Re-run Polymerization & Analyze Conversion purify->analyze adjust_temp->analyze new_catalyst->analyze degas->analyze success Successful Conversion analyze->success Yes fail Still Low Conversion analyze->fail No fail->start Re-evaluate

Caption: Troubleshooting workflow for low conversion.

ROP_Mechanism cluster_main Main Polymerization Pathway cluster_side Potential Side Reactions Monomer This compound ActiveCenter Active Center Initiator-Monomer Adduct Monomer->ActiveCenter Initiator Initiator (e.g., R-OH) Initiator->Monomer Initiation Propagation Propagation (Chain Growth) ActiveCenter->Propagation + Monomer Propagation->Propagation + Monomer Polymer Polycarbonate Chain Propagation->Polymer Decarboxylation Decarboxylation (High Temp) Propagation->Decarboxylation - CO₂ Backbiting Back-biting Polymer->Backbiting Intramolecular Attack EtherLinkage Poly(ether-carbonate) Decarboxylation->EtherLinkage CyclicOligomer Cyclic Oligomer Backbiting->CyclicOligomer

Caption: Ring-opening polymerization and common side reactions.

References

Technical Support Center: 4-Ethyl-1,3-dioxolan-2-one Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Ethyl-1,3-dioxolan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and atom-economical method for synthesizing this compound is the cycloaddition of carbon dioxide (CO₂) to 1,2-butylene oxide. This reaction is typically facilitated by a catalyst to achieve high yield and selectivity.

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: The primary impurities include:

  • Unreacted 1,2-butylene oxide: Residual starting material.

  • 1,2-Butanediol: Formed from the hydrolysis of either the starting epoxide or the final product.

  • Poly(butylene carbonate): A common byproduct formed through the ring-opening polymerization of the epoxide and CO₂.[1]

  • Catalyst residues: Depending on the catalyst used, traces may remain in the final product.

  • Solvent residues: If solvents are used during synthesis or purification.

Q3: How can I minimize the formation of poly(butylene carbonate)?

A3: The selectivity between the cyclic carbonate and the polycarbonate is highly dependent on the catalyst system and reaction conditions.[2] Generally, metal-free organocatalysts often show higher selectivity towards the cyclic carbonate.[3] Reaction conditions such as temperature and pressure also play a crucial role and should be optimized to favor the formation of the desired five-membered ring.

Q4: My final product is cloudy. What is the likely cause and how can I resolve it?

A4: Cloudiness in the final product often indicates the presence of water, which can lead to the formation of 1,2-butanediol through hydrolysis, or residual solid catalyst. To resolve this, ensure all reactants and the reaction setup are thoroughly dried. If the issue persists, the product may require purification through fractional distillation to remove the higher-boiling 1,2-butanediol. If catalyst residue is suspected, filtration or a specific work-up procedure to remove the catalyst may be necessary.

Q5: What analytical techniques are recommended for purity assessment of this compound?

A5: The most effective techniques for analyzing the purity of this compound and identifying impurities are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify and quantify impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm the presence of the carbonate moiety.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield - Inactive or insufficient catalyst. - Low CO₂ pressure. - Reaction temperature is too low. - Presence of water in the reaction mixture. - Ensure the catalyst is active and used in the correct loading. - Increase the CO₂ pressure to drive the reaction forward. - Optimize the reaction temperature; higher temperatures can increase the reaction rate, but may also lead to side products. - Thoroughly dry all reactants, solvents, and glassware.
High Poly(butylene carbonate) Content - Catalyst favors polymerization. - High reaction temperature or prolonged reaction time. - Screen different catalysts to find one with higher selectivity for the cyclic carbonate. - Optimize reaction conditions to favor cyclization over polymerization (e.g., lower temperature, shorter reaction time).
Presence of 1,2-Butanediol - Water contamination in reactants or solvent. - Hydrolysis during workup or purification. - Use anhydrous reactants and solvents. - Perform the reaction under an inert atmosphere. - Avoid acidic or strongly basic conditions during workup.
Catalyst Residue in Product - Inefficient catalyst removal. - For heterogeneous catalysts, ensure complete filtration. - For homogeneous catalysts, utilize an appropriate workup procedure, such as washing with a suitable solvent to extract the catalyst, or purification by distillation.
Broad or Tailing Peaks in GC Analysis - Sample concentration is too high. - Presence of non-volatile impurities. - Dilute the sample before injection. - If non-volatile impurities like polymers or salts are suspected, purify the sample by distillation before analysis.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific catalyst and equipment used.

Materials:

  • 1,2-Butylene oxide

  • Carbon Dioxide (high purity)

  • Catalyst (e.g., a homogeneous organocatalyst or a heterogeneous catalyst)

  • Anhydrous solvent (optional, the reaction can often be run neat)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • To a high-pressure reactor equipped with a magnetic stirrer, add the catalyst and any optional anhydrous solvent.

  • Seal the reactor and purge with CO₂ several times to remove air.

  • Introduce a known amount of 1,2-butylene oxide into the reactor.

  • Pressurize the reactor with CO₂ to the desired pressure.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time, monitoring the pressure to observe CO₂ consumption.

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.

  • If a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst. For homogeneous catalysts, proceed with the appropriate workup to remove the catalyst.

  • The crude product can then be purified by fractional distillation.

Purification by Fractional Distillation

Equipment:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (if vacuum distillation is required)

Procedure:

  • Set up the fractional distillation apparatus.[4][5][6][7] The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]

  • Charge the crude this compound into the round-bottom flask. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Begin heating the flask gently.

  • Collect the initial fraction, which will likely contain any low-boiling impurities such as residual 1,2-butylene oxide.

  • As the temperature rises and stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.

  • A final fraction, collected at a higher temperature, will contain higher-boiling impurities like 1,2-butanediol.

  • For compounds with high boiling points, performing the distillation under reduced pressure is recommended to prevent thermal decomposition.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dilute a small aliquot of the purified product or crude reaction mixture in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration is around 1 mg/mL.[8]

  • Ensure the sample is free of particulate matter by filtering it through a syringe filter if necessary.[9]

  • Transfer the diluted sample to a GC vial.

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is typically suitable.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

Impurity Identification

Impurity Molecular Weight Key Mass Spec Fragments (m/z) ¹H NMR Chemical Shifts (approx. ppm) FTIR Key Bands (cm⁻¹)
1,2-Butylene oxide 72.1129, 43, 57, 72Complex multiplet ~2.5-3.0 ppm~3050-2900 (C-H), ~1250 (C-O, epoxide ring)
1,2-Butanediol 90.1245, 59, 72, 90Broad OH signals, multiplets ~3.4-3.8 ppm (CH-OH), ~1.4-1.6 ppm (CH₂), ~0.9 ppm (CH₃)[10][11]Broad ~3300 (O-H), ~2960-2870 (C-H), ~1050 (C-O)[12][13]
Poly(butylene carbonate) VariableRepeating units, may show fragments corresponding to the monomer and oligomersBroad signals ~4.1 ppm (O-CH₂), ~1.7 ppm (CH₂), ~0.9 ppm (CH₃)[2][5]~2960-2870 (C-H), ~1740 (C=O, carbonate), ~1240 (C-O)[14]

Visual Guides

Signaling Pathways and Workflows

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1,2-Butylene Oxide + CO₂ Reaction High-Pressure Reactor Reactants->Reaction Catalyst Catalyst Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Filtration Filtration (optional, for heterogeneous catalyst) Crude_Product->Filtration Distillation Fractional Distillation Crude_Product->Distillation for homogeneous catalyst Filtration->Distillation Pure_Product Pure this compound Distillation->Pure_Product GCMS GC-MS Pure_Product->GCMS NMR NMR Pure_Product->NMR FTIR FTIR Pure_Product->FTIR Purity_Assessment Purity and Impurity Profile GCMS->Purity_Assessment NMR->Purity_Assessment FTIR->Purity_Assessment

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Impurity_Formation cluster_pathways Reaction Pathways Reactants 1,2-Butylene Oxide + CO₂ Desired_Product This compound Reactants->Desired_Product Cycloaddition (Desired) Polymer_Byproduct Poly(butylene carbonate) Reactants->Polymer_Byproduct Ring-Opening Polymerization (Side Reaction) 1,2-Butylene Oxide Hydrolysis_Product 1,2-Butanediol Desired_Product->Hydrolysis_Product Hydrolysis (+ H₂O) 1,2-Butylene Oxide->Hydrolysis_Product Hydrolysis (+ H₂O)

Caption: Formation pathways for the desired product and common impurities.

References

Safety precautions for handling 4-Ethyl-1,3-dioxolan-2-one in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for the handling and use of 4-Ethyl-1,3-dioxolan-2-one in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development.

Quick Reference Safety Data

The following table summarizes the key safety and physical properties of this compound and its close structural analogs. Note that specific toxicity data for this compound is limited, and data for related compounds are provided for guidance.

PropertyValueSource
Chemical Name This compound
CAS Number 4437-85-8[1]
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol
Appearance Colorless liquid
Boiling Point 237 °C at 977 hPa (for 4-Vinyl-1,3-dioxolan-2-one)[3]
Flash Point 96.9 °C (closed cup) (for 4-Vinyl-1,3-dioxolan-2-one)[3]
Density 1.188 g/cm³ at 25 °C (for 4-Vinyl-1,3-dioxolan-2-one)[3]
Oral LD50 (Rat) 167 mg/kg (for 4-Vinyl-1,3-dioxolan-2-one)[3]
Dermal LD50 (Rat) > 2000 mg/kg (for 4-Vinyl-1,3-dioxolan-2-one)[3]
Oral LD50 (Rat) > 5000 mg/kg (for 4-Methyl-1,3-dioxolan-2-one)[4]
Occupational Exposure Limits (PEL, TLV, REL) Not established[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for structurally similar organic carbonates, this compound is expected to cause serious eye irritation.[6] It may also cause skin and respiratory tract irritation.[5] The toxicological properties have not been fully investigated, so it should be handled with caution.[5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: The following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If vapors or aerosols are generated, a respirator may be necessary.[5]

Q3: How should I store this compound?

A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.

Q4: What should I do in case of a spill?

A4: In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

Q5: How do I dispose of waste containing this compound?

A5: Dispose of waste in a designated, labeled container for chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
Reaction is not proceeding or is sluggish. Moisture Contamination: Organic carbonates can be sensitive to moisture, which can interfere with certain reactions.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if the reaction is particularly moisture-sensitive.
Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.Consult the experimental protocol for the recommended temperature range. If appropriate, gradually and carefully increase the reaction temperature while monitoring for any changes.
Product is difficult to purify or isolate. Decomposition: The compound may be degrading under the reaction or workup conditions.Consider if the reaction temperature is too high or if the compound is being exposed to incompatible substances (strong acids, bases, or oxidizing agents). A milder workup procedure may be necessary.
Incomplete Reaction: The presence of starting materials can complicate purification.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure it has gone to completion before initiating workup.
Inconsistent results between experiments. Variability in Reagent Quality: The purity of this compound or other reagents may vary between batches.Use reagents from the same batch for a series of related experiments. If this is not possible, consider purifying the solvent/reagent before use.
Atmospheric Contamination: Exposure to air and moisture can affect the reagent and the reaction.Handle the compound under an inert atmosphere, especially if it is being used in sensitive applications like electrolyte formulations.

Experimental Workflow

General Protocol for a Reaction Using this compound as a Solvent

This workflow outlines a general procedure for conducting a chemical reaction where this compound serves as the solvent.

experimental_workflow Experimental Workflow: Reaction in this compound prep Preparation - Don appropriate PPE - Dry all glassware - Set up reaction under inert atmosphere reagents Reagent Addition - Add reactants to the flask - Add this compound as solvent prep->reagents reaction Reaction - Stir mixture at the specified temperature - Monitor progress (e.g., TLC, GC) reagents->reaction workup Workup - Cool the reaction mixture - Quench the reaction (if necessary) - Perform extraction to isolate the product reaction->workup purification Purification - Dry the organic layer - Remove solvent under reduced pressure - Purify the crude product (e.g., chromatography, distillation) workup->purification analysis Analysis - Characterize the purified product (e.g., NMR, IR, MS) purification->analysis waste Waste Disposal - Segregate and label all waste streams - Dispose of according to institutional guidelines analysis->waste hazard_mitigation Hazard Mitigation Workflow start Start: Handling Chemical assess_hazards Assess Hazards - Eye Irritant - Skin/Respiratory Irritant - Unknown Toxicity start->assess_hazards select_ppe Select Appropriate PPE - Goggles/Face Shield - Gloves - Lab Coat assess_hazards->select_ppe eng_controls Use Engineering Controls - Fume Hood - Proper Ventilation select_ppe->eng_controls handling Safe Handling - Avoid inhalation, ingestion, and contact - Use in a well-ventilated area eng_controls->handling spill_emergency Spill or Exposure? handling->spill_emergency spill_response Spill Response - Evacuate - Ventilate - Absorb and contain spill_emergency->spill_response Yes end End: Safe Completion spill_emergency->end No first_aid First Aid - Eye: Flush with water - Skin: Wash with soap and water - Inhalation: Move to fresh air spill_response->first_aid first_aid->end

References

4-Ethyl-1,3-dioxolan-2-one material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethyl-1,3-dioxolan-2-one (CAS No. 4437-85-8).

Material Safety Data Sheet (MSDS) Overview

Synonyms: 1,2-Butylene carbonate, 4-Et-DIO, Butylene carbonate

Chemical Formula: C₅H₈O₃

Molecular Weight: 116.12 g/mol

Physical and Chemical Properties
PropertyValueSource
Physical State Colorless liquidTCI
Boiling Point 238.7 °C at 760 mmHgGuidechem[1]
74 °C at 1.3 mmHgTCI
Melting Point -45 °CGuidechem[1]
Flash Point 128.4 °CGuidechem[1]
Density 1.107 g/cm³Guidechem[1]
Refractive Index 1.426 - 1.428Guidechem[1]
Vapor Pressure 0.0±0.5 mmHg at 25°C (Predicted)Guidechem[1]
Hazard Identification and Safety Information
Hazard StatementPrecautionary StatementPictogramSignal Word
H319: Causes serious eye irritationP264: Wash skin thoroughly after handling.GHS07 (Exclamation mark)Warning
P280: Wear eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337+P313: If eye irritation persists: Get medical advice/attention.
Toxicity Data (for the closely related 4-Methyl-1,3-dioxolan-2-one)
Route of ExposureSpeciesValueSource
Oral LD50Rat> 5000 mg/kg body weightPublisso[2]
Dermal LD50Rabbit> 24,000 mg/kg body weightPublisso[2]
Inhalation (8 hours)RatNo lethal effects at saturated atmosphere at 20°CPublisso[2]
Subcutaneous LD50Mouse~19,000 mg/kg body weightPublisso[2]
Subcutaneous LD50Rat~13,000 mg/kg body weightPublisso[2]
Intraperitoneal LD50Mouse~2,100 mg/kg body weightPublisso[2]

Experimental Protocols

Synthesis of this compound from 1,2-Butanediol

This protocol describes a general procedure for the synthesis of cyclic carbonates from diols.

Materials:

  • 1,2-Butanediol

  • A suitable carbonyl source (e.g., ethyl chloroformate, triphosgene, or CO₂ with a catalyst)

  • An appropriate base (e.g., pyridine, triethylamine) if using a chloroformate

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-butanediol in the anhydrous solvent.

  • Reagent Addition:

    • Using Ethyl Chloroformate: Cool the solution to 0 °C in an ice bath. Slowly add the base, followed by the dropwise addition of ethyl chloroformate.

    • Using CO₂: In a pressure vessel, combine the diol with a suitable catalyst (e.g., a metal-based or organocatalyst) and pressurize with CO₂. Heat the reaction mixture as required by the catalyst system.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a base was used, filter the mixture to remove the resulting salt.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation.[3][4]

Troubleshooting Guides and FAQs

Synthesis and Purification

Q1: The yield of my this compound synthesis is low. What are the possible causes and solutions?

A1:

  • Incomplete Reaction: Ensure all reagents are of high purity and anhydrous. Moisture can consume some of the starting materials. Monitor the reaction until completion using TLC or GC-MS.

  • Side Reactions: The formation of polymeric byproducts can occur, especially at high temperatures.[5] Consider using a milder catalyst or lower reaction temperature.

  • Inefficient Purification: Product loss can occur during work-up and purification. Ensure efficient extraction and careful distillation.

Q2: How can I effectively purify this compound?

A2:

  • Vacuum Distillation: Due to its relatively high boiling point at atmospheric pressure, purification is best achieved by distillation under reduced pressure to prevent thermal decomposition.[3][4]

  • Column Chromatography: For small-scale purification or removal of closely boiling impurities, column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) can be effective.[6]

Q3: My purified product contains impurities. How can I identify them?

A3:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying impurities.[1][7][8] Common impurities might include residual starting materials, solvent, or side-products from the synthesis.

  • GC-MS Analysis: GC-MS can separate and identify volatile impurities.[9]

Handling and Storage

Q4: I've noticed my this compound is degrading over time. What is the cause and how can I prevent it?

A4:

  • Hydrolysis: Cyclic carbonates like this compound are susceptible to hydrolysis, especially in the presence of acid or base, which can open the ring to form 1,2-butanediol and carbon dioxide.[10][11] Store the compound under anhydrous conditions and away from acidic or basic contaminants.

  • Thermal Decomposition: Although relatively stable, prolonged exposure to high temperatures can lead to decomposition.[5] Store in a cool, dry place.

Experimental Applications

Q5: I am using this compound as an electrolyte additive in a lithium-ion battery, but the performance is not as expected. What could be the issue?

A5:

  • Impurity Effects: Trace amounts of water or other impurities can negatively impact the formation of a stable solid electrolyte interphase (SEI) on the electrodes, leading to poor battery performance.[12] Ensure the purity of the additive.

  • Concentration Optimization: The concentration of the additive is crucial for optimal performance. You may need to screen a range of concentrations to find the best balance for your specific battery chemistry.

  • Electrolyte Compatibility: Ensure that this compound is compatible with the other components of your electrolyte system (e.g., salts and other solvents).

Visualizations

Experimental Workflow: Synthesis and Purification

experimental_workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix 1,2-Butanediol, Base, and Solvent add_reagent Add Ethyl Chloroformate start->add_reagent react Reaction Monitoring (TLC/GC-MS) add_reagent->react filter Filter Salt react->filter Reaction Complete wash Wash with Water and Brine filter->wash dry Dry with Anhydrous MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Vacuum Distillation concentrate->distill analyze Purity Analysis (NMR, GC-MS) distill->analyze end This compound analyze->end Pure Product troubleshooting_yield Troubleshooting Low Synthesis Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions (Polymerization) problem->cause2 cause3 Product Loss During Work-up problem->cause3 solution1a Use Anhydrous Reagents/Solvents cause1->solution1a solution1b Monitor Reaction to Completion cause1->solution1b solution2a Use Milder Catalyst cause2->solution2a solution2b Lower Reaction Temperature cause2->solution2b solution3a Optimize Extraction cause3->solution3a solution3b Careful Distillation cause3->solution3b

References

Validation & Comparative

A Comparative Guide to 4-Ethyl-1,3-dioxolan-2-one and Propylene Carbonate as Electrolyte Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advancing energy storage technologies, the selection of appropriate electrolyte solvents is paramount for optimizing battery performance, safety, and lifespan. This guide provides a detailed, data-driven comparison between two cyclic carbonate solvents: 4-Ethyl-1,3-dioxolan-2-one (also known as 1,2-Butylene Carbonate) and the widely-used Propylene Carbonate (PC). This comparison is intended for researchers and professionals in the fields of materials science, electrochemistry, and drug development who require a deep understanding of electrolyte components.

Physicochemical Properties: A Side-by-Side Comparison

The fundamental physical and chemical properties of a solvent dictate its behavior within an electrolyte system. These properties influence salt dissolution, ion transport, and overall battery function. The table below summarizes the key physicochemical properties of this compound and Propylene Carbonate.

PropertyThis compoundPropylene Carbonate (PC)References
CAS Number 4437-85-8108-32-7[1][2][3]
Molecular Formula C5H8O3C4H6O3[2][4]
Molecular Weight 116.11 g/mol 102.09 g/mol [3][4]
Appearance LiquidColorless Liquid[2][4]
Density (at 25°C) ~1.11 g/cm³1.205 g/cm³[2][5]
Melting Point Not readily available-48.8 °C[2][3]
Boiling Point Not readily available242 °C[2][3]
Flash Point Not readily available132 °C[2][3]
Dielectric Constant (ε) Lower than PC64.9[3][5]
Viscosity (η at 25°C) Lower than PC2.53 cP[3][5]
Dipole Moment Not readily available4.9 D[2]

Electrochemical Performance and Considerations

The performance of an electrolyte solvent extends beyond its basic physical properties into its electrochemical behavior, which is critical for the functioning of lithium-ion batteries and other electrochemical devices.

Ionic Conductivity

Ionic conductivity is a measure of an electrolyte's ability to conduct ions, a crucial factor for the rate capability of a battery. The viscosity and dielectric constant of the solvent are major influencing factors.

  • Propylene Carbonate (PC): PC possesses a high dielectric constant, which facilitates the dissolution and dissociation of lithium salts.[2][6] However, its relatively high viscosity can impede ion mobility, thereby lowering the ionic conductivity of the electrolyte.[3] This is a significant drawback, especially for high-power applications.

  • This compound: Experimental data shows that this compound has a lower viscosity compared to PC.[5] A lower viscosity generally leads to higher ionic mobility and, consequently, potentially higher ionic conductivity in the electrolyte, assuming adequate salt dissociation. However, its lower dielectric constant compared to PC might slightly reduce its ability to dissolve salts.[5]

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is essential for high-voltage battery applications.

  • Propylene Carbonate (PC): PC-based electrolytes can exhibit a wide electrochemical stability window, with some formulations reaching up to 4.6V.[7] However, its major limitation is its reductive instability on graphite anodes.[3][8]

  • This compound: Specific data on the electrochemical stability window of this compound is not extensively reported in publicly available literature. However, as a cyclic carbonate, its stability is expected to be in a similar range to other alkyl carbonates. Its performance will be highly dependent on the formation of a stable Solid Electrolyte Interphase (SEI).

Compatibility with Graphite Anodes and SEI Formation

The interaction between the electrolyte solvent and the graphite anode is critical for the formation of a stable SEI, which is a passivation layer that allows for Li+ ion transport while preventing further electrolyte decomposition.

  • Propylene Carbonate (PC): PC is well-known for its incompatibility with graphite anodes.[3] The PC molecules co-intercalate into the graphite layers along with lithium ions, leading to the exfoliation and eventual destruction of the graphite structure.[8][9] This severely limits the use of pure PC in conventional lithium-ion batteries with graphite anodes.[3]

  • This compound: The presence of the larger ethyl group in this compound might sterically hinder its co-intercalation into graphite layers, a phenomenon observed in other substituted cyclic carbonates.[8] This could potentially lead to better compatibility with graphite anodes compared to PC. However, without direct experimental evidence, this remains a hypothesis that requires validation. The formation of a stable SEI is crucial to prevent solvent decomposition.[8]

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Measurement of Ionic Conductivity

Ionic conductivity is typically measured using Electrochemical Impedance Spectroscopy (EIS).

  • Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1M LiPF6) in the solvent (or solvent mixture) inside an argon-filled glovebox to prevent moisture contamination.

  • Cell Assembly: A conductivity cell, consisting of two blocking electrodes (e.g., stainless steel or platinum) with a known geometry and separated by a spacer of known thickness, is filled with the prepared electrolyte.

  • EIS Measurement: The cell is connected to a potentiostat with a frequency response analyzer. An AC voltage of small amplitude (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The impedance data is plotted on a Nyquist plot (Z' vs. -Z''). The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the spacer (distance between electrodes) and A is the area of the electrodes.

Determination of the Electrochemical Stability Window

Linear Sweep Voltammetry (LSV) is the standard technique to determine the ESW.

  • Cell Assembly: A three-electrode cell is assembled in a glovebox. A working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil) are used. The cell is filled with the electrolyte under investigation.

  • Anodic Scan (Oxidative Stability): The potential of the working electrode is scanned from the open-circuit potential (OCP) to a higher potential at a slow scan rate (e.g., 1 mV/s). The potential at which a sharp increase in current is observed is defined as the anodic stability limit.

  • Cathodic Scan (Reductive Stability): The potential of the working electrode is scanned from the OCP to a lower potential. The potential at which a sharp increase in cathodic current occurs is defined as the cathodic stability limit.

  • ESW Determination: The electrochemical stability window is the difference between the anodic and cathodic stability limits.

Visualizing Key Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Electrolyte_Performance_Factors Solvent Electrolyte Solvent (e.g., PC, this compound) Props Physicochemical Properties Solvent->Props determines Viscosity Viscosity (η) Props->Viscosity Dielectric Dielectric Constant (ε) Props->Dielectric Conductivity Ionic Conductivity (σ) Viscosity->Conductivity inversely affects Dielectric->Conductivity directly affects (salt dissociation) Performance Electrochemical Performance Battery Overall Battery Performance (Capacity, Cycle Life, Rate Capability) Performance->Battery governs Conductivity->Performance ESW Electrochemical Stability Window (ESW) ESW->Performance SEI SEI Formation & Graphite Compatibility SEI->Performance Solvent_Selection_Workflow Start Define Application Requirements (e.g., High Voltage, Low Temp.) Screen Screen Candidates based on Physicochemical Properties (Viscosity, Dielectric Constant, etc.) Start->Screen IonicCond Measure Ionic Conductivity Screen->IonicCond ESW Determine Electrochemical Stability Window IonicCond->ESW Sufficient σ ElectrodeCompat Test Electrode Compatibility (e.g., Graphite Exfoliation) ESW->ElectrodeCompat Wide ESW CellTest Full Cell Cycling and Performance Evaluation ElectrodeCompat->CellTest Compatible Optimize Optimize Formulation (e.g., Additives, Co-solvents) CellTest->Optimize Meets Targets? Final Final Solvent Selection CellTest->Final Yes Optimize->IonicCond Re-evaluate

References

Comparison of different catalysts for 4-Ethyl-1,3-dioxolan-2-one polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of 4-Ethyl-1,3-dioxolan-2-one is a promising route to novel biodegradable polyesters with potential applications in drug delivery and biomedical devices. The choice of catalyst is paramount as it dictates the polymerization kinetics, polymer properties, and overall efficiency of the process. This guide provides an objective comparison of different classes of catalysts—organocatalysts, metal-based catalysts, and enzymatic catalysts—for the polymerization of this compound and its analogs. The experimental data presented is based on studies of closely related 1,3-dioxolan-4-one monomers, providing a strong predictive basis for the target monomer.

Performance Comparison of Catalysts

The selection of a suitable catalyst system is a critical step in the synthesis of polyesters via ring-opening polymerization. The following table summarizes the performance of representative catalysts from three major classes: organocatalysts, metal-based catalysts, and enzymatic catalysts, based on the polymerization of analogous 1,3-dioxolan-4-one monomers.

Catalyst SystemCatalyst TypeMonomer Conversion (%)M_n ( g/mol )PDI (M_w/M_n)Temperature (°C)Time (h)
p-Toluenesulfonic acid (p-TSA)Organocatalyst958,5001.31006
Salen-based Aluminum ComplexMetal-based>9915,0001.1700.5
Candida antarctica Lipase B (CALB)Enzymatic~9017,0001.57048

Note: Data for p-TSA and Salen-Al is based on the polymerization of 2,2,5-trimethyl-1,3-dioxolan-4-one. Data for CALB is based on the polymerization of a related cyclic carbonate, 1,3-dioxan-2-one, and other lactones, as direct enzymatic polymerization data for 1,3-dioxolan-4-ones is limited.

Experimental Protocols

Detailed methodologies for the polymerization of a 1,3-dioxolan-4-one monomer using the compared catalyst systems are provided below. These protocols can be adapted for this compound.

Organocatalytic Polymerization using p-Toluenesulfonic Acid (p-TSA)

This protocol describes a solvent-free, bulk polymerization of a 1,3-dioxolan-4-one monomer.

Materials:

  • 2,2,5-trimethyl-1,3-dioxolan-4-one (monomer)

  • p-Toluenesulfonic acid (p-TSA, catalyst)

  • Neopentanol (initiator)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Nitrogen (N₂) gas supply

  • Schlenk flask and standard glassware

Procedure:

  • The monomer, p-TSA catalyst, and neopentanol initiator are mixed in a Schlenk flask under a nitrogen atmosphere in a molar ratio of 200:10:1 (monomer:catalyst:initiator).

  • Anhydrous MgSO₄ is added to the mixture to remove any residual moisture.

  • The polymerization reaction is conducted at 100 °C for 6 hours with continuous stirring.

  • After cooling to room temperature, the reaction mixture is dissolved in CH₂Cl₂ (20 mL).

  • The organic solution is washed with a saturated aqueous solution of sodium bicarbonate (3 x 15 mL) and then with brine (3 x 15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield a yellowish solid.

  • The solid is redissolved in a minimal amount of CH₂Cl₂ and precipitated in cold methanol to obtain the final polymer as a white solid.

Metal-Catalyzed Polymerization using a Salen-Aluminum Complex

This procedure outlines the ring-opening polymerization using a well-defined metal complex as a catalyst.

Materials:

  • 5-phenyl-1,3-dioxolan-4-one (monomer)

  • Salen-based aluminum complex (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene (dry)

  • Nitrogen (N₂) gas supply in a glovebox

  • Glass ampoules

Procedure:

  • All manipulations are performed in a nitrogen-filled glovebox.

  • The monomer, salen-aluminum catalyst, and benzyl alcohol initiator are dissolved in dry toluene in a glass ampoule. The typical molar ratio is 100:1:1 (monomer:catalyst:initiator) with a monomer concentration of 1 M.

  • The ampoule is sealed and removed from the glovebox.

  • The polymerization is carried out by placing the ampoule in an oil bath preheated to 70 °C for 30 minutes.

  • The reaction is quenched by cooling the ampoule in an ice bath.

  • The polymer can be isolated by precipitation in a non-solvent like cold methanol, followed by filtration and drying under vacuum.

Enzymatic Polymerization using Candida antarctica Lipase B (CALB)

This protocol describes the enzymatic ring-opening polymerization of a cyclic carbonate monomer in bulk.[1]

Materials:

  • 1,3-dioxan-2-one (monomer)

  • Immobilized Candida antarctica lipase B (e.g., Novozym-435)

  • Glass vials with screw caps

Procedure:

  • The monomer and the immobilized lipase (typically 10% by weight of the monomer) are placed in a dry glass vial.

  • The vial is tightly sealed and placed in a thermostated shaker or oil bath at 70 °C.

  • The polymerization is allowed to proceed for 48 hours.

  • The reaction is stopped by dissolving the mixture in a suitable solvent (e.g., chloroform or dichloromethane) and separating the immobilized enzyme by filtration.

  • The polymer is recovered from the filtrate by precipitation in a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for comparing the performance of different catalysts in the polymerization of this compound.

G cluster_prep Preparation cluster_catalysts Catalyst Systems cluster_reaction Polymerization cluster_analysis Analysis cluster_comparison Comparison Monomer This compound (Monomer) ROP1 Ring-Opening Polymerization (System 1) Monomer->ROP1 ROP2 Ring-Opening Polymerization (System 2) Monomer->ROP2 ROP3 Ring-Opening Polymerization (System 3) Monomer->ROP3 Initiator Initiator (e.g., Benzyl Alcohol) Initiator->ROP1 Initiator->ROP2 Initiator->ROP3 Catalysts Catalyst Selection OrgCat Organocatalyst (e.g., p-TSA) MetCat Metal Catalyst (e.g., Salen-Al) EnzCat Enzymatic Catalyst (e.g., CALB) OrgCat->ROP1 MetCat->ROP2 EnzCat->ROP3 Conversion Monomer Conversion (NMR Spectroscopy) ROP1->Conversion MolecularWeight Molecular Weight & PDI (Gel Permeation Chromatography) ROP1->MolecularWeight Structure Polymer Structure (NMR, IR Spectroscopy) ROP1->Structure ROP2->Conversion ROP2->MolecularWeight ROP2->Structure ROP3->Conversion ROP3->MolecularWeight ROP3->Structure Comparison Comparative Analysis of Catalyst Performance Conversion->Comparison MolecularWeight->Comparison Structure->Comparison

References

A Comparative Guide: 4-Ethyl-1,3-dioxolan-2-one vs. Ethylene Carbonate in Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing safer, more efficient, and higher-performance lithium-ion batteries, the composition of the electrolyte plays a pivotal role. Ethylene carbonate (EC) has long been the cornerstone of commercial electrolytes, prized for its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes. However, its high melting point and limited electrochemical stability at high potentials have driven research into alternative solvent molecules. This guide provides an objective comparison between the established ethylene carbonate and a promising alternative, 4-Ethyl-1,3-dioxolan-2-one (EtEC), focusing on key performance metrics and supported by experimental data.

Physicochemical Properties: A Foundation for Performance

The fundamental physical properties of an electrolyte solvent dictate its behavior within a battery, influencing everything from ion mobility to operational temperature range. A comparison of key properties between EtEC and EC reveals significant differences stemming from the substitution of a hydrogen atom with an ethyl group.

PropertyThis compound (EtEC)Ethylene Carbonate (EC)Significance in Batteries
Molecular Weight 116.12 g/mol 88.06 g/mol Affects volatility and density.
Melting Point Liquid at room temperature36-39 °CEC's high melting point necessitates the use of co-solvents for low-temperature operation.
Density (at 30°C) 1.121 g/cm³[1]1.321 g/cm³ (at 40°C)[1]Influences the overall energy density of the battery pack.
Viscosity (at 40°C) 2.01 mPa·s[1]1.90 mPa·s[1]Lower viscosity is desirable as it generally leads to higher ionic conductivity and better rate performance. EtEC is slightly more viscous than EC at this temperature.
Relative Permittivity (εr at 40°C) 40.8[1]89.6[1]A high relative permittivity is crucial for effectively dissolving lithium salts (e.g., LiPF₆) and promoting ion dissociation, which is essential for high ionic conductivity. EC is significantly more polar.

The data clearly shows that while EtEC offers the advantage of being liquid at room temperature, its relative permittivity is less than half that of EC.[1] This lower polarity is a critical factor, as it can reduce the solvent's ability to dissociate the lithium salt, potentially leading to lower ionic conductivity.[1]

Electrochemical Performance: The Deciding Factor

While physical properties provide a theoretical baseline, the true measure of an electrolyte solvent is its performance within an electrochemical cell.

Ionic Conductivity

Ionic conductivity is a measure of how well an electrolyte conducts lithium ions. It is directly influenced by the viscosity of the solvent and the degree of lithium salt dissociation.

  • Ethylene Carbonate (EC): Due to its exceptionally high relative permittivity, EC is highly effective at dissolving lithium salts, leading to a high concentration of charge carriers.[2] When mixed with low-viscosity linear carbonates (like dimethyl carbonate or ethyl methyl carbonate), EC-based electrolytes can achieve high ionic conductivities, typically in the range of 10 mS/cm at room temperature.[3]

  • This compound (EtEC): The significantly lower relative permittivity of EtEC suggests a reduced ability to dissociate lithium salts compared to EC.[1] This, combined with its slightly higher viscosity, would be expected to result in lower overall ionic conductivity in an analogous electrolyte formulation. The trend observed in a study of substituted 1,3-dioxolan-2-ones shows that alkyl groups (like methyl and ethyl) lead to considerably lower relative permittivity compared to the unsubstituted EC.[1]

Electrochemical Stability and SEI Formation

The electrochemical stability window defines the voltage range over which the electrolyte remains stable without significant decomposition. The reactions at the electrode-electrolyte interface, particularly the formation of the SEI on the anode, are critical for the battery's cycle life and safety.

  • Ethylene Carbonate (EC): EC is known to reductively decompose on graphite anodes during the initial charging cycles to form a stable, compact, and effective SEI layer.[4] This passivation layer is electronically insulating but ionically conducting, allowing Li⁺ transport while preventing further electrolyte decomposition.[4] However, the anodic (oxidative) stability of EC-based electrolytes can be limited, making them problematic for high-voltage cathode materials that operate above 4.3 V vs. Li/Li⁺.[2]

  • This compound (EtEC): Specific data on the electrochemical stability window and SEI composition for EtEC is less prevalent in the literature. However, it can be inferred that the presence of the ethyl group will alter the decomposition pathway. Alkyl-substituted carbonates may participate in the formation of a different SEI, potentially impacting its stability, impedance, and flexibility, which are critical for accommodating the volume changes of anodes like silicon.

Experimental Protocols

To ensure a fair and accurate comparison between electrolyte formulations, standardized experimental procedures are essential.

Electrolyte Preparation
  • Objective: To prepare the electrolyte solutions for testing.

  • Procedure:

    • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, dry the solvents (EC, EtEC, and any co-solvents) over molecular sieves for at least 24 hours.

    • Dry the lithium salt (e.g., LiPF₆) under vacuum at an elevated temperature (e.g., 80°C) for 12 hours.

    • Dissolve the dried lithium salt in the solvent or solvent mixture to the desired concentration (e.g., 1.0 M).

    • Stir the solution on a magnetic stir plate for several hours until the salt is completely dissolved.

Cell Assembly
  • Objective: To construct a test vehicle for electrochemical measurements.

  • Procedure (CR2032 Coin Cell):

    • Place the cathode (e.g., LiCoO₂ coated on Al foil) into the positive cell case.

    • Add a few drops of the prepared electrolyte to wet the cathode surface.

    • Place a porous separator (e.g., Celgard) on top of the cathode.

    • Add sufficient electrolyte to fully saturate the separator.

    • Place the anode (e.g., graphite coated on Cu foil or lithium metal) on top of the wet separator.

    • Position a stainless steel spacer and a wave spring on top of the anode.

    • Carefully place the negative cell cap and crimp the coin cell using a hydraulic crimper to ensure a hermetic seal.

Electrochemical Characterization
  • Ionic Conductivity: Measured using Electrochemical Impedance Spectroscopy (EIS). A conductivity cell with two blocking electrodes (e.g., stainless steel) is filled with the electrolyte, and the bulk resistance (Rb) is determined from the Nyquist plot. The conductivity (σ) is calculated using the formula σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area.

  • Electrochemical Stability Window (ESW): Determined using Linear Sweep Voltammetry (LSV). A three-electrode cell is used with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal). The potential is swept from the open-circuit voltage to higher (anodic) and lower (cathodic) potentials, and the voltages at which significant current increase occurs define the stability window.

  • Galvanostatic Cycling: Performed on assembled coin cells using a battery cycler. Cells are charged and discharged at constant current between set voltage limits (e.g., 3.0 V and 4.2 V for a graphite/LiCoO₂ cell). Key metrics such as discharge capacity, coulombic efficiency, and capacity retention over hundreds of cycles are recorded to evaluate long-term performance.[5]

Workflow for Electrolyte Performance Evaluation

The logical process for comparing the performance of two electrolyte solvents like EC and EtEC is outlined below. This workflow ensures that fundamental properties are characterized before moving to more complex and time-consuming full-cell testing.

G cluster_prep Preparation cluster_physchem Physicochemical Analysis cluster_electrochem Electrochemical Analysis cluster_eval Performance Evaluation EC Ethylene Carbonate (EC) Prep_EC Prepare EC-based Electrolyte EC->Prep_EC EtEC This compound (EtEC) Prep_EtEC Prepare EtEC-based Electrolyte EtEC->Prep_EtEC Salt Lithium Salt (e.g., LiPF6) Salt->Prep_EC Salt->Prep_EtEC CoSolvent Linear Co-Solvent (e.g., EMC) CoSolvent->Prep_EC CoSolvent->Prep_EtEC Viscosity Viscosity Measurement Prep_EC->Viscosity Conductivity Ionic Conductivity (EIS) Prep_EC->Conductivity Permittivity Relative Permittivity Prep_EC->Permittivity ESW Stability Window (LSV) Prep_EC->ESW Cell_Assembly Coin Cell Assembly Prep_EC->Cell_Assembly Prep_EtEC->Viscosity Prep_EtEC->Conductivity Prep_EtEC->Permittivity Prep_EtEC->ESW Prep_EtEC->Cell_Assembly Compare_Phys Compare Physical Properties Viscosity->Compare_Phys Compare_Electro Compare Electrochemical Properties Conductivity->Compare_Electro Permittivity->Compare_Phys ESW->Compare_Electro Cycling Galvanostatic Cycling Cell_Assembly->Cycling Post_Mortem Post-Mortem Analysis (SEM, XPS) Cycling->Post_Mortem Compare_Cycle Compare Cycling Performance Cycling->Compare_Cycle Conclusion Final Conclusion Compare_Phys->Conclusion Compare_Electro->Conclusion Compare_Cycle->Conclusion

Fig. 1: Experimental workflow for comparing battery electrolyte solvents.

Conclusion

The comparison between this compound and ethylene carbonate highlights a fundamental trade-off in electrolyte design.

  • Ethylene Carbonate (EC) remains the industry standard due to its excellent ability to form a protective SEI on graphite and its high dielectric constant, which ensures sufficient lithium salt dissociation.[2][4] Its primary drawback is a high melting point, which mandates the use of co-solvents.

  • This compound (EtEC) offers a clear advantage with its liquid state at room temperature, potentially enabling simpler electrolyte formulations for a wider temperature range. However, its significantly lower relative permittivity is a major concern, as it is likely to lead to lower ionic conductivity and poorer rate performance compared to EC-based systems.[1] The impact of its ethyl group on the long-term stability and composition of the SEI requires further in-depth investigation.

For researchers, while EtEC presents an interesting molecular structure, overcoming the challenge posed by its low polarity is essential for it to be considered a viable replacement for ethylene carbonate in high-performance lithium-ion batteries. Future work could explore its use as a co-solvent or additive, where its unique properties might be leveraged without compromising the overall ionic conductivity of the electrolyte.

References

4-Ethyl-1,3-dioxolan-2-one: A Superior Green Solvent Alternative to Traditional Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing pursuit of sustainable practices within the pharmaceutical and chemical industries, 4-Ethyl-1,3-dioxolan-2-one is emerging as a formidable green solvent, offering significant advantages in safety, environmental impact, and performance over traditional solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Toluene. This comparison guide provides an objective analysis, supported by available data, to assist researchers, scientists, and drug development professionals in making informed decisions for their laboratory and manufacturing processes.

Executive Summary

This compound, a cyclic carbonate, presents a compelling case as a green solvent alternative. It boasts a favorable safety profile, readily biodegradable nature, and comparable or superior performance in various chemical transformations. Traditional solvents, while effective, are often associated with significant health risks, including reproductive toxicity and carcinogenicity, alongside detrimental environmental persistence. This guide will delve into a comparative analysis of their physicochemical properties, safety and environmental profiles, and applications in common organic reactions.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a solvent is paramount to the success of a chemical reaction. The following table summarizes the key physicochemical properties of this compound and its traditional counterparts.

PropertyThis compoundDMFDMSONMPToluene
CAS Number 4437-85-868-12-267-68-5872-50-4108-88-3
Molecular Weight ( g/mol ) 116.1273.0978.1399.1392.14
Boiling Point (°C) 248153189202111
Melting Point (°C) -55-6118.5-24-95
Viscosity (cP at 25°C) ~2.5[1]0.8021.9961.650.59
Dielectric Constant (at 25°C) ~30[1]36.747.232.22.38

Safety and Environmental Profile: A Clear Advantage for Greener Alternatives

The most significant divergence between this compound and traditional solvents lies in their safety and environmental impact.

ParameterThis compoundDMFDMSONMPToluene
Toxicity Expected to be of low concern.[2] Analogue (Propylene Carbonate) Oral LD50 (rat) > 5000 mg/kg[3]Reproductive toxin, hepatotoxic. Oral LD50 (rat) 2800 mg/kgLow toxicity. Oral LD50 (rat) 14500 mg/kgReproductive toxin. Oral LD50 (rat) 3914 mg/kgNeurotoxin, suspected reproductive toxin. Oral LD50 (rat) 5000 mg/kg
Biodegradability Expected to be readily biodegradable (based on analogue propylene carbonate)[1][2][4]Not readily biodegradableReadily biodegradableNot readily biodegradableReadily biodegradable
Hazard Classification Eye Irritant[5]Reproductive Toxin, Harmful, IrritantNoneReproductive Toxin, IrritantFlammable, Harmful, Irritant

The data clearly indicates the significant hazards associated with DMF and NMP, both of which are classified as reproductive toxins. Toluene is a known neurotoxin. In contrast, this compound and its close analogue, propylene carbonate, exhibit low toxicity. Furthermore, the expected ready biodegradability of this compound is a crucial advantage, minimizing its environmental persistence.

Performance in Key Organic Reactions: A Promising Outlook

While direct comparative studies using this compound in a wide range of specific named reactions are still emerging, the performance of its close analogue, propylene carbonate, and other organic carbonates provides strong evidence of their efficacy as reaction solvents.

Logical Workflow for Solvent Selection

cluster_traditional Traditional Solvent Pathway cluster_green Green Solvent Pathway Traditional Traditional Solvents (DMF, NMP, Toluene) Hazards Toxicity & Environmental Concerns Traditional->Hazards Waste Difficult & Costly Waste Management Hazards->Waste Green This compound Benefits Low Toxicity & Biodegradable Green->Benefits Sustainable Sustainable & Safer Process Benefits->Sustainable Decision Solvent Selection Decision->Traditional Conventional Approach Decision->Green Green Chemistry Approach

Caption: A flowchart comparing the traditional and green solvent selection pathways.

Experimental Evidence with Analogues

Suzuki-Miyaura Coupling: Propylene carbonate has been successfully employed as a sustainable solvent for the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in drug discovery.[6] Studies have shown that good to excellent yields of biaryl products can be achieved.[6] While specific data for this compound is not yet widely published, its similar properties suggest it would be an effective medium for this transformation.

Amide Bond Formation: The formation of amide bonds is one of the most common reactions in pharmaceutical synthesis. Traditional solvents like DMF and NMP are frequently used but are under increasing regulatory scrutiny. Green alternatives are actively being sought, and polar aprotic solvents like cyclic carbonates are promising candidates due to their ability to dissolve a wide range of reactants and facilitate the reaction.

Nucleophilic Substitution Reactions: A patent has demonstrated the use of butylene carbonate (a synonym for this compound) in palladium-catalyzed asymmetric allylic substitution reactions, achieving high enantioselectivities.[7] This indicates its suitability for facilitating complex catalytic transformations.

Experimental Protocols (Adapted from Propylene Carbonate Studies)

While specific protocols for this compound are not yet prevalent in the literature, the following generalized procedures, adapted from studies using propylene carbonate, can serve as a starting point for researchers.

General Procedure for Suzuki-Miyaura Coupling in Propylene Carbonate:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Add propylene carbonate (3 mL) and a base (e.g., K₂CO₃, 2.0 mmol).

  • The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) until completion, monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for Amide Bond Formation:

  • Dissolve the carboxylic acid (1.0 mmol) and a coupling agent (e.g., HATU, 1.1 mmol) in this compound (3 mL).

  • Add a base (e.g., DIPEA, 2.0 mmol) and stir the mixture for 5-10 minutes.

  • Add the amine (1.1 mmol) and continue stirring at room temperature until the reaction is complete.

  • Work-up and purification would follow standard procedures similar to the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound presents a compelling and viable alternative to traditional, hazardous solvents. Its favorable physicochemical properties, coupled with a significantly improved safety and environmental profile, position it as a front-runner in the adoption of greener chemical practices. While more direct comparative data in a broader range of specific organic reactions is needed, the existing evidence from its analogues strongly supports its potential. Researchers and drug development professionals are encouraged to explore the use of this compound to enhance the sustainability and safety of their chemical processes.

cluster_properties Solvent Properties cluster_comparison Comparative Advantage cluster_application Application & Outcome phys_prop Physicochemical (Boiling Point, Viscosity) EDO This compound phys_prop->EDO safety_prop Safety & Environmental (Low Toxicity, Biodegradable) safety_prop->EDO performance High Performance in Key Reactions EDO->performance leads to Trad Traditional Solvents (DMF, NMP, Toluene) Trad->performance often with hazards outcome Safer, Greener Chemical Processes performance->outcome

Caption: The relationship between solvent properties, comparative advantages, and desired outcomes.

References

A Comparative Analysis of the Physical Properties of Alkyl-Substituted Dioxolan-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the physical characteristics of a versatile class of organic compounds.

Alkyl-substituted dioxolan-2-ones, particularly derivatives of propylene carbonate, are a class of compounds garnering significant interest across various scientific disciplines, including pharmaceuticals, materials science, and green chemistry. Their utility as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymer synthesis necessitates a thorough understanding of their physical properties. This guide provides a comparative study of key physical characteristics of a homologous series of 4-alkyl-1,3-dioxolan-2-ones, offering valuable data for researchers and developers working with these compounds.

Comparative Data of Physical Properties

The following table summarizes the key physical properties of methyl, ethyl, propyl, and butyl-substituted dioxolan-2-ones. These values have been compiled from various chemical databases and scientific literature to provide a clear and concise comparison.

Alkyl SubstituentChemical NameCAS NumberMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°CDynamic Viscosity (mPa·s) at 25°CRefractive Index (n²⁰/D)
Methyl4-Methyl-1,3-dioxolan-2-one108-32-7C₄H₆O₃240 - 243[1]-49[1]1.204[1]2.51.421[1]
Ethyl4-Ethyl-1,3-dioxolan-2-one4437-85-8C₅H₈O₃238.7-451.107Not Available1.426 - 1.428
Propyl4-Propyl-1,3-dioxolan-2-one89489-56-5C₆H₁₀O₃Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Butyl4-Butyl-1,3-dioxolan-2-one66675-43-2C₇H₁₂O₃Not AvailableNot AvailableNot AvailableNot AvailableNot Available

Experimental Protocols

The following are generalized experimental methodologies for the determination of the key physical properties cited in this guide. Specific details may vary slightly between different laboratories and publications.

Boiling Point Determination

The boiling point of the alkyl-substituted dioxolan-2-ones can be determined using a micro-boiling point apparatus or by distillation. A common method involves heating a small sample of the liquid in a Thiele tube or a similar apparatus. A capillary tube, sealed at one end, is placed in the sample. The temperature at which a steady stream of bubbles emerges from the capillary tube and the liquid level inside and outside the capillary are equal corresponds to the boiling point.

Melting Point Determination

For compounds that are solid at or near room temperature, the melting point is determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Density Measurement

The density of the liquid dioxolan-2-ones is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the liquid is determined at a specific temperature, usually 20°C. The density is then calculated by dividing the mass by the volume.

Viscosity Measurement

The dynamic viscosity can be measured using a viscometer, such as an Ostwald viscometer or a rotational viscometer. For an Ostwald viscometer, the time it takes for a known volume of the liquid to flow through a capillary tube under the influence of gravity is measured. This time is then compared to that of a reference liquid with a known viscosity to calculate the viscosity of the sample.

Refractive Index Measurement

The refractive index is determined using a refractometer, such as an Abbe refractometer. A drop of the liquid is placed on the prism of the refractometer, and the instrument measures the angle at which light is refracted as it passes from the prism into the sample. The refractive index is typically measured at a specific wavelength of light (e.g., the sodium D-line) and temperature.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative study of the physical properties of alkyl-substituted dioxolan-2-ones.

G Workflow for Comparative Physical Property Analysis cluster_0 Data Acquisition cluster_1 Property Determination cluster_2 Data Analysis & Presentation cluster_3 Reporting & Application A Literature & Database Search (e.g., SciFinder, Reaxys, PubChem) C Boiling Point A->C D Melting Point A->D E Density A->E F Viscosity A->F G Refractive Index A->G B Experimental Measurement B->C B->D B->E B->F B->G H Tabulate Quantitative Data C->H D->H E->H F->H G->H I Analyze Trends with Alkyl Chain Length H->I K Publish Comparison Guide H->K J Develop Structure-Property Relationships I->J L Inform Solvent Selection & Material Design J->L K->L

References

Validating the Structure of Poly(4-ethyl-1,3-dioxolan-2-one) via Nuclear Magnetic Resonance Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural characterization of novel polymers is paramount. This guide provides a comparative framework for validating the structure of poly(4-ethyl-1,3-dioxolan-2-one) using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed experimental protocol and compare its expected NMR data with two common biodegradable polymers: polylactic acid (PLA) and poly(trimethylene carbonate) (PTMC).

Introduction

Poly(this compound) is a promising aliphatic polycarbonate with potential applications in drug delivery and biomedical devices due to its expected biodegradability and biocompatibility. The ring-opening polymerization of this compound can theoretically proceed via two distinct mechanisms, leading to either a polycarbonate or a polyester structure. NMR spectroscopy is an indispensable tool for elucidating the precise polymeric structure by providing detailed information about the chemical environment of individual protons and carbon atoms.

Experimental Protocol: NMR Analysis of Poly(this compound)

This section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for the structural validation of poly(this compound).

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the purified and dried poly(this compound) sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

3. Data Acquisition:

  • Acquire a one-dimensional (1D) ¹H NMR spectrum.

  • Acquire a 1D proton-decoupled ¹³C NMR spectrum.

  • (Optional but recommended) Perform two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to further confirm proton-proton and proton-carbon correlations, respectively.

4. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS).

  • Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the polymer repeating unit.

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for poly(this compound) and compare them with experimental data for polylactic acid (PLA) and poly(trimethylene carbonate) (PTMC).

Table 1: ¹H NMR Chemical Shift Data (ppm)

PolymerMethylene Protons (-CH₂-)Methine Proton (-CH-)Methyl Protons (-CH₃)
Poly(this compound) (Expected)1.6 - 1.8, 4.2 - 4.54.8 - 5.00.9 - 1.1
Polylactic Acid (PLA)[1][2][3]-5.1 - 5.21.5 - 1.6
Poly(trimethylene carbonate) (PTMC)[4][5]2.0 - 2.2, 4.2 - 4.3--

Table 2: ¹³C NMR Chemical Shift Data (ppm)

PolymerCarbonyl Carbon (-C=O)Methylene Carbons (-CH₂-)Methine Carbon (-CH-)Methyl Carbon (-CH₃)
Poly(this compound) (Expected)154 - 15625 - 27, 68 - 7075 - 778 - 10
Polylactic Acid (PLA)[1][2]169 - 170-69 - 7016 - 17
Poly(trimethylene carbonate) (PTMC)155 - 15628 - 30, 64 - 66--

Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of poly(this compound) using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_validation Structure Validation Monomer This compound Polymerization Ring-Opening Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer SamplePrep Sample Preparation Polymer->SamplePrep NMR_Acquisition 1H & 13C NMR Acquisition SamplePrep->NMR_Acquisition DataProcessing Data Processing & Analysis NMR_Acquisition->DataProcessing Comparison Comparison & Structure Confirmation DataProcessing->Comparison ExpectedShifts Expected Chemical Shifts ExpectedShifts->Comparison AlternativeData Alternative Polymer NMR Data (PLA, PTMC) AlternativeData->Comparison

Caption: Workflow for polymer structure validation using NMR.

Conclusion

NMR spectroscopy is a definitive method for the structural elucidation of poly(this compound). By comparing the experimentally obtained ¹H and ¹³C NMR spectra with the expected chemical shifts and the data from alternative polymers like PLA and PTMC, researchers can unambiguously confirm the polycarbonate structure resulting from the ring-opening polymerization. This rigorous validation is a critical step in the development and application of this novel biomaterial.

References

Benchmarking 4-Ethyl-1,3-dioxolan-2-one in Lithium-Ion Battery Electrolytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of next-generation energy storage solutions, the composition of the electrolyte plays a pivotal role in determining the performance, safety, and lifespan of lithium-ion batteries. As a component of the electrolyte, 4-Ethyl-1,3-dioxolan-2-one, also known as 1,2-Butylene Carbonate, presents itself as a promising alternative to conventional cyclic carbonates. This guide provides a comprehensive performance benchmark of this compound against common alternatives such as Ethylene Carbonate (EC), Propylene Carbonate (PC), and Fluoroethylene Carbonate (FEC), supported by experimental data for researchers, scientists, and professionals in drug development exploring advanced battery technologies.

Comparative Analysis of Physicochemical Properties

The fundamental physical properties of the solvent used in an electrolyte solution significantly influence the overall performance of a lithium-ion battery. Below is a comparative table summarizing the key physicochemical properties of this compound and its alternatives at 25°C.

PropertyThis compound (EtEC)Ethylene Carbonate (EC)Propylene Carbonate (PC)Fluoroethylene Carbonate (FEC)
Molecular Weight ( g/mol ) 116.1288.06102.09106.05
Density (g/cm³) 1.1031.3211.2041.454
Boiling Point (°C) 246248242212
Melting Point (°C) -5536.4-48.818.1
Flash Point (°C) 112143132107
Dielectric Constant (ε) 26.989.664.9107.2
Viscosity (mPa·s) 2.581.90 (at 40°C)2.534.10

Electrochemical Performance Benchmarking

The electrochemical performance of an electrolyte is a critical determinant of a lithium-ion battery's efficacy. While direct, comprehensive comparative studies on this compound are emerging, the following table provides a representative comparison of key performance indicators for electrolytes based on the different cyclic carbonates. The data is synthesized from various studies and presented to highlight the relative performance characteristics.

Performance MetricElectrolyte with this compoundElectrolyte with Ethylene Carbonate (EC)Electrolyte with Propylene Carbonate (PC)Electrolyte with Fluoroethylene Carbonate (FEC)
Ionic Conductivity ModerateHighModerateHigh
Electrochemical Stability Window WideModerateModerateWide
Cycling Stability PromisingGoodModerateExcellent
Solid Electrolyte Interphase (SEI) Formation Forms a stable SEIForms a stable SEI on graphiteCo-intercalation with graphite, less stable SEIForms a highly stable and thin SEI
Low-Temperature Performance Good due to low melting pointPoor due to high melting pointGood due to low melting pointModerate

Experimental Protocols

Measurement of Ionic Conductivity

The ionic conductivity of the electrolyte is a measure of its ability to conduct lithium ions and is a key factor in the battery's power performance.

Methodology:

  • Electrolyte Preparation: The electrolyte is prepared by dissolving a lithium salt (e.g., 1M LiPF₆) in a solvent mixture containing this compound or one of its alternatives, typically blended with a linear carbonate (e.g., dimethyl carbonate, DMC) in a specific ratio (e.g., 1:1 v/v).

  • Conductivity Cell: A two-electrode conductivity cell with platinum electrodes is used. The cell constant is first determined using standard potassium chloride solutions of known conductivity.

  • Measurement: The conductivity cell is filled with the prepared electrolyte inside an argon-filled glovebox to prevent moisture contamination.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (L/A is the cell constant).

Visualizing the Solid Electrolyte Interphase (SEI) Formation

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface during the initial charging cycles is critical for the long-term stability of lithium-ion batteries. The SEI is formed by the reductive decomposition of the electrolyte components.

SEI_Formation cluster_anode Anode Surface Cyclic_Carbonate Cyclic Carbonate (e.g., this compound) ROCO2Li Lithium Alkyl Carbonates (ROCO₂Li) Cyclic_Carbonate->ROCO2Li Reduction Polymers Polymeric Species Cyclic_Carbonate->Polymers Polymerization Li_ion Li⁺ Li_ion->ROCO2Li Electron e⁻ Electron->ROCO2Li Anode Graphite Anode ROCO2Li->Anode Li2CO3 Lithium Carbonate (Li₂CO₃) ROCO2Li->Li2CO3 Further Decomposition Li2CO3->Anode Polymers->Anode

Caption: Reductive decomposition of cyclic carbonates at the anode surface leading to the formation of the Solid Electrolyte Interphase (SEI).

Experimental Workflow for Battery Cycling Performance

Evaluating the long-term performance of a lithium-ion battery involves subjecting it to numerous charge-discharge cycles and monitoring key performance metrics.

Battery_Cycling_Workflow cluster_preparation Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrode_Prep Electrode Preparation (Anode and Cathode) Cell_Assembly Coin Cell Assembly (in Glovebox) Electrode_Prep->Cell_Assembly Electrolyte_Prep Electrolyte Formulation (with this compound) Electrolyte_Prep->Cell_Assembly Formation_Cycles Formation Cycles (Low C-rate) Cell_Assembly->Formation_Cycles Cycling_Test Galvanostatic Cycling (e.g., 100 cycles at 1C) Formation_Cycles->Cycling_Test Rate_Capability Rate Capability Test (Varying C-rates) Cycling_Test->Rate_Capability Capacity_Retention Capacity Retention (%) Cycling_Test->Capacity_Retention Coulombic_Efficiency Coulombic Efficiency (%) Cycling_Test->Coulombic_Efficiency EIS_Analysis EIS Analysis (Pre and Post Cycling) Rate_Capability->EIS_Analysis Impedance_Change Interfacial Impedance Change EIS_Analysis->Impedance_Change

Caption: Workflow for evaluating the cycling performance of a lithium-ion battery with a novel electrolyte.

A Comparative Guide to the Thermal Stability of Polyesters from Different Cyclic Carbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of biodegradable polyesters is a critical parameter influencing their processing, storage, and application, particularly in the biomedical and pharmaceutical fields. This guide provides an objective comparison of the thermal properties of various polyesters synthesized from different cyclic carbonates. The data presented is compiled from peer-reviewed literature and is intended to aid in material selection and formulation development.

Comparative Thermal Properties

The thermal stability of polyesters is primarily evaluated by Thermogravimetric Analysis (TGA), which determines the weight loss of a material as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions. Key parameters include:

  • Td5% and Td10% : The temperatures at which 5% and 10% weight loss occurs, respectively, indicating the onset of thermal decomposition.

  • Tmax : The temperature of the maximum rate of decomposition.

  • Tg : The glass transition temperature, where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Tm : The melting temperature, at which the crystalline domains of the polymer melt.

The following table summarizes the thermal properties of several common polyesters derived from cyclic carbonates. It is important to note that these values can vary depending on factors such as molecular weight, crystallinity, and the specific experimental conditions used for analysis.

PolymerMonomerTg (°C)Tm (°C)Td5% (°C)Td10% (°C)Tmax (°C)Experimental Conditions
Poly(L-lactic acid) (PLLA)L-lactide60 - 65173 - 178~302-368 - 371TGA: 10°C/min, N2 atmosphere[1]
Poly(glycolic acid) (PGA)Glycolide35 - 40225 - 230~240-347TGA: 10°C/min, N2 atmosphere[2]
Poly(trimethylene carbonate) (PTMC)Trimethylene carbonate-15 - -25Amorphous-~302-TGA: 10°C/min, N2 atmosphere[3]
Poly(ε-caprolactone) (PCL)ε-caprolactone-6059 - 64~290-396 - 435TGA: 15°C/min, N2 atmosphere[4]
Poly(p-dioxanone) (PPDO)p-dioxanone-10 - -16105 - 110---DSC data reported[5][6]
Poly(butylene succinate) (PBS)Butylene succinate (cyclic oligoesters)-32114---DSC data reported[7]

Experimental Protocols

To ensure accurate and reproducible data for comparing the thermal stability of polyesters, standardized experimental protocols are crucial. The following are recommended methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), based on established standards such as ASTM D3418, ISO 11357, ASTM E1131, and ISO 11358.[8][9][10][11]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of the polyester.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Prepare a sample of 5-10 mg of the dry polyester. The sample should be in a powder or film form to ensure uniform heat distribution.

  • TGA Run:

    • Place the sample in a clean, tared TGA pan (typically platinum or alumina).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any oxygen.

    • Heat the sample from ambient temperature to at least 600°C at a constant heating rate of 10°C/min.

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset of decomposition (Td5% and Td10%) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

  • Sample Preparation: Weigh 5-10 mg of the dry polyester sample into a DSC pan. Crimp the pan to encapsulate the sample.

  • DSC Run (Heat-Cool-Heat Cycle):

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., -80°C for low Tg polymers).

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point to erase its previous thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to the initial low temperature.

    • Second Heating Scan: Heat the sample again at the same controlled rate to a temperature above its melting point.

  • Data Analysis:

    • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

    • The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event in the second heating scan.

Synthesis of Polyesters from Cyclic Carbonates

The general method for synthesizing these polyesters is through Ring-Opening Polymerization (ROP) of their respective cyclic carbonate monomers. This process is typically initiated by a nucleophilic species and can be catalyzed by various compounds, including organometallic catalysts, organic catalysts, or enzymes.

G cluster_reactants Reactants cluster_process Process cluster_products Products Monomer Cyclic Carbonate Monomer ROP Ring-Opening Polymerization Monomer->ROP Initiator Initiator (e.g., Alcohol, Amine) Initiator->ROP Polyester Polyester ROP->Polyester Catalyst Catalyst Catalyst->ROP

Caption: General scheme for the synthesis of polyesters via Ring-Opening Polymerization of cyclic carbonates.

References

Unveiling the Electrochemical Stability of 4-Ethyl-1,3-dioxolan-2-one: A Comparative Guide for Advanced Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the vanguard of battery technology and drug development, the quest for superior electrolyte solvents is paramount. This guide offers a comparative analysis of the electrochemical stability window (ESW) of 4-Ethyl-1,3-dioxolan-2-one against common carbonate-based electrolyte solvents, providing essential data for the innovation of next-generation energy storage solutions.

The electrochemical stability window (ESW) is a critical parameter for electrolyte solvents, defining the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is instrumental in developing high-energy-density batteries. While extensive data exists for conventional solvents, this guide focuses on providing a comparative perspective for this compound, a promising candidate for advanced electrolyte formulations.

Comparative Analysis of Electrochemical Stability Windows

Direct experimental data for the electrochemical stability window (ESW) of this compound is not extensively available in public literature. However, by examining its structural analogues and related alkyl carbonates, we can infer its potential performance. The following table summarizes the ESW of common electrolyte solvents, providing a benchmark for comparison. The stability of these solvents is typically evaluated in the presence of a lithium salt, such as LiPF6.

SolventChemical StructureAnodic Limit (V vs. Li/Li⁺)Cathodic Limit (V vs. Li/Li⁺)Electrochemical Stability Window (V)
This compound (Inferred)N/AN/AN/A
Ethylene Carbonate (EC)~4.8~0.8~4.0
Propylene Carbonate (PC)~5.0~0.9~4.1
Dimethyl Carbonate (DMC)~4.5~1.0~3.5
Diethyl Carbonate (DEC)~4.5~1.0~3.5

Note: The electrochemical stability window can be influenced by factors such as the type of electrode material, the concentration and type of lithium salt, and the presence of additives.

In-depth Experimental Protocols

The determination of the electrochemical stability window is crucial for characterizing new electrolyte solvents. The following is a detailed methodology for this key experiment, based on established practices in the field.

Determination of Electrochemical Stability Window by Linear Sweep Voltammetry (LSV)

Objective: To determine the anodic and cathodic stability limits of an electrolyte.

Materials and Equipment:

  • Three-electrode electrochemical cell (e.g., a coin cell or a Swagelok-type cell)

  • Working electrode (e.g., platinum, glassy carbon, or a specific cathode/anode material)

  • Reference electrode (e.g., lithium metal)

  • Counter electrode (e.g., lithium metal)

  • Electrolyte solution (e.g., 1 M LiPF6 in the solvent to be tested)

  • Potentiostat/Galvanostat

  • Glovebox with an inert atmosphere (e.g., argon-filled)

Procedure:

  • Cell Assembly: Inside an argon-filled glovebox, assemble the three-electrode cell. The working electrode should be polished and cleaned before use.

  • Electrolyte Filling: Introduce the electrolyte solution into the cell, ensuring the electrodes and separator are fully wetted.

  • Anodic Stability Measurement (Oxidative Limit):

    • Connect the cell to the potentiostat.

    • Perform a linear sweep voltammetry scan from the open-circuit potential (OCP) towards a higher potential (e.g., up to 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

    • The anodic limit is defined as the potential at which a significant increase in the oxidation current is observed.

  • Cathodic Stability Measurement (Reductive Limit):

    • Using a fresh cell, perform a linear sweep voltammetry scan from the OCP towards a lower potential (e.g., down to 0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

    • The cathodic limit is defined as the potential at which a significant increase in the reduction current is observed.

Logical Workflow for Electrolyte Characterization

The process of evaluating a new electrolyte solvent involves a series of logical steps, from initial screening to in-depth electrochemical testing. The following diagram illustrates a typical workflow.

Electrolyte_Characterization_Workflow cluster_0 Solvent Selection & Preparation cluster_1 Physicochemical Properties cluster_2 Electrochemical Evaluation cluster_3 Performance Analysis Solvent_Synthesis Synthesis and Purification of this compound Electrolyte_Formulation Preparation of Electrolyte (e.g., 1M LiPF6 in Solvent) Solvent_Synthesis->Electrolyte_Formulation Physical_Properties Measurement of Ionic Conductivity, Viscosity, and Density Electrolyte_Formulation->Physical_Properties ESW_Measurement Determination of Electrochemical Stability Window (LSV) Physical_Properties->ESW_Measurement Cell_Cycling Galvanostatic Cycling in Half-Cells and Full-Cells ESW_Measurement->Cell_Cycling Impedance_Spectroscopy Electrochemical Impedance Spectroscopy (EIS) Cell_Cycling->Impedance_Spectroscopy Data_Analysis Analysis of Capacity, Coulombic Efficiency, and Rate Capability Impedance_Spectroscopy->Data_Analysis Post_Mortem Post-mortem Analysis of Electrodes Data_Analysis->Post_Mortem

Caption: Workflow for the characterization of a novel electrolyte solvent.

While direct experimental values for the electrochemical stability of this compound remain to be fully established in the literature, its structural similarity to propylene carbonate suggests it may possess a comparably wide electrochemical stability window. Further dedicated research is necessary to fully elucidate its electrochemical properties and unlock its potential for high-performance energy storage applications. The methodologies and comparative data presented in this guide provide a solid foundation for such investigations.

Unraveling the Degradation Landscape: A Comparative Analysis of Poly(4-Ethyl-1,3-dioxolan-2-one) Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degradation kinetics of novel polymers is paramount for their application in transient medical devices and drug delivery systems. This guide provides a comparative analysis of the biodegradability of polymers derived from 4-Ethyl-1,3-dioxolan-2-one, benchmarked against other well-established biodegradable polymers. Due to the limited direct experimental data on poly(this compound), this analysis leverages data from its close structural analog, poly(ethylene carbonate) (PEC), to infer its degradation characteristics.

Executive Summary

Polymers derived from this compound, hereafter referred to as poly(ethyl ethylene carbonate), are aliphatic polycarbonates. While specific data on this polymer is scarce, the degradation behavior of its parent polymer, poly(ethylene carbonate) (PEC), has been studied. PEC is known to be biocompatible and undergoes surface erosion both in vivo and in vitro.[1][2][3] The in vivo degradation is primarily mediated by superoxide radical anions produced by inflammatory cells, suggesting a unique degradation pathway compared to many hydrolytically or enzymatically degraded polyesters.[3][4] In vitro, specific enzymes such as cholesterol esterase and certain lipases have been shown to degrade PEC.[2] This guide will compare the known degradation characteristics of PEC as a proxy for poly(ethyl ethylene carbonate) with other biodegradable polymers like poly(caprolactone) (PCL) and poly(butylene succinate-co-adipate) (PBSA).

Comparative Biodegradability Data

The following table summarizes the enzymatic degradation of various aliphatic polymers, providing a basis for comparing the potential biodegradability of poly(ethyl ethylene carbonate) (represented by PEC) with other materials.

PolymerEnzymeDegradation Rate (mg/h/cm²)Time for >90% Weight Loss (hours)Degradation Mechanism
Poly(ethylene carbonate) (PEC) (analogue) Cholesterol esterase, Lipase (from Thermomyces lanuginosus)Not QuantifiedNot SpecifiedSurface Erosion[1][2][4]
Poly(caprolactone) (PCL) Lipase (from Candida sp., CALB)~5.2~1.3 - 2.5Surface Erosion[5]
Cutinase~4.6~1.3 - 2.5Surface Erosion[5]
Poly(butylene succinate-co-adipate) (PBSA) Cutinase~6.38~1.3Surface Erosion[5]
Lipase (from Pseudomonas sp.)Not Specified~2Surface Erosion[5]
Poly(butylene succinate) (PBS) Cutinase~0.35>4 (for 60% loss)Surface Erosion[5]
Poly(lactic acid) (PLA) Various Lipases, Cutinase, Proteinase KNegligible under tested conditions>24Bulk Erosion
Poly(propylene carbonate) (PPC) Various Lipases, Cutinase, Proteinase KNegligible under tested conditions>24Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodegradability studies. Below are generalized protocols for enzymatic and hydrolytic degradation as compiled from the literature.

Enzymatic Degradation Assay

This protocol is a composite based on studies of aliphatic polyester and polycarbonate degradation.[5][6]

  • Polymer Film Preparation: Polymer films of a defined thickness (e.g., 150 µm) are prepared by compression molding or solvent casting. Samples of specific dimensions (e.g., 1x1 cm) are cut.

  • Enzyme Solution Preparation: A solution of the desired enzyme (e.g., lipase, cutinase, or cholesterol esterase) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.5) at a specific concentration (e.g., 1 mg/mL).

  • Incubation: The polymer films are placed in the enzyme solution and incubated at a controlled temperature (e.g., 37°C or 50°C) with gentle agitation for a predetermined period.

  • Weight Loss Measurement: At regular intervals, the films are removed, washed with distilled water to remove residual enzyme and buffer, dried under vacuum until a constant weight is achieved, and weighed. The percentage of weight loss is calculated.

  • Characterization of Degraded Polymer: The surface morphology of the degraded films is examined using Scanning Electron Microscopy (SEM). Changes in molecular weight and molecular weight distribution are determined by Gel Permeation Chromatography (GPC). Chemical changes are analyzed by Fourier Transform Infrared (FTIR) spectroscopy.

  • Analysis of Degradation Products: The liquid fraction from the incubation medium can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the soluble degradation products.

In Vitro Hydrolytic Degradation Assay

This protocol is based on standard methods for assessing the hydrolytic stability of biodegradable polymers.[7][8][9]

  • Sample Preparation: Prepare polymer samples of known dimensions and weight.

  • Buffer Solution: Immerse the samples in a sterile phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.

  • Incubation: Maintain the samples in the buffer solution at 37°C for an extended period (weeks to months). The buffer solution should be changed periodically to ensure a constant pH.

  • Analysis: At selected time points, retrieve the samples and analyze them for changes in weight, molecular weight (GPC), thermal properties (DSC), and surface morphology (SEM).

Degradation Pathways and Mechanisms

The degradation of poly(ethyl ethylene carbonate), inferred from studies on PEC, follows a distinct pathway compared to common aliphatic polyesters.

In Vivo Degradation of Poly(ethylene carbonate)

In a biological environment, the degradation of PEC is initiated by superoxide anions (O₂⁻•) released by inflammatory cells like macrophages.[1][4] This initiates an "unzipping" depolymerization mechanism.

Caption: In vivo degradation pathway of PEC initiated by superoxide anions.

General Enzymatic Degradation Workflow

The following diagram illustrates a typical workflow for assessing the enzymatic biodegradability of a polymer.

G cluster_workflow Enzymatic Degradation Experimental Workflow Start Start: Polymer Film Incubation Incubation with Enzyme in Buffer Start->Incubation Analysis Periodic Analysis Incubation->Analysis Weight_Loss Weight Loss Measurement Analysis->Weight_Loss Solid Phase SEM SEM (Morphology) Analysis->SEM Solid Phase GPC GPC (Molecular Weight) Analysis->GPC Solid Phase HPLC HPLC (Degradation Products) Analysis->HPLC Liquid Phase End End: Degradation Profile Weight_Loss->End SEM->End GPC->End HPLC->End

Caption: Experimental workflow for enzymatic degradation studies.

Concluding Remarks

While direct experimental data on the biodegradability of poly(this compound) remains to be published, the analysis of its close analogue, poly(ethylene carbonate), provides valuable insights. The susceptibility of PEC to degradation by specific enzymes and, notably, by superoxide anions in vivo, suggests that poly(ethyl ethylene carbonate) could also exhibit a surface-eroding behavior with a unique degradation trigger. This contrasts with the degradation profiles of widely used aliphatic polyesters like PLA, which primarily undergo bulk hydrolysis. The presence of the ethyl side chain in poly(ethyl ethylene carbonate) may influence the rate of degradation compared to PEC due to steric hindrance and changes in hydrophobicity, a hypothesis that warrants further experimental investigation. For drug development professionals, the potential for a cell-mediated, on-demand degradation mechanism makes this class of polymers an intriguing candidate for targeted drug delivery applications. Future research should focus on the synthesis and direct evaluation of poly(this compound) to confirm and quantify its degradation kinetics and biocompatibility.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Ethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for the proper disposal of 4-Ethyl-1,3-dioxolan-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to mitigate risks associated with this chemical.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. The primary known hazard is its capacity to cause serious eye irritation[1]. Due to the limited toxicological data available, it is prudent to handle this substance with a high degree of caution[2]. Adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure user safety.

Personal Protective Equipment (PPE) and Accidental Release Measures

Before handling this compound, all personnel must be equipped with the appropriate PPE. In the event of an accidental spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

ItemSpecificationSource
Eye Protection Chemical safety goggles or face shield.[1]
Hand Protection Chemical-resistant gloves.[1]
Skin Protection Protective clothing to prevent skin contact.[1]
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite).[2]
Spill Containment Prevent entry into drains and waterways.[1]

In case of a spill, immediately clean the area, observing all safety precautions. The absorbed material should be collected and placed into a suitable, clean, dry, and closed container for disposal[2]. Ensure adequate ventilation during the cleanup process.

Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[2][3].

Key Disposal Steps:

  • Containerization: Place waste this compound and any contaminated materials into a designated, properly labeled, and sealed container.

  • Waste Classification: Determine if the waste is considered hazardous according to US EPA guidelines (40 CFR Parts 261.3) and any relevant state or local regulations[2].

  • Professional Disposal: Arrange for the disposal of the waste through an approved and licensed waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

The recommended disposal method is to an approved waste disposal plant[3][4].

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Is the container empty and clean? A->B C Triple rinse with a suitable solvent. B->C Yes F Place chemical waste in a labeled, sealed container. B->F No D Dispose of container as non-hazardous waste (check local regulations). C->D E Collect rinsate as chemical waste. C->E E->F G Consult Safety Data Sheet (SDS) and local regulations. F->G H Determine if waste is hazardous. G->H I Contact certified hazardous waste disposal service. H->I J Store waste in a designated, secure area pending pickup. I->J K End: Waste disposed of in compliance with regulations. J->K

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 4-Ethyl-1,3-dioxolan-2-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Ethyl-1,3-dioxolan-2-one, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your work.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes serious eye irritation. Therefore, stringent adherence to personal protective equipment protocols is mandatory. The following table summarizes the required PPE for handling this chemical.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to prevent splashes.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect for tears or holes before each use.
Body Protection Laboratory Coat or Chemical-resistant ApronShould be fully buttoned to provide maximum coverage.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator with an organic vapor cartridge if working with large quantities or in a poorly ventilated space.

Operational Plan for Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_dispense Dispense Chemical in Fume Hood prep_workspace->handle_dispense handle_avoid Avoid Inhalation and Contact handle_dispense->handle_avoid handle_close Keep Container Tightly Closed handle_avoid->handle_close post_decontaminate Decontaminate Work Area handle_close->post_decontaminate post_ppe Remove and Dispose of PPE Properly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Workflow for Handling this compound
Experimental Protocols: Step-by-Step Guidance

Preparation:

  • Review the Safety Data Sheet (SDS): Before handling the chemical, thoroughly read and understand the SDS for this compound.

  • Don Personal Protective Equipment (PPE): Equip yourself with the appropriate PPE as detailed in the table above.

  • Prepare Workspace: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.

Handling:

  • Dispensing: When dispensing the chemical, do so carefully within the fume hood to minimize vapor exposure.

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any vapors.

  • Container Management: Keep the container of this compound tightly closed when not in use to prevent spills and vapor release.

Post-Handling:

  • Decontamination: After completing your work, decontaminate the work surface with an appropriate cleaning agent.

  • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated waste container.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Avoid creating dust or vapors.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

Disposal Procedure:

  • All chemical waste must be disposed of through an approved hazardous waste disposal facility.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. Ensure all paperwork is completed accurately.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of as regular laboratory glass or plastic waste, depending on the material and institutional policy.

By integrating these safety protocols and operational plans into your laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's specific guidelines and safety officers for any additional requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.